4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFVCTGRRPSJCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743804 | |
| Record name | 4-Chloro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |
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Molecular Weight |
193.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087743-89-2, 673487-36-0 | |
| Record name | 1,2-Benzenediamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087743-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,3-diaminotoluene hydrochloride | |
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| Record name | 4-Chloro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylbenzene-1,2-diaminehydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.656 | |
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| Record name | 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-2,3-DIAMINOTOLUENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC58AVV3PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride chemical properties
An In-depth Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1087743-89-2), a key chemical intermediate with significant applications in the pharmaceutical and material science sectors. The document delineates its core chemical and physical properties, provides detailed synthetic and analytical protocols, explores its reactivity, and discusses its role in the synthesis of complex molecules, including FDA-approved drugs. Authored from the perspective of an application scientist, this guide emphasizes the rationale behind experimental procedures and offers insights into handling, safety, and scale-up considerations, serving as a vital resource for researchers, chemists, and drug development professionals.
Introduction: Strategic Importance of a Substituted Phenylenediamine
This compound is a substituted aromatic diamine that has emerged as a valuable building block in modern organic synthesis.[1] Its structure, featuring two adjacent nucleophilic amino groups on a benzene ring, is primed for the construction of heterocyclic systems. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position—provides steric and electronic differentiation that is crucial for directing reactivity and imparting specific properties to the final products.[1]
The hydrochloride salt form is particularly advantageous as it enhances the compound's stability and aqueous solubility compared to its free base (CAS: 673487-36-0), simplifying its handling and application in various reaction media.[1][2] Its most notable applications are as a critical precursor for substituted benzimidazoles, a privileged scaffold in medicinal chemistry, and in the synthesis of high-performance polymers.[2][3] This guide will explore the fundamental chemistry of this versatile intermediate, grounding theoretical knowledge in practical, field-proven applications.
Physicochemical and Structural Properties
Molecular Structure Analysis
The chemical behavior of this compound is a direct consequence of its molecular architecture. The key features include:
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Ortho-diamine Moiety: The two amino groups at the 1 and 2 positions are highly nucleophilic and serve as the primary reactive sites for cyclization and condensation reactions.[2]
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Activating Groups: The amino groups are powerful activating groups for electrophilic aromatic substitution, though this reactivity is tempered by their protonation in the hydrochloride salt form.[2]
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Chlorine and Methyl Substituents: These groups modulate the electronic density of the aromatic ring and provide steric hindrance, influencing regioselectivity in reactions. They are also key structural elements in target molecules, such as in the FDA-approved drug Daridorexant.[1]
Core Physical and Chemical Data
The fundamental properties of the hydrochloride salt and its corresponding free base are summarized below for easy reference.
| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) | Reference(s) |
| CAS Number | 1087743-89-2 | 673487-36-0 | [1][4][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ | [1][6] |
| Molecular Weight | 193.07 g/mol | 156.61 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | Solid | [1] |
| Melting Point | ~263 °C (decomposes) | 46-47 °C | [1][4][7] |
| Boiling Point | 305.6 °C (Predicted for free base) | 305.6 °C (Predicted) | [1][7] |
| Density | Not specified | ~1.3 g/cm³ (Predicted) | [1][7] |
| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | 4-chloro-3-methylbenzene-1,2-diamine | [1][5] |
| Solubility | Soluble in water | Insoluble in water, soluble in organic solvents | [1][2][8] |
Analytical Characterization Protocol
Validation of the identity and purity of this compound is critical for its successful use. A multi-technique approach is standard practice.
Objective: To confirm the structural integrity and assess the purity of the compound, ensuring it meets a minimum purity threshold (e.g., ≥98% by HPLC) for synthetic applications.[3]
Methodologies:
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High-Performance Liquid Chromatography (HPLC):
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Purpose: To determine the purity of the sample by separating the main component from any impurities.
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Typical Conditions: A reverse-phase C18 column with a gradient elution system of water (often with 0.1% formic acid or TFA) and acetonitrile is commonly employed. Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
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Interpretation: A single major peak indicates high purity. The area percentage of this peak relative to the total peak area provides a quantitative measure of purity.
-
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Purpose: To provide unambiguous structural confirmation.
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¹H NMR: The spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern.
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¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, confirming the overall carbon framework.
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Mass Spectrometry (MS):
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Purpose: To confirm the molecular weight of the compound.
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Technique: Electrospray ionization (ESI) is suitable for this polar, pre-ionized molecule. The analysis should be run in positive ion mode.
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Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 157.05, reflecting the loss of HCl. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would provide further confirmation.
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Synthesis and Purification Workflow
The synthesis of 4-Chloro-3-methylbenzene-1,2-diamine typically proceeds via the reduction of a corresponding dinitro or nitro-amino precursor. The hydrochloride salt is then formed in a subsequent step.[2]
Synthetic Pathway Overview
The logical pathway involves installing the nitrogen functionalities onto a commercially available chloro-toluene backbone, followed by reduction. A common industrial approach favors catalytic hydrogenation for its efficiency and cleaner waste profile compared to stoichiometric metal-acid reductions.[2]
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A Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS No. 1087743-89-2), a critical chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines a robust synthesis pathway, and provides a comprehensive overview of its primary application as a precursor for substituted benzimidazoles. Special focus is given to its role in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and application, thereby ensuring a foundation for successful and scalable outcomes.
Introduction and Strategic Importance
This compound is an aromatic diamine that has gained significant importance as a highly versatile building block in medicinal chemistry. Its strategic value lies in the specific arrangement of its functional groups: two adjacent amino groups for cyclization reactions, and a chloro and methyl group that impart specific electronic and steric properties to the final molecule.
This compound is a quintessential precursor for the synthesis of the 5-chloro-4-methyl-1H-benzo[d]imidazole scaffold. Benzimidazoles are recognized as a "privileged scaffold" in drug discovery due to their structural similarity to naturally occurring purines, allowing them to interact with a wide range of biological targets.[1] This has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The primary application of the title compound is in the industrial synthesis of Daridorexant, a modern therapeutic for insomnia, highlighting its relevance in contemporary drug development.[3][4]
Physicochemical and Spectroscopic Profile
The hydrochloride salt form of 4-Chloro-3-methylbenzene-1,2-diamine enhances its stability and solubility in aqueous media, making it more suitable for various synthetic applications compared to its free base.[3]
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 1087743-89-2 | [5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [5] |
| Molecular Weight | 193.07 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 263 °C (decomposes) | [3][5] |
| Boiling Point | ~305.6 °C (Predicted for free base) | [3] |
| Density | ~1.3 g/cm³ (Predicted for free base) | [3] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [3][5] |
Analytical Characterization
Rigorous quality control of this intermediate is paramount for its successful use in pharmaceutical manufacturing. Standard analytical techniques include HPLC for purity assessment (typically ≥98%), alongside spectroscopic methods for structural confirmation.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Typical ¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic signals for the aromatic protons, the methyl group, and the amino groups. The amino protons often appear as broad signals due to exchange phenomena and salt formation.
| Nucleus | Typical Chemical Shift (δ, ppm) | Description |
| ¹H NMR | 2.1 - 2.3 | Singlet, Methyl (CH₃) protons |
| 4.5 - 6.0 | Broad signals, Amino (NH₂) protons | |
| 6.5 - 7.5 | Multiplets, Aromatic (Ar-H) protons | |
| ¹³C NMR | 15 - 20 | Methyl carbon |
| 110 - 150 | Aromatic carbons | |
| 120 - 130 | Chlorinated aromatic carbon |
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic bands for the primary amine functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| Primary Amine (N-H) | 3200 - 3500 | Symmetric and Asymmetric Stretching |
Synthesis and Manufacturing Pathway
The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway starts from the readily available 4-chloro-2-nitroaniline.
A [label="4-Chloro-2-nitroaniline", fillcolor="#F1F3F4"]; B [label="4-Chloro-3-methyl-2-nitroaniline", fillcolor="#F1F3F4"]; C [label="4-Chloro-3-methyl-1,2-phenylenediamine\n(Free Base)", fillcolor="#F1F3F4"]; D [label="4-Chloro-3-methylbenzene-1,2-diamine\nhydrochloride (Target)", fillcolor="#FBBC05"];
A -> B [label=" Friedel-Crafts\n Methylation ", color="#EA4335"]; B -> C [label=" Catalytic\n Hydrogenation ", color="#34A853"]; C -> D [label=" Salt Formation\n (HCl) ", color="#4285F4"]; }
Step 1: Methylation of 4-Chloro-2-nitroaniline
The first crucial step is the regioselective introduction of a methyl group ortho to the amino group. This is typically achieved via a Friedel-Crafts-type reaction.
-
Causality: The amino group in the starting material is a strong ortho-, para-director. To achieve methylation at the desired position 3, careful selection of the methylating agent and catalyst is necessary to overcome steric hindrance and achieve high regioselectivity. A standard procedure involves using methyl iodide and anhydrous aluminum chloride.
Experimental Protocol: Synthesis of 4-Chloro-3-methyl-2-nitroaniline
-
To a cooled solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride portion-wise while maintaining a low temperature.
-
Add methyl iodide dropwise to the stirred suspension.
-
Allow the reaction to proceed at a controlled temperature until TLC or HPLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto crushed ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization.
Step 2: Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is the final step to form the diamine. Catalytic hydrogenation is a clean and efficient method widely used in industrial processes.
-
Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective for reducing aromatic nitro groups to amines. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent (e.g., ethanol, methanol) is critical for substrate solubility and catalyst activity.
Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine
-
Charge a hydrogenation reactor with 4-chloro-3-methyl-2-nitroaniline, a suitable solvent (e.g., ethanol), and a catalytic amount of 5-10% Pd/C.
-
Seal the reactor and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 50 °C).
-
Maintain vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-methyl-1,2-phenylenediamine free base.
Step 3: Hydrochloride Salt Formation
To improve handling and stability, the free diamine is converted to its hydrochloride salt.
-
Causality: The basic amino groups of the diamine readily react with hydrochloric acid in an acid-base reaction to form the stable, crystalline hydrochloride salt.
Experimental Protocol: Preparation of the Hydrochloride Salt
-
Dissolve the crude diamine free base in a suitable solvent such as isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in a solvent) with stirring.
-
The hydrochloride salt will precipitate out of the solution. Cool the mixture to maximize precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Application in Drug Synthesis: The Case of Daridorexant
The primary industrial application of this compound is as a key intermediate in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[4] The diamine is used to construct the core benzimidazole ring of the final drug molecule.
}
The Benzimidazole Ring Formation
The synthesis of the benzimidazole core of Daridorexant involves a cyclocondensation reaction between the ortho-phenylenediamine (the title compound) and a carboxylic acid derivative. This is a well-established and robust method for forming the benzimidazole heterocycle.
-
Mechanism Insight: The reaction, as detailed in patent WO2013182972, involves an initial amide bond formation between one of the amino groups of the diamine and the carboxylic acid partner. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic benzimidazole ring.
Field-Proven Protocol: Synthesis of Daridorexant Intermediate (Adapted from patent literature, e.g., WO2013182972)
-
Amide Coupling: In a reaction vessel, combine (S)-1-(5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoyl)-2-methylpyrrolidine-2-carboxylic acid, a peptide coupling agent (e.g., HATU or T3P®), and a suitable non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF or acetonitrile.
-
Diamine Addition: Add a solution of 4-Chloro-3-methylbenzene-1,2-diamine (typically used as the free base, which can be generated in situ from the hydrochloride salt by treatment with a base) to the activated carboxylic acid mixture.
-
Reaction: Stir the mixture at room temperature until the amide formation is complete as monitored by HPLC.
-
Cyclization: Heat the reaction mixture (e.g., to 80-120 °C) to promote the intramolecular cyclocondensation and dehydration, forming the benzimidazole ring.
-
Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water to precipitate the crude product. The solid is collected by filtration, washed, and then purified by column chromatography or recrystallization to yield the pure Daridorexant precursor.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Statements: H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust. Do not eat, drink, or smoke when using this product. In case of exposure or if you feel unwell, seek immediate medical advice.[5]
Conclusion
This compound is a sophisticated, high-value intermediate whose utility is firmly established in modern pharmaceutical synthesis. Its specific substitution pattern makes it an ideal precursor for a targeted class of benzimidazoles, most notably enabling the efficient and scalable production of the insomnia drug Daridorexant. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for any scientist or researcher working on the development of benzimidazole-containing active pharmaceutical ingredients.
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An In-depth Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride, a pivotal chemical intermediate in pharmaceutical and material science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the synthesis of advanced molecular entities.
Molecular Structure and Physicochemical Properties
This compound is an aromatic diamine salt with the chemical formula C₇H₁₀Cl₂N₂.[1] The core of its structure is a benzene ring substituted with a chlorine atom, a methyl group, and two adjacent amine functionalities. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for its utility in various synthetic protocols.[1][2]
The specific arrangement of the substituents on the benzene ring dictates its reactivity and utility as a versatile building block in organic synthesis. The ortho-diamine arrangement is particularly significant for the construction of heterocyclic systems.[2]
Table 1: Physicochemical Properties of this compound and its Free Base
| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) |
| CAS Number | 1087743-89-2[1][3][4][5][6][7] | 673487-36-0[1][8][9] |
| Molecular Formula | C₇H₁₀Cl₂N₂[1][6][7] | C₇H₉ClN₂[1][8][9] |
| Molecular Weight | 193.07 g/mol [1][7] | 156.61 g/mol [1][8] |
| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride[1] | 4-chloro-3-methylbenzene-1,2-diamine[8][9] |
| Melting Point | 263 °C (decomposes)[1][5] | 46-47 °C[10] |
| Boiling Point | Not available | 305.6 °C (Predicted)[1][10] |
| Density | Not available | ~1.3 g/cm³[1] |
| Appearance | Solid | Solid |
| Solubility | Enhanced solubility in water[1] | Soluble in organic solvents |
Synthesis and Chemical Reactivity
The synthesis of this compound typically originates from chloro-toluene derivatives.[1][2] A common synthetic pathway involves the nitration of a suitable chloro-toluene precursor, followed by the reduction of the nitro groups to amines. The final step involves treatment with hydrochloric acid to form the stable and more soluble hydrochloride salt.[2]
The reactivity of this compound is largely governed by the two nucleophilic amine groups positioned ortho to each other. This arrangement makes it an excellent precursor for a variety of condensation reactions to form heterocyclic compounds.
Key Chemical Reactions
-
Benzimidazole Formation: A cornerstone of its application is the reaction with carboxylic acids or their derivatives to form substituted benzimidazoles.[2][3] This reaction is fundamental in medicinal chemistry for creating scaffolds with diverse biological activities.
-
Acylation: The amine groups readily react with acyl chlorides or anhydrides to yield mono- or bis-amide derivatives, which can serve as intermediates for pharmaceuticals or functional materials.[1][2]
-
Salt Formation: As a basic compound, it reacts with acids to form salts, such as the commercially available hydrochloride, which improves handling and solubility.[2]
Caption: Synthetic route and key reactions of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure. In a deuterated solvent like DMSO-d₆, the following characteristic signals are typically observed:
-
Aromatic Protons: Signals for the two aromatic protons.
-
Methyl Protons: A singlet corresponding to the methyl group protons.
-
Amine Protons: Broad signals for the amine protons, which can exchange with residual water in the solvent. The hydrochloride form will show these as ammonium salt protons.
While specific ppm values can vary slightly based on the solvent and concentration, typical shifts have been reported.[1]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: In the region of 3300-3500 cm⁻¹ for the amine groups.
-
Aromatic C-H stretching: Around 3000-3100 cm⁻¹.
-
C=C stretching: In the aromatic region of 1400-1600 cm⁻¹.
-
C-N stretching: Typically in the 1250-1350 cm⁻¹ region.
-
C-Cl stretching: In the fingerprint region, usually below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the hydrochloride salt, the mass spectrum would show the molecular ion peak for the free base (C₇H₉ClN₂).
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in several high-value applications.
Pharmaceutical Synthesis
This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] A notable example is its use in the production of Daridorexant , an FDA-approved drug for the treatment of insomnia.[1] The synthesis involves the reaction of 4-chloro-3-methylbenzene-1,2-diamine with a suitable acyl chloride to form a bis-amide intermediate.[1]
Caption: Role in the synthesis of the FDA-approved drug Daridorexant.
Material Science
The aromatic diamine structure of this compound makes it a suitable monomer for the synthesis of high-performance polymers. It is used in the creation of polyimides, which are known for their excellent thermal stability and solubility in organic solvents.[1]
Agrochemical Research
It also serves as a precursor in the development of novel compounds for agrochemical applications.[3]
Safety and Handling
While specific hazard information for this compound is limited, aromatic diamines as a class of compounds should be handled with care.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation or allergic reactions.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a strategically important chemical intermediate with a unique molecular architecture that lends itself to a variety of synthetic transformations. Its primary significance lies in its role as a precursor to complex heterocyclic systems, most notably in the pharmaceutical industry for the synthesis of drugs like Daridorexant. Its applications in material science further underscore its versatility. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in research and development.
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PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from [Link]
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4-Chloro-3-methylbenzene-1,2-diamine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride
Introduction
4-Chloro-3-methylbenzene-1,2-diamine, typically handled as its hydrochloride salt (CAS No: 1087743-89-2; Molecular Formula: C₇H₁₀Cl₂N₂), is a highly valuable substituted ortho-phenylenediamine (OPD). Its specific substitution pattern makes it a critical building block in modern medicinal and materials chemistry. Most notably, it serves as a key starting material for the synthesis of complex heterocyclic structures, including the FDA-approved dual orexin receptor antagonist, Daridorexant, used for the treatment of insomnia.[1] Beyond pharmaceuticals, its structural attributes are leveraged in the development of advanced polyimides and other functional materials.[1][2]
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for reagent and condition selection, and the critical parameters that ensure a safe, efficient, and reproducible synthesis.
Overall Synthetic Strategy
The most logical and controllable pathway to the target compound begins with a commercially available substituted aniline, 4-chloro-3-methylaniline. The synthesis is logically divided into three primary stages:
-
Amine Protection & Regioselective Nitration: The starting aniline is first protected, followed by a highly regioselective nitration to install a nitro group ortho to the protected amine. Subsequent deprotection yields the key nitroaromatic intermediate. This multi-step process is crucial for achieving the correct isomer.
-
Chemoselective Reduction: The nitro group of the intermediate is selectively reduced to an amine, forming the free base of the target diamine. This step is the most critical, demanding conditions that preserve the aryl chloride bond.
-
Salt Formation and Purification: The synthesized diamine free base is converted to its more stable and soluble dihydrochloride salt, which facilitates purification and handling.
Caption: Overall three-part synthetic pathway.
Part 1: Synthesis of the Key Intermediate: 5-Chloro-4-methyl-2-nitroaniline
Direct nitration of 4-chloro-3-methylaniline is problematic, leading to poor yields, multiple isomers, and potential oxidation of the amino group. A standard and effective strategy involves temporary protection of the amine as an acetamide. This moderates the activating effect of the amine and directs the nitration to the desired position.
Step 1a: Acetylation of 4-Chloro-3-methylaniline
The initial step involves the acylation of the primary amine with acetic anhydride.
-
Causality: The formation of the acetamido group serves two primary functions. First, it protects the strongly activating and basic amino group from the harsh, oxidative conditions of nitration. Second, the bulky acetyl group sterically hinders nitration at the adjacent ortho position (position 2), while the electronic effect of the acetamido group (a moderate ortho-, para-director) directs the incoming electrophile (NO₂⁺) to the other available ortho position (position 6), which becomes the desired 2-position in the final product numbering scheme.
Step 1b: Nitration of N-(4-chloro-3-methylphenyl)acetamide
This is the key regioselective step. The acetylated intermediate is carefully nitrated using a mixture of nitric and sulfuric acids (mixed acid).
-
Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures (0-10 °C) to control the rate of this highly exothermic reaction and minimize the formation of by-products. The directing effects of the existing substituents on the ring (acetamido, chloro, and methyl groups) synergistically favor nitration at the desired position.
Step 1c: Hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide
The final step in creating the intermediate is the removal of the protecting acetyl group. This is typically achieved via acid- or base-catalyzed hydrolysis.
-
Causality: Heating the nitrated acetamide in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) readily cleaves the amide bond, regenerating the free amino group to yield 5-chloro-4-methyl-2-nitroaniline. The choice between acidic or basic hydrolysis depends on the overall stability of the molecule and ease of workup. Basic hydrolysis, as described in analogous procedures, is effective.[3]
Part 2: Chemoselective Reduction to 4-Chloro-3-methylbenzene-1,2-diamine
The reduction of the nitro group to a primary amine is the core transformation of this synthesis. The primary challenge is to achieve this conversion with high chemoselectivity, leaving the aryl-chlorine bond intact. While standard catalytic hydrogenation (H₂ gas, Pd/C) is a common method for nitro reduction, it often leads to competitive hydrodehalogenation (loss of the chlorine atom), a significant issue with halogenated nitroarenes.[4][5]
A more selective and robust method is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[6] This method avoids the need for high-pressure hydrogenation equipment and has been shown to be highly effective for the selective reduction of halogenated nitroarenes.[6]
Experimental Protocol: Catalytic Transfer Hydrogenation
Caption: Experimental workflow for the reduction step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 5-chloro-4-methyl-2-nitroaniline intermediate, methanol as the solvent, and a catalytic amount of 5% Palladium on Carbon (Pd/C).
-
Initiation: Heat the stirred suspension to a gentle reflux (approximately 70°C).
-
Hydrogen Donor Addition: Slowly add hydrazine hydrate dropwise to the refluxing mixture via an addition funnel. This addition must be controlled as the reaction is exothermic and generates nitrogen gas.
-
Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Catalyst Removal: Cool the reaction mixture to room temperature. The heterogeneous Pd/C catalyst is removed by vacuum filtration through a pad of Celite®. The filter cake should be washed with additional methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric upon drying and should be kept wet with water and disposed of properly.
-
Isolation: The combined filtrates are concentrated under reduced pressure to remove the methanol, yielding the crude 4-chloro-3-methylbenzene-1,2-diamine free base. This crude product is often an oil or a low-melting solid and is typically used directly in the next step without extensive purification.
| Parameter | Recommended Value/Reagent | Rationale |
| Substrate | 5-Chloro-4-methyl-2-nitroaniline | The key intermediate with the required substitution pattern. |
| Hydrogen Source | Hydrazine Hydrate (NH₂NH₂·H₂O) | An in-situ source of hydrogen that avoids flammable H₂ gas and provides high selectivity, preventing dehalogenation.[6] |
| Catalyst | 5% Palladium on Carbon (Pd/C) | A highly efficient catalyst for transfer hydrogenation. Loading is typically 1-5 mol% relative to the substrate. |
| Solvent | Methanol or Ethanol | Effectively dissolves the substrate and hydrazine; suitable for the reaction temperature. Methanol has been shown to be an excellent solvent for this reaction.[6] |
| Temperature | Reflux (approx. 70°C for Methanol) | Provides sufficient thermal energy to facilitate the catalytic cycle while being easily controlled. Open reflux allows evolved N₂ gas to escape safely.[6] |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, but should be confirmed by TLC analysis. |
| Expected Yield | >90% | This method is reported to be highly efficient.[6] |
Part 3: Formation and Isolation of the Hydrochloride Salt
The free diamine base is susceptible to air oxidation, which can lead to discoloration and the formation of impurities. Conversion to the hydrochloride salt significantly enhances its stability, improves its handling characteristics, and provides an excellent method for purification via crystallization. A well-established procedure for o-phenylenediamines can be adapted for this purpose.[1]
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the crude 4-chloro-3-methylbenzene-1,2-diamine free base in a suitable solvent mixture, such as aqueous methanol or ethanol.
-
Acidification: Add a small amount of stannous chloride (SnCl₂) solution. This acts as an antioxidant to prevent the formation of colored oxidation products during the workup.[1]
-
Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. The hydrochloride salt is significantly less soluble than the free base and will begin to precipitate.
-
Crystallization: Allow the mixture to stand at a low temperature to ensure complete crystallization.
-
Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove residual acid and soluble impurities, and dry the product under vacuum.
The final product, this compound, should be an off-white to light-tan crystalline solid. Its identity and purity can be confirmed using standard analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[2]
Safety Considerations
-
Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a fume hood, avoiding inhalation and skin contact.
-
Palladium on Carbon: The Pd/C catalyst, especially after use and when dry, is pyrophoric and can ignite solvents. It should always be handled while wet and never allowed to dry in the open air.
-
Acids and Bases: Concentrated acids (H₂SO₄, HNO₃, HCl) and bases (NaOH) are corrosive and should be handled with appropriate PPE. Nitration reactions are highly exothermic and require careful temperature control to prevent runaways.
Conclusion
The synthesis of this compound is a multi-step process that hinges on a strategic protection-nitration-deprotection sequence to build the key nitroaromatic precursor, followed by a highly chemoselective reduction. The use of catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a safe, efficient, and selective method for the critical nitro-to-amine reduction, crucially avoiding dehalogenation. The final conversion to the hydrochloride salt ensures product stability and provides a robust method for purification. This detailed guide provides the fundamental knowledge and practical insights necessary for researchers and drug development professionals to successfully execute this important synthesis.
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-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-Chloroaniline 98%.
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solubility of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this important synthetic intermediate. In the absence of extensive published solubility data, this guide emphasizes theoretical prediction, experimental determination, and practical considerations. It includes a detailed physicochemical profile, a discussion on the interplay of solute and solvent properties, a step-by-step protocol for solubility determination, and visual aids to elucidate key concepts and workflows.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a key building block in the synthesis of a variety of high-value organic molecules. Its structure, featuring a substituted phenylenediamine, makes it a critical precursor for the formation of heterocyclic compounds, particularly benzimidazoles. These scaffolds are prevalent in many areas of chemical science, from materials science to medicinal chemistry. For instance, this compound is a documented intermediate in the synthesis of polyimides, where the resulting polymers are noted for their thermal stability and solubility in organic solvents[1]. Furthermore, it plays a crucial role in the pharmaceutical industry as a starting material for active pharmaceutical ingredients (APIs), including the FDA-approved drug Daridorexant[1].
The hydrochloride salt form is often preferred in synthesis and storage due to its enhanced stability and, typically, its improved aqueous solubility compared to the free base[1][2]. However, for many synthetic applications, particularly those involving reactions in non-aqueous media, a thorough understanding of its solubility in organic solvents is paramount. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical factor in purification and crystallization processes. This guide aims to provide the theoretical and practical framework necessary for scientists to effectively work with this compound.
Physicochemical Profile: Understanding the Solute
The solubility of a compound is intrinsically linked to its physical and chemical properties. The hydrochloride salt of 4-Chloro-3-methylbenzene-1,2-diamine possesses characteristics that distinguish it from its free base form.
| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) | Reference |
| CAS Number | 1087743-89-2 | 673487-36-0 | [1][3][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ | [1][3][4] |
| Molecular Weight | 193.07 g/mol | 156.61 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | Solid or semi-solid | [1] |
| Melting Point | ~263 °C (decomposes) | Not specified | [1][3] |
| Boiling Point | 305.6 °C (of the free base) | Not specified | [1] |
| Density | Approx. 1.3 g/cm³ (of the free base) | Not specified | [1] |
The presence of the hydrochloride salt introduces ionic character to the molecule. This has a profound impact on its solubility. The salt form consists of the protonated diamine cation and the chloride anion. The dissolution process in any solvent will require the solvent molecules to overcome the lattice energy of this ionic solid.
Theoretical Framework for Solubility in Organic Solvents
The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For a complex salt like this compound, a more nuanced approach is required, considering the interplay of several factors.
The Role of Solvent Polarity and Dielectric Constant
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and the ability to form hydrogen bonds. They are generally the most effective organic solvents for dissolving ionic salts. The hydroxyl group (-OH) can solvate both the chloride anion and the ammonium cations of the protonated diamine through hydrogen bonding. The high dielectric constant of these solvents helps to shield the ions from each other, weakening the electrostatic forces that hold the crystal lattice together. Therefore, it is predicted that this compound will exhibit its highest solubility in this class of solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment and a moderate to high dielectric constant but lack the ability to donate hydrogen bonds. While they can effectively solvate the cation through dipole-ion interactions (with the negative end of the solvent's dipole orienting towards the ammonium groups), their ability to solvate the chloride anion is less efficient compared to protic solvents. Consequently, the solubility is expected to be moderate to good in solvents like DMSO and DMF, but likely lower than in alcohols. Acetonitrile, with its lower dielectric constant, is anticipated to be a poorer solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals forces that would be established between the salt and the solvent. As a result, the solubility of this compound is expected to be very low to negligible in non-polar solvents. While the aromatic ring of the compound might suggest some affinity for toluene, the dominant ionic character of the hydrochloride salt will likely preclude significant dissolution.
Visualizing Solubility Influencers
The following diagram illustrates the key factors that influence the dissolution of an amine hydrochloride salt in an organic solvent.
Sources
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride melting point
An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: Focus on Melting Point Determination
Introduction
This compound, registered under CAS number 1087743-89-2, is a substituted ortho-phenylenediamine of significant interest in modern synthetic chemistry.[1][2] Its molecular structure, featuring a chlorinated and methylated benzene ring with two adjacent amino groups, makes it a potent binucleophilic synthon.[3] This compound serves as a critical building block in the synthesis of various high-value molecules, most notably in the pharmaceutical industry as a precursor to FDA-approved drugs like Daridorexant.[1] It also finds applications in materials science for the development of novel polyimides and other functional materials.[1][4]
The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base (CAS 673487-36-0), facilitating its use in various reaction conditions.[1][3] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for ensuring the quality, consistency, and success of synthetic outcomes. Among these properties, the melting point stands out as a fundamental and critically important parameter for initial identification, purity assessment, and stability evaluation.
This guide provides a comprehensive technical overview of this compound, with a focused exploration of its melting point. It details the theoretical underpinnings, a validated experimental protocol for its determination, and guidance on interpreting the results within a research and development framework.
Physicochemical Properties
A precise understanding of a compound's physical and chemical attributes is foundational to its effective application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | [1] |
| CAS Number | 1087743-89-2 | [1][2][5] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2] |
| Molecular Weight | 193.07 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~263 °C (with decomposition) | [1][2][4] |
Melting Point Analysis: A Critical Quality Attribute
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. In the context of pharmaceutical development and chemical synthesis, melting point determination is a primary analytical test for several reasons:
-
Identity Confirmation: The melting point is a characteristic physical constant of a pure compound. A measured value that corresponds closely to the literature value provides a strong indication of the compound's identity.
-
Purity Assessment: The presence of impurities typically depresses and broadens the melting point range. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity, whereas a broad range suggests the presence of contaminants.
-
Stability Indication: The observation of decomposition at the melting point, as is the case for this compound, provides crucial information about its thermal stability.[1][2] This indicates that at approximately 263 °C, the compound begins to break down chemically, a critical consideration for downstream applications involving elevated temperatures, such as in polymer synthesis.
Experimental Protocol: Melting Point Determination
This section provides a detailed methodology for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.
Safety Precautions: As a Senior Application Scientist, safety is the foremost priority. Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards: Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); and Serious eye damage/eye irritation (Category 2A).[5] It may also cause respiratory tract irritation.[5][6] Therefore, the following personal protective equipment (PPE) is mandatory:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A laboratory coat.
-
All handling of the solid powder must be performed within a certified chemical fume hood to avoid inhalation of dust.[5]
Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
-
Tap the open end of a capillary tube (sealed at one end) into the powder.
-
Invert the tube and tap its sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube down a long glass tube resting on the benchtop to achieve tight packing.
-
The final packed sample height should be between 2-4 mm. A consistent sample height is crucial for reproducible results.
-
-
Instrument Setup:
-
Turn on the melting point apparatus and allow it to stabilize.
-
Set a rapid heating ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point. The target for this initial ramp should be approximately 240 °C. This saves time without sacrificing accuracy near the melting point.
-
-
Determination:
-
Once the temperature reaches ~240 °C, reduce the ramp rate to a slow and controlled 1-2 °C/minute. A slow ramp rate is essential for accurately observing the onset and completion of melting.
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at the onset of melting (T1): the temperature at which the first drop of liquid becomes visible.
-
Record the temperature at the completion of melting (T2): the temperature at which the last solid particle melts.
-
Simultaneously, observe for any changes in appearance, such as darkening or gas evolution, which would confirm decomposition.
-
-
Data Reporting:
-
Report the result as a melting range (T1 - T2). For example, "262.5 - 264.0 °C (decomp.)".
-
Perform the measurement in triplicate to ensure reproducibility and report the average range.
-
Workflow Visualization
The following diagram illustrates the logical flow of the melting point determination process, from sample handling to final data analysis.
Caption: Workflow for Melting Point Determination.
Interpreting the Results and Advanced Characterization
While melting point is an excellent preliminary test, it should not be used in isolation for definitive purity confirmation. A sharp melting range around 263 °C strongly suggests the sample is the correct compound and is of high purity. Conversely, a depressed and broadened range indicates the need for further investigation and purification.
For unambiguous identification and precise purity quantification, especially in a regulated environment like drug development, orthogonal analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard method used by suppliers to guarantee purity of ≥98%.[4] Additional powerful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS, making it ideal for identifying and quantifying impurities.[7][8][9]
Conclusion
This compound is a valuable chemical intermediate whose utility is predicated on its quality and purity. Its melting point of approximately 263 °C with decomposition is a key physicochemical parameter that serves as a rapid and reliable indicator of both identity and purity.[1][2][4] The robust experimental protocol detailed in this guide, when executed with the appropriate safety precautions, allows researchers to confidently verify this critical quality attribute. For comprehensive characterization, especially in the rigorous context of drug development, it is imperative to supplement melting point data with advanced spectroscopic and chromatographic techniques to ensure the highest standards of scientific integrity.
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A Guide to the Spectroscopic Characterization of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride
This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS: 1087743-89-2). As a crucial intermediate in pharmaceutical synthesis, particularly for drugs like Daridorexant, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers, scientists, and professionals in drug development.[1]
While publicly available experimental spectra for this specific compound are scarce, this guide will leverage established principles of organic spectroscopy to present and interpret a complete set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This predictive approach serves as a robust framework for researchers to anticipate, identify, and interpret their own experimental findings.
Molecular Structure and Properties
This compound is an aromatic diamine salt.[1] The molecule features a benzene ring substituted with a chlorine atom, a methyl group, and two adjacent amine groups, which are protonated in the hydrochloride form.[1] The molecular formula of the salt is C₇H₁₀Cl₂N₂ with a molecular weight of 193.07 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methyl group, and the amine protons in the ¹H NMR spectrum, and a unique signal for each carbon environment in the ¹³C NMR spectrum.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the salt and allow for the observation of exchangeable protons.
Diagram 1: Molecular Structure and Proton Designations
Caption: Molecular structure of this compound with proton designations for NMR analysis.
| Proton Designation | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Justification |
| H(a) (Aromatic) | 7.0 - 7.3 | Doublet | 1H | This proton is on a carbon adjacent to a carbon with a single proton, leading to a doublet. Its chemical shift is downfield due to the aromatic ring current. |
| H(b) (Aromatic) | 6.8 - 7.1 | Doublet | 1H | Similar to H(a), this proton is split by its neighboring proton. The electron-donating amine groups will slightly shield this proton, shifting it slightly upfield compared to a standard benzene proton. |
| NH₃⁺ (Amine) | 8.0 - 10.0 | Broad Singlet | 6H | In the hydrochloride salt, the amine groups are protonated to form ammonium groups. These protons are acidic and exchange with trace water in the solvent, leading to a broad signal. The chemical shift is significantly downfield due to the positive charge. |
| H(c) (Methyl) | 2.2 - 2.4 | Singlet | 3H | The methyl group protons are not adjacent to any other protons, so they appear as a singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
Expert Interpretation: The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The two doublets in the aromatic region confirm a disubstituted pattern on that side of the ring. The downfield, broad singlet for the ammonium protons is a strong indicator of the hydrochloride salt formation. The singlet for the methyl group confirms its presence and its attachment to a quaternary carbon.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms in the molecule.
| Carbon Designation | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Justification |
| C-Cl (Aromatic) | 125 - 130 | The carbon atom directly attached to the chlorine will be deshielded by the electronegative halogen. |
| C-NH₃⁺ (Aromatic) | 135 - 140 | The carbons attached to the electron-withdrawing ammonium groups will be significantly deshielded and appear downfield. |
| C-CH₃ (Aromatic) | 130 - 135 | The carbon bearing the methyl group will have a chemical shift influenced by both the methyl substituent and the adjacent ammonium group. |
| C-H (Aromatic) | 115 - 125 | The carbons attached to hydrogen atoms will be the most shielded of the aromatic carbons. |
| C (Aromatic Quaternary) | 120 - 125 | The quaternary carbon not attached to a heteroatom will be in the mid-range of the aromatic signals. |
| CH₃ (Methyl) | 15 - 20 | The methyl carbon will appear in the aliphatic region, significantly upfield from the aromatic carbons. |
Expert Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data by confirming the number of unique carbon environments. The downfield shifts of the carbons attached to the ammonium groups are characteristic and provide further evidence of the salt's structure. The presence of a signal in the aliphatic region confirms the methyl group.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium groups and the substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |
| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The stretching vibration of the N-H bonds in the ammonium salt gives a very broad and strong absorption in this region. |
| 1600 - 1550 | N-H bend | Ammonium (NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group. |
| 1620 - 1580 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |
| 1500 - 1450 | C=C stretch | Aromatic Ring | Another characteristic absorption for the aromatic ring. |
| 850 - 800 | C-H bend (out-of-plane) | Aromatic Ring | The pattern of out-of-plane C-H bending can sometimes give clues about the substitution pattern of the benzene ring. |
| 800 - 600 | C-Cl stretch | Aryl Halide | The stretching vibration of the carbon-chlorine bond. |
Expert Interpretation: The most telling feature of the predicted IR spectrum is the very broad and intense absorption between 3200 and 2800 cm⁻¹, which is a classic indicator of an ammonium salt. This, in conjunction with the characteristic aromatic C=C and C-H vibrations, provides strong evidence for the overall structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, we would expect to see the molecular ion of the free base after the loss of HCl.
Expected Fragmentation Pattern:
The molecular ion of the free base (m/z = 156.61) would be observed. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
| Predicted m/z | Fragment | Justification |
| 156/158 | [M]⁺ (free base) | The molecular ion of 4-Chloro-3-methylbenzene-1,2-diamine. The 158 peak corresponds to the ³⁷Cl isotope. |
| 141/143 | [M - CH₃]⁺ | Loss of the methyl group. |
| 121 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 119 | [M - NH₂ - H]⁺ | Loss of an amino group and a hydrogen atom. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for the molecular ion of 4-Chloro-3-methylbenzene-1,2-diamine.
Expert Interpretation: The mass spectrum is crucial for confirming the molecular weight of the free base. The isotopic pattern for chlorine is a definitive piece of evidence. The fragmentation pattern, particularly the loss of the methyl and chlorine substituents, further corroborates the proposed structure.
Experimental Protocols: A Practical Approach
The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Diagram 3: General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Background Scan: Acquire a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak (of the free base) and major fragment ions. Compare the observed isotopic pattern for chlorine-containing fragments with the theoretical pattern.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently verify the identity, purity, and structure of this important pharmaceutical intermediate, ensuring the integrity of their synthetic processes and the quality of their final products. The provided protocols offer a practical starting point for the successful spectroscopic characterization of this and similar compounds.
References
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PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from [Link]
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A Technical Guide to the Research Applications of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: A Versatile Precursor in Medicinal Chemistry and Materials Science
Executive Summary: 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, a substituted o-phenylenediamine (OPD), is a highly valuable and versatile chemical intermediate. Its unique structure, featuring adjacent amine functionalities and a specific halogen-alkyl substitution pattern, makes it a crucial building block for a range of complex organic molecules. This guide details its primary applications in the synthesis of bioactive heterocyclic compounds, particularly benzimidazoles and quinoxalines, which are prominent scaffolds in drug discovery. A notable application is its role as a key precursor in the synthesis of the FDA-approved drug Daridorexant.[1] Furthermore, this document explores its emerging potential in coordination chemistry as a redox-active ligand for novel catalysts and in materials science as a monomer for high-performance polymers.[1][2] This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this compound.
Chapter 1: Physicochemical Properties and Reactivity Profile
This compound (CAS No. 1087743-89-2) is an aromatic diamine provided as a hydrochloride salt to improve its stability and aqueous solubility.[1][3] The core of its utility lies in the two nucleophilic amino groups positioned ortho to each other on the benzene ring, which act as powerful binucleophilic synthons.[3]
The reactivity of the diamine is modulated by the electronic effects of the ring substituents. The methyl group (-CH₃) is a weak electron-donating group, while the chlorine atom (-Cl) is an electron-withdrawing group via induction but electron-donating via resonance. This specific substitution pattern influences the regioselectivity and kinetics of cyclization reactions, providing a pathway to specific isomers of larger heterocyclic systems.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1087743-89-2 | [4][5][6] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][6] |
| Molecular Weight | 193.07 g/mol | [1][7] |
| Appearance | Solid (Varies by supplier) | [8] |
| Primary Application | Pharmaceutical Intermediate | [4] |
| Key Precursor For | Benzimidazole Core Synthesis |[3][4] |
Chapter 2: Keystone Applications in Heterocyclic Synthesis
The primary application of 4-Chloro-3-methylbenzene-1,2-diamine is in the construction of fused heterocyclic systems, which are foundational scaffolds in medicinal chemistry.
Synthesis of 5-Chloro-4-methyl-1H-benzimidazoles
The benzimidazole moiety is a "privileged scaffold" in drug development, with derivatives exhibiting a vast range of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[9][10] The condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde is the most direct method for its synthesis.[3] Using this compound allows for the specific and predictable synthesis of 5-chloro-4-methyl substituted benzimidazoles.
The choice of the reaction partner (aldehyde or carboxylic acid) directly installs the substituent at the 2-position of the benzimidazole ring, enabling the creation of a diverse library of compounds from a single precursor.[9]
Caption: General workflow for benzimidazole synthesis.
This protocol is adapted from established methods for benzimidazole synthesis.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a mild base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride and liberate the free diamine.
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl, 30 mol%).
-
Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual salts, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthesis of Substituted Quinoxalines
Quinoxaline derivatives are another important class of N-heterocycles with broad applications, including use as antifungal agents, antimicrobials, and in materials science.[11][12][13] They are typically synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, benzil).[11][14]
Caption: General workflow for quinoxaline synthesis.
-
Reagent Preparation: In a suitable solvent such as ethanol or acetic acid, dissolve 4-Chloro-3-methylbenzene-1,2-diamine (from the hydrochloride salt, 1.0 eq).
-
Addition of Dicarbonyl: Add benzil (1,2-diphenylethane-1,2-dione) (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is often catalyzed by the acidic solvent or can proceed thermally.
-
Work-up and Isolation: Cool the reaction mixture. The product often crystallizes directly from the solution upon cooling. Collect the crystals by filtration, wash with cold ethanol, and dry.
Case Study: Key Intermediate for Daridorexant
A significant industrial application of 4-Chloro-3-methylbenzene-1,2-diamine is its use in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[1] In this synthesis, the diamine undergoes an acylation reaction with an acyl chloride to form a crucial bis-amide intermediate.[1]
Caption: Role in the synthesis of Daridorexant.
Chapter 3: Emerging Applications in Coordination Chemistry and Materials Science
Beyond traditional organic synthesis, this diamine presents opportunities in advanced materials and catalysis.
As a Redox-Active Ligand for Catalysis
o-Phenylenediamine-type ligands are classified as "non-innocent" or "redox-active," meaning the ligand itself can participate in redox processes within a metal complex.[2] This allows the ligand to act as an electron reservoir, accepting or donating electrons during a catalytic cycle. This property can enable novel reactivity with transition metals, facilitating reactions that might otherwise be difficult, such as certain C-H activation or cross-coupling reactions, without changing the formal oxidation state of the metal center.[2][15] The chloro and methyl substituents on the ligand backbone can be used to fine-tune the electronic properties and stability of the resulting metal catalyst.
Caption: Redox-active ligand acting as an electron reservoir.
Monomer for High-Performance Polymers
The rigid, aromatic structure of 4-Chloro-3-methylbenzene-1,2-diamine makes it a suitable monomer for the synthesis of high-performance polymers like polyimides.[1] Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength. When polymerized with a dianhydride, the diamine forms a robust polymer chain. The specific substituents on the diamine can influence the properties of the final polymer, such as its solubility in organic solvents and its glass transition temperature.[1]
Chapter 4: Potential Pharmacological Relevance of Derivatives
The true value of this compound lies in the biological activities of the compounds it helps create. By providing the 5-chloro-4-methyl substitution pattern on benzimidazole and quinoxaline cores, it offers a unique starting point for drug discovery programs.
Table 2: Reported Biological Activities of Benzimidazole and Quinoxaline Scaffolds
| Heterocyclic Core | Reported Activities | Supporting References |
|---|---|---|
| Benzimidazole | Antibacterial, Antifungal, Antiviral, Antitumor, Anti-inflammatory, Anthelmintic, Anticonvulsant, Antidiabetic | [9][10][16][17][18] |
| Quinoxaline | Antifungal, Antimicrobial, Antimalarial, Anticancer, Antiviral, Antitubercular |[11][12][13][19][20] |
The structure-activity relationship (SAR) studies of these scaffolds often show that the nature and position of substituents on the benzene ring are critical for potency and selectivity.[9][18] The 5-chloro-4-methyl pattern generated from this precursor provides a specific electronic and steric profile that can be explored for targeted biological activity, for instance, by potentially enhancing binding affinity to a biological target or altering metabolic stability.
Conclusion
This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in science. Its established role in the synthesis of diverse heterocyclic libraries and its confirmed use in the production of an FDA-approved drug underscore its current importance. Looking forward, its potential applications in the design of sophisticated catalysts and advanced polymers signal its continuing relevance. For researchers in drug discovery, medicinal chemistry, and materials science, this compound represents a reliable and strategically important building block for developing the next generation of functional molecules.
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Al-Ostoot, F. H., et al. (2021). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. BMC Chemistry, 15(1), 58. Available from: [Link]
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Grover, G., & Kini, S. G. (2016). Synthesis and antimicrobial activity of some newer benzimidazole derivatives. Journal of Applied Pharmaceutical Science, 6(11), 163-168. Available from: [Link]
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Shafique, S., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances, 14(26), 18635-18663. Available from: [Link]
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Ersan, R. H., et al. (2024). Some benzimidazole derivatives having antimicrobial activity. Archiv der Pharmazie, e2300584. Available from: [Link]
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Patel, B., et al. (2022). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal of Research Trends and Innovation, 7(8), 643-652. Available from: [Link]
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Wang, X., et al. (2022). Design, Synthesis, Antifungal, and Antioxidant Activities of (E)-6-((2-Phenylhydrazono)methyl)quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 70(4), 1133-1144. Available from: [Link]
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Der Pharma Chemica. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Available from: [Link]
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van der Vlugt, J. I. (2016). New avenues for ligand-mediated processes – expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands. Chemical Society Reviews, 45(15), 4228-4261. Available from: [Link]
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Royal Society of Chemistry. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. Available from: [Link]
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Omar, A. Z., et al. (2022). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 27(19), 6736. Available from: [Link]
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Black, D. S., & Lane, M. J. (1967). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 22, 2036-2039. Available from: [Link]
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Methodological & Application
synthesis of Daridorexant using 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia. The described synthetic route utilizes 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride as a readily available starting material for the construction of the core benzimidazole scaffold. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for each synthetic step. The protocols provided herein are based on established and scalable chemical transformations, ensuring scientific integrity and reproducibility.
Introduction
Daridorexant is a potent dual orexin receptor antagonist approved for the treatment of insomnia, a condition characterized by difficulties with sleep onset and maintenance. By blocking the binding of the wake-promoting neuropeptides orexins (A and B) to their receptors (OX1R and OX2R), Daridorexant reduces the "wake drive" and allows for the natural initiation and maintenance of sleep.
The molecular architecture of Daridorexant features a central (S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine moiety coupled with a 5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl group via an amide bond. The synthesis of this complex molecule can be approached through a convergent strategy, which involves the independent preparation of two key intermediates followed by their coupling in the final stages. This application note will detail a robust synthetic pathway commencing with the synthesis of the benzimidazole core from this compound.
Overall Synthetic Strategy
The synthesis of Daridorexant is strategically designed in a convergent manner to maximize efficiency and yield. The overall workflow can be dissected into three primary stages:
-
Synthesis of the Benzimidazole-Pyrrolidine Core: Construction of the key intermediate, (S)-2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine, starting from this compound.
-
Synthesis of the Carboxylic Acid Moiety: Preparation of the second key intermediate, 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
-
Final Amide Coupling and Salt Formation: Amidation of the two key intermediates to form the Daridorexant free base, followed by conversion to its hydrochloride salt for improved stability and bioavailability.
Figure 1: Convergent synthetic workflow for Daridorexant.
Part 1: Synthesis of the Benzimidazole-Pyrrolidine Core
The cornerstone of this synthetic route is the efficient construction of the substituted benzimidazole ring system. This is achieved through the condensation of an ortho-phenylenediamine derivative with a carboxylic acid, a classic and reliable method for benzimidazole synthesis.
Step 1.1: Synthesis of (S)-tert-butyl 2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate
This initial step involves the coupling of the commercially available this compound with N-Boc-(S)-2-methyl-2-pyrrolidinecarboxylic acid, followed by an in-situ cyclization to form the benzimidazole ring.
Protocol:
-
Reaction Setup: To a solution of (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation: Stir the mixture at room temperature for approximately 30 minutes to activate the carboxylic acid.
-
Coupling and Cyclization: Add this compound (1.05 eq) to the reaction mixture. Heat the reaction to 80-90 °C and monitor the progress by TLC or LC-MS. The reaction typically proceeds to completion within 12-16 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product as a solid.
| Parameter | Value | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | High boiling point and good solvating properties for all reactants. |
| Coupling Agent | HBTU | Efficiently activates the carboxylic acid for amide bond formation. |
| Base | DIPEA | A non-nucleophilic base to neutralize the hydrochloride salt and facilitate the coupling. |
| Temperature | 80-90 °C | Promotes both the amide coupling and the subsequent dehydrative cyclization to form the benzimidazole ring. |
Step 1.2: Synthesis of (S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride
The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine, which is essential for the final amide coupling step.
Protocol:
-
Reaction Setup: Dissolve the (S)-tert-butyl 2-(5-chloro-4-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Deprotection: Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5.0 eq) or trifluoroacetic acid (TFA) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. It can be triturated with diethyl ether or another non-polar solvent to remove any non-polar impurities and then dried under vacuum. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid
This key carboxylic acid intermediate is prepared via a copper-catalyzed N-arylation of 1,2,3-triazole with a substituted benzoic acid derivative.
Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-bromo-5-methoxybenzoic acid (1.0 eq), 1,2,3-triazole (1.2 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), and a catalytic amount of copper(I) iodide (CuI) (0.1 eq).
-
Ligand Addition: Add a suitable ligand, such as (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine (0.1 eq), to the mixture.
-
Solvent and Reaction Conditions: Add dioxane as the solvent and heat the mixture to reflux (approximately 100-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution with 1 M HCl to a pH of 2-3 to precipitate the product.
-
Purification: Filter the precipitate, wash with water, and dry under vacuum to obtain the 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
| Parameter | Value | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective catalyst for Ullmann-type N-arylation reactions. |
| Base | Cesium Carbonate (Cs₂CO₃) | A strong inorganic base that facilitates the deprotonation of the triazole and the carboxylic acid. |
| Ligand | (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine | Enhances the catalytic activity of the copper species. |
| Solvent | Dioxane | A high-boiling point ether that is suitable for this type of cross-coupling reaction. |
Part 3: Final Assembly of Daridorexant
The final stage of the synthesis involves the amide coupling of the two previously synthesized key intermediates.
Step 3.1: Synthesis of Daridorexant (Free Base)
Protocol:
-
Acid Chloride Formation: Suspend 5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoic acid (1.0 eq) in a suitable solvent like toluene. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride (SOCl₂) (1.2 eq). Heat the mixture to 45-50 °C for 1-2 hours to form the corresponding acid chloride. The completion of this step can be monitored by the cessation of gas evolution.
-
Amide Coupling: In a separate flask, suspend (S)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride (1.05 eq) in toluene and cool to 0-5 °C. Add a suitable base, such as triethylamine (Et₃N) (3.0 eq), to neutralize the hydrochloride salt and provide a basic medium for the coupling reaction.
-
Reaction: Slowly add the freshly prepared solution of the acid chloride to the suspension of the amine at 0-5 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Daridorexant free base by flash column chromatography or crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Figure 2: Key steps in the final amide coupling reaction.
Step 3.2: Formation of Daridorexant Hydrochloride
For pharmaceutical applications, Daridorexant is typically formulated as its hydrochloride salt to improve its solubility and stability.
Protocol:
-
Dissolution: Dissolve the purified Daridorexant free base (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid in a suitable solvent (e.g., concentrated aqueous HCl or HCl in isopropanol) dropwise to the solution of the free base with stirring.
-
Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization can be promoted by cooling the mixture in an ice bath.
-
Isolation and Drying: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield Daridorexant hydrochloride as a crystalline solid.
Characterization Data
The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques.
| Compound | Technique | Expected Observations |
| Daridorexant HCl | ¹H NMR | Peaks corresponding to all aromatic and aliphatic protons with appropriate integrations and splitting patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of Daridorexant. | |
| HPLC | A single major peak indicating high purity (e.g., >99%). |
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of Daridorexant, starting from this compound. The described convergent approach is robust and scalable, making it suitable for both laboratory-scale synthesis and process development for larger-scale production. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this important pharmaceutical agent.
References
-
Boss, C., Gatfield, J., Brotschi, C., et al. (2020). The Quest for the Best Dual Orexin Receptor Antagonist (Daridorexant) for the Treatment of Insomnia Disorders. ChemMedChem, 15(23), 2286–2305. [Link]
-
European Patent Office. (2018). Preparation of 2-([1][2][3]triazol-2-yl)-benzoic acid derivatives. EP3619199B1.
- U.S. Patent and Trademark Office. (2017). Crystalline salt form of (S)-(2-(6 chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as orexin receptor antagonist. US9790208B2.
Sources
protocol for benzimidazole synthesis from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Application Notes & Protocols for the Synthesis of 5-Chloro-6-methyl-1H-benzimidazole
Abstract: This document provides a comprehensive guide for the synthesis of substituted benzimidazole derivatives from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride. Benzimidazoles are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that make them crucial scaffolds in drug discovery and materials science.[1][2][3] This application note details the underlying chemical principles, a robust step-by-step laboratory protocol, characterization techniques, and practical troubleshooting advice tailored for researchers and professionals in chemical and pharmaceutical development.
Introduction and Scientific Context
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[2] Its derivatives are known to possess diverse pharmacological properties, including antimicrobial, anthelmintic, antiviral, and anticancer activities.[2] The versatility of the benzimidazole core allows for facile interaction with various biopolymers, making it a prime target for the development of novel therapeutic agents.[1]
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[4][5] This document focuses on a reliable protocol starting from this compound, a readily available precursor for accessing a specific substitution pattern on the resulting benzimidazole ring.[6][7] We will detail a general method using an aldehyde as the C1 synthon, which allows for the synthesis of a variety of 2-substituted benzimidazoles.
Reaction Principle and Mechanism
The formation of the benzimidazole ring from an o-phenylenediamine and an aldehyde is a classic condensation-cyclization reaction. The process can be conceptually divided into three key stages:
-
Schiff Base Formation: One of the amino groups of the o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.[4]
-
Intramolecular Cyclization: The second, neighboring amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered heterocyclic ring.
-
Aromatization: The cyclic intermediate undergoes oxidative dehydrogenation to achieve the stable, aromatic benzimidazole ring system. This step can be facilitated by an external oxidizing agent or can occur spontaneously, particularly at elevated temperatures.
The overall reaction scheme is as follows:
Caption: General reaction mechanism for benzimidazole synthesis.
Experimental Protocol
This protocol outlines the synthesis of 2-substituted-5-chloro-6-methyl-1H-benzimidazoles. The procedure is adaptable for various aliphatic and aromatic aldehydes.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 1087743-89-2 | 193.07 | Starting material. |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 | C1 source for the imidazole ring. Can be substituted. |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | Catalyst. Other acid catalysts can also be used.[2][4] |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For neutralization during work-up. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | For washing and work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | 7487-88-9 | 120.37 | Drying agent. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhaling solvent vapors and dust.[9]
-
Reagent Handling: this compound is classified as an irritant. Avoid contact with skin and eyes. Handle all chemicals with care, consulting the specific Safety Data Sheets (SDS) for each reagent.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for benzimidazole synthesis.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (e.g., 1.93 g, 10 mmol), the desired aldehyde (10.5 mmol, 1.05 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.17 g, 1 mmol, 0.1 eq).
-
Solvent Addition: Add ethanol (e.g., 30-40 mL) to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases and a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture or acetone.[10][11] Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to induce crystallization. Filter the purified crystals and wash with a small amount of cold solvent.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized benzimidazole derivative.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: This is a primary technique for structural elucidation. Key expected signals include:
-
N-H Proton: A broad singlet typically observed far downfield, often between 12.0 and 13.0 ppm (in DMSO-d₆), due to hydrogen bonding and the aromatic nature of the ring.[12]
-
Aromatic Protons: Signals in the range of 7.0-8.5 ppm corresponding to the protons on the benzene ring and any aromatic substituents.[12] The specific splitting patterns will depend on the substitution.
-
Substituent Protons: Signals corresponding to the 'R' group at the 2-position and the methyl group on the benzene ring.
-
-
FT-IR Spectroscopy: Provides information about the functional groups present.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound and confirm its elemental composition via the molecular ion peak (M⁺).
Physical Properties
-
Melting Point (MP): A sharp melting point range is a good indicator of purity. Compare the observed melting point with literature values if available.[13]
Summary of Reaction Parameters
| Parameter | Value / Condition |
| Stoichiometry (Diamine:Aldehyde) | 1 : 1.05 |
| Catalyst | p-Toluenesulfonic acid (p-TsOH), ~10 mol% |
| Solvent | Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 2–4 hours |
| Work-up | Neutralization with NaHCO₃, filtration |
| Purification | Recrystallization (e.g., Ethanol/Water) |
| Expected Yield | 75–95% (highly dependent on the aldehyde used) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Incomplete reaction; Inactive catalyst; Insufficient heating. | Increase reaction time and monitor by TLC. Ensure the catalyst is fresh. Verify the reaction temperature. |
| Loss of product during work-up (product is soluble in the aqueous phase). | Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate) after neutralization to recover any dissolved product. | |
| Impure Product | Incomplete reaction, leaving starting materials. | Extend the reaction time. Optimize the amount of catalyst. |
| Side reactions or degradation. | Lower the reaction temperature. Consider using a milder catalyst. | |
| Inefficient purification. | Perform a second recrystallization using a different solvent system. Consider column chromatography for difficult-to-separate impurities.[14] | |
| Oily Product | Product has a low melting point or is impure. | Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. Purify via column chromatography. |
| Difficulty in Precipitation | Product is highly soluble in the work-up mixture. | Further concentrate the reaction mixture before adding to the basic solution. Cool the mixture in an ice bath to promote precipitation. |
References
-
Preparation of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved January 20, 2026, from [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. (2019). PMC - NIH. Retrieved January 20, 2026, from [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.). Google Patents.
-
Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. Retrieved January 20, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved January 20, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 20, 2026, from [Link]
-
4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. ijpsm.com [ijpsm.com]
- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 14. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Application Note: Synthesis of High-Performance Polyimides Utilizing 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of advanced polyimides using 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride as a key monomer. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The strategic incorporation of chloro and methyl substituents on the diamine backbone allows for the fine-tuning of polymer properties, particularly enhancing solubility and modifying optical characteristics without compromising thermal performance.[3][4][5] This note outlines the underlying chemical principles, a comprehensive step-by-step synthesis protocol, and standard characterization techniques. It is intended for researchers in materials science, polymer chemistry, and engineering who are focused on developing novel polymers for advanced applications.
Introduction and Scientific Rationale
The properties of aromatic polyimides are largely dictated by the molecular structure of their constituent diamine and dianhydride monomers.[1] The introduction of substituents onto the polymer backbone is a proven strategy to disrupt chain packing, thereby improving the solubility of these typically intractable polymers.[3] The specific monomer, 4-Chloro-3-methylbenzene-1,2-diamine, offers a unique combination of substituents:
-
Methyl Group (-CH₃): This bulky group introduces a kink in the polymer chain, sterically hindering close packing and enhancing solubility in organic solvents.[2][3]
-
Chloro Group (-Cl): The electronegative chlorine atom can increase the refractive index of the resulting polyimide due to its high atomic polarizability.[5] It also contributes to disrupting intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow color of many polyimides, potentially leading to more optically transparent films.[6]
The use of the diamine in its hydrochloride salt form is common for improving shelf-life and stability. However, it necessitates an in situ neutralization step to liberate the nucleophilic amine groups required for polymerization. This guide will employ the widely adopted two-step synthesis method, which involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization) to yield the final polyimide.[1][7]
Reaction Mechanism and Synthesis Workflow
The polymerization proceeds via a nucleophilic substitution reaction between the electron-deficient carbonyl carbons of a dianhydride and the electron-rich amino groups of the diamine.[1]
Step 1: Neutralization and Poly(amic acid) Formation. The diamine hydrochloride is first neutralized with a base (e.g., pyridine or triethylamine) to yield the free diamine. This is immediately followed by the reaction with an aromatic dianhydride in a polar aprotic solvent. This step forms a high-molecular-weight poly(amic acid) (PAA) solution.
Step 2: Imidization. The PAA is converted to the final polyimide through either thermal or chemical treatment. This process involves an intramolecular cyclization that eliminates two molecules of water per repeating unit to form the stable five-membered imide ring.
Below is a visualization of the generalized synthesis workflow.
Caption: Workflow for the two-step polyimide synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of a polyimide from this compound and 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA).
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier Notes |
| This compound | 1087743-89-2 | >98% | Ensure it is dry before use.[8][9] |
| BPADA | 38103-06-9 | >99% | Dry under vacuum at 180°C overnight. |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | Anhydrous | Use a grade with <50 ppm water.[3] |
| Pyridine | 110-86-1 | Anhydrous | Catalyst and neutralizing agent. |
| Acetic Anhydride | 108-24-7 | >99% | Dehydrating agent for chemical imidization. |
| Methanol | 67-56-1 | Reagent Grade | For polymer precipitation. |
Equipment
-
250 mL three-neck round-bottom flask
-
Overhead mechanical stirrer with a paddle attachment
-
Nitrogen gas inlet and outlet (bubbler)
-
Dropping funnel
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
Synthesis Procedure
Part A: Poly(amic acid) Synthesis (Targeting 20 wt% solids)
-
Setup: Assemble the flame-dried three-neck flask with the mechanical stirrer and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Diamine Dissolution & Neutralization: Add this compound (e.g., 10 mmol) and anhydrous DMAc (approx. 80% of the final solvent volume) to the flask. Begin stirring to dissolve the salt. Add an equimolar amount of pyridine (10 mmol) to the solution to neutralize the hydrochloride and form the free diamine. Stir for 15-20 minutes at room temperature. The formation of pyridinium hydrochloride as a fine precipitate may be observed.
-
Dianhydride Addition: Add solid BPADA (10 mmol) to the stirring diamine solution in one portion. The reaction is typically exothermic; a water bath can be used to maintain the temperature at 25°C.[3]
-
Polymerization: Rinse the flask walls with the remaining DMAc to achieve the final 20 wt% solid content. Allow the reaction to proceed at room temperature under nitrogen with continuous stirring for 24 hours.[3] A significant increase in viscosity will be observed, indicating the formation of high-molecular-weight poly(amic acid). The resulting PAA solution should be clear and viscous.
Part B: Imidization (Conversion to Polyimide)
Two common methods for imidization are presented below.
Method 1: Thermal Imidization
-
Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Use a doctor blade to cast a film of uniform thickness.
-
Solvent Removal & Curing: Place the glass plate in a vacuum oven. Apply the following staged heating program:
-
80°C for 2 hours to slowly remove the bulk of the DMAc.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 2 hours to ensure complete cyclization.[6]
-
-
Film Recovery: After cooling slowly to room temperature, the resulting flexible polyimide film can be peeled off the glass plate, sometimes aided by soaking in water.
Method 2: Chemical Imidization
-
Reagent Addition: To the PAA solution from Part A, while stirring at room temperature, add a mixture of acetic anhydride (40 mmol) and pyridine (20 mmol) dropwise.[3]
-
Conversion: Continue stirring at room temperature for 12-24 hours. The solution may remain viscous.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing vigorously stirring methanol (approx. 10 times the volume of the reaction mixture). The polyimide will precipitate as a fibrous solid.
-
Purification: Collect the solid by filtration. Wash it thoroughly with fresh methanol and water to remove residual solvent and reagents.
-
Drying: Dry the purified polyimide in a vacuum oven at 120°C for 24 hours.[3]
Characterization and Expected Properties
The synthesized polyimide should be characterized to confirm its structure and evaluate its properties.
| Property | Analytical Technique | Expected Outcome & Rationale |
| Structural Confirmation | FTIR Spectroscopy | Disappearance of broad amic acid N-H and O-H stretches (~3200-3400 cm⁻¹). Appearance of characteristic imide peaks: asymmetric C=O stretch (~1780 cm⁻¹), symmetric C=O stretch (~1720 cm⁻¹), and C-N stretch (~1370 cm⁻¹). |
| Thermal Stability | TGA | High decomposition temperature (Td5%), likely > 450°C, indicative of a stable aromatic backbone. |
| Glass Transition | DSC / DMA | A high glass transition temperature (Tg), typically > 200°C, reflecting the rigidity of the polymer backbone.[2] |
| Solubility | Dissolution Tests | Enhanced solubility in polar aprotic solvents (NMP, DMAc, DMSO) and potentially some less polar solvents like chloroform or THF compared to unsubstituted analogs, due to the presence of the methyl and chloro groups that disrupt chain packing.[3] |
| Optical Properties | UV-Vis Spectroscopy | Potentially high optical transparency and a lower cutoff wavelength (reduced coloration) compared to analogous polyimides without the chloro substituent, due to suppression of charge-transfer complexes.[5][6] |
Concluding Remarks
The use of this compound offers a reliable route to producing soluble, high-performance polyimides. The protocol described herein provides a robust framework for synthesis. The key considerations for success are the use of anhydrous reagents and solvents, the complete neutralization of the diamine hydrochloride, and controlled conditions during polymerization and imidization. The resulting polymers are promising candidates for applications requiring a combination of thermal stability, processability, and specific optical properties, such as advanced coatings, membranes, and microelectronic components.
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Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. National Institutes of Health (NIH). Available at: [Link]
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POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks. Available at: [Link]
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experimental setup for large-scale synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
An Application Note for the Large-Scale Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Abstract
This document provides a comprehensive guide to the large-scale synthesis, purification, and characterization of this compound (CAS No. 1087743-89-2). This compound is a pivotal intermediate in the development of pharmaceuticals, notably as a precursor to benzimidazole-containing active pharmaceutical ingredients (APIs) like Daridorexant, as well as in the production of advanced polymers and agrochemicals.[1][2] The protocols detailed herein are designed for scalability, emphasizing process safety, efficiency, and product purity. We present a robust two-step synthetic pathway involving dinitration followed by catalytic hydrogenation, culminating in the formation of the stable hydrochloride salt.
Introduction and Scientific Rationale
Substituted ortho-phenylenediamines (OPDs) are foundational building blocks in modern heterocyclic chemistry.[3][4] Their defining structural feature—two amino groups on adjacent carbons of a benzene ring—renders them potent binucleophilic synthons for constructing a variety of heterocyclic systems through condensation reactions.[3] 4-Chloro-3-methylbenzene-1,2-diamine is particularly valuable due to the specific substitution pattern it imparts on target molecules, influencing properties such as biological activity, solubility, and metabolic stability.
The hydrochloride salt form is preferred for large-scale handling and formulation for several key reasons:
-
Enhanced Stability: Aromatic diamines are susceptible to aerial oxidation, which can lead to coloration and impurity formation. The protonation of the basic amino groups to form the salt significantly reduces this reactivity, improving shelf-life.
-
Improved Solubility: The salt form generally exhibits higher solubility in aqueous or protic solvents compared to the free base, which can be advantageous for downstream processing or purification.[1][3]
-
Handling Characteristics: The hydrochloride salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store on a large scale than the often less crystalline free base.[1]
This guide details a common and industrially scalable route starting from 4-chloro-3-methyl-nitrotoluene, proceeding through a dinitro intermediate, which is then reduced and converted to the final hydrochloride product.
Synthetic Strategy and Mechanism
The selected pathway is a multi-step process optimized for yield and purity on a large scale.
-
Nitration: The synthesis commences with the nitration of a suitable chloro-toluene derivative. A logical precursor, 4-chloro-3-methyl-1-nitrobenzene, undergoes a second nitration using a mixed acid system (concentrated nitric and sulfuric acids) to yield 4-chloro-3-methyl-1,2-dinitrobenzene. The potent electrophilic nitronium ion (NO₂⁺), generated in situ, is directed to the position ortho to the first nitro group, influenced by the existing activating (methyl) and deactivating (chloro, nitro) groups. Careful temperature control is critical to prevent side reactions and ensure regioselectivity.[3]
-
Reduction: The core transformation is the simultaneous reduction of both nitro groups of the dinitro intermediate to form the corresponding diamine. For large-scale operations, catalytic hydrogenation is the method of choice over stoichiometric metal-acid reductions (like Sn/HCl or Fe/HCl) due to its cleaner reaction profile, higher efficiency, and easier work-up.[5][6] A catalyst such as Palladium on Carbon (Pd/C) or Raney Nickel is used under a pressurized hydrogen atmosphere. This process avoids the generation of large quantities of metallic waste.
-
Salt Formation: The final step involves the protonation of the synthesized free diamine with hydrochloric acid.[3] This is an acid-base reaction where the lone pairs on the nitrogen atoms of the amino groups accept protons from HCl, forming the stable diammonium hydrochloride salt, which typically precipitates from the reaction medium and can be isolated in high purity.
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols for Large-Scale Synthesis
Safety Precaution: All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood) by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a face shield, chemically resistant gloves, and a lab coat.[7][8] A NIOSH-approved respirator may be necessary for handling powders.[8]
Part A: Synthesis of 4-Chloro-3-methyl-1,2-dinitrobenzene
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel with concentrated sulfuric acid (98%, 25 L).
-
Cooling: Cool the sulfuric acid to 0-5 °C using a chiller.
-
Reagent Addition: Slowly add 4-chloro-3-methyl-1-nitrobenzene (5.0 kg, 29.1 mol) to the stirred sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (68%, 2.6 L, 38.4 mol) to concentrated sulfuric acid (98%, 5.0 L) in a separate vessel, pre-cooled to 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature between 5-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 10 °C for an additional 2 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 kg) in a separate vessel with vigorous stirring.
-
Isolation: The precipitated yellow solid is collected by filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
Part B: Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine (Free Base)
-
Reactor Setup: Charge a high-pressure hydrogenator (autoclave) with the dried 4-chloro-3-methyl-1,2-dinitrobenzene (4.5 kg, 20.6 mol), ethanol (45 L), and 10% Palladium on Carbon (Pd/C) catalyst (225 g, 5% w/w, 50% wet).
-
Inerting: Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to 5 bar (approx. 75 psi) and heat the mixture to 50-60 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is exothermic; maintain the temperature with cooling. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 4-6 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst pad with ethanol (2 x 2 L). Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; handle accordingly.
-
Solvent Removal: Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude diamine as an oil or solid.
Part C: Formation and Purification of this compound
-
Dissolution: Dissolve the crude diamine free base in isopropanol (20 L) with gentle warming if necessary.
-
Acidification: Cool the solution to 10-15 °C in an ice bath. Slowly add concentrated hydrochloric acid (37%, approx. 3.5 L, 42 mol) dropwise with stirring. The product will begin to precipitate.
-
Crystallization: After the addition is complete, stir the resulting slurry at 0-5 °C for 2 hours to ensure complete crystallization.
-
Isolation: Collect the crystalline product by filtration. Wash the filter cake with cold isopropanol (2 x 3 L) and then with diethyl ether (2 x 3 L) to facilitate drying.
-
Drying: Dry the final product in a vacuum oven at 60 °C until a constant weight is achieved. The expected product is a stable, off-white to light brown crystalline solid.
Quantitative Data Summary
| Parameter | Part A: Nitration | Part B: Reduction | Part C: Salt Formation/Purification |
| Key Reagent | 4-chloro-3-methyl-1-nitrobenzene | 4-chloro-3-methyl-1,2-dinitrobenzene | 4-Chloro-3-methylbenzene-1,2-diamine |
| Reagent Amount | 5.0 kg (29.1 mol) | 4.5 kg (20.6 mol) | ~3.2 kg (20.6 mol, theoretical) |
| Solvent/Medium | H₂SO₄ (98%) | Ethanol | Isopropanol |
| Solvent Volume | ~30 L | 45 L | ~20 L |
| Temperature | 5-10 °C | 50-60 °C | 0-15 °C |
| Pressure | Atmospheric | 5 bar (H₂) | Atmospheric |
| Reaction Time | 4-5 hours | 4-6 hours | 2-3 hours |
| Expected Yield | 80-85% | 90-95% | >95% (crystallization) |
| Overall Yield | - | - | 68-76% (from starting material) |
Purification and Analytical Characterization
The final product quality is paramount for its use in pharmaceutical and other high-tech applications. A purity of ≥98% is typically required.[2]
Purification Workflow
The primary purification is achieved through the crystallization of the hydrochloride salt, which effectively removes non-basic organic impurities and residual color. If further purification is needed, recrystallization from an ethanol/water mixture can be employed.
Caption: Quality control workflow for the final product.
Analytical Characterization
Every batch should be thoroughly analyzed to confirm its identity, strength, and purity.[2]
-
High-Performance Liquid Chromatography (HPLC): To determine purity. A typical method would use a C18 column with a mobile phase of acetonitrile/water gradient and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ will confirm the chemical structure, including the correct substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base cation (m/z for C₇H₉ClN₂).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches for the amine salt and aromatic C-H and C=C vibrations.
-
Melting Point: The compound exhibits a decomposition temperature around 263 °C, which can be used as an indicator of purity.[1][9]
Safety and Handling Protocols
Handling the chemicals involved in this synthesis requires strict adherence to safety protocols.
-
Hazard Identification:
-
Acids (H₂SO₄, HNO₃, HCl): Highly corrosive. Cause severe skin burns and eye damage.
-
Nitro-Aromatic Compounds: Toxic and may be explosive under certain conditions. Handle with care, avoiding shock and high temperatures.
-
4-Chloro-3-methylbenzene-1,2-diamine and its Hydrochloride: Classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[7] Aromatic amines are a suspect carcinogen class.[10]
-
Hydrogen Gas: Extremely flammable. Ensure no ignition sources are present and the system is properly grounded.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. Always handle it wet or under an inert atmosphere.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses and a face shield are mandatory, especially when handling corrosive acids.[7]
-
Skin Protection: Handle with chemically resistant gloves (e.g., nitrile or neoprene).[7] Wear a lab coat or chemical suit.
-
Respiratory Protection: Use in a well-ventilated area. A respirator with an appropriate cartridge for organic vapors and acid gases should be used when handling volatile reagents or the final powdered product.[8]
-
-
Storage and Disposal:
-
Store the final product in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
-
References
-
WIPO Patentscope. (2020). WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND. Retrieved from [Link]
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
-
PubMed Central. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
RSC Publishing. (2025). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Retrieved from [Link]
-
ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved from [Link]
-
DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved from [Link]
-
Loba Chemie. (2019). 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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Application Notes and Protocols for the Derivatization of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride in Medicinal Chemistry
Introduction: Strategic Value of a Substituted o-Phenylenediamine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride is a key pharmaceutical intermediate that serves as a versatile building block for a multitude of heterocyclic systems.[1][2] Its unique substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position on an o-phenylenediamine (OPD) core—provides a nuanced platform for generating derivatives with specific steric and electronic properties. These attributes are critical for modulating target engagement, optimizing pharmacokinetic profiles, and ultimately, enhancing therapeutic efficacy.
The real power of this scaffold lies in the reactivity of its vicinal diamine groups, which are primed for cyclocondensation reactions to form fused heterocyclic systems.[1] This application note provides detailed protocols for the derivatization of this compound into two principal classes of medicinally significant heterocycles: benzimidazoles and quinoxalines . These resulting scaffolds are prevalent in a vast array of biologically active compounds, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others.[3][4][5][6][7][8]
This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical logic to empower rational drug design.
Physicochemical Properties and Handling
Prior to commencing any synthetic protocol, it is essential to understand the properties and handling requirements of the starting material.
Table 1: Physicochemical Properties of 4-Chloro-3-methylbenzene-1,2-diamine and its Hydrochloride Salt
| Property | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) | This compound |
| CAS Number | 673487-36-0[9] | 1087743-89-2[10] |
| Molecular Formula | C₇H₉ClN₂[9] | C₇H₁₀Cl₂N₂[10] |
| Molecular Weight | 156.61 g/mol [9] | 193.07 g/mol [10] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | Not specified | Decomposes at ~263 °C[10][11] |
| Solubility | Soluble in organic solvents | Enhanced solubility in water and polar protic solvents[10] |
| Storage | Store in a cool, dark, and dry place under an inert atmosphere. | Keep in a dark place, under an inert atmosphere, at room temperature.[11] |
A Note on the Hydrochloride Salt
The hydrochloride salt form is commonly supplied to enhance stability and aqueous solubility.[1][10] For most reactions, the free base is the reactive species. The free base can be generated in situ by the addition of a base (e.g., triethylamine, sodium bicarbonate) or by a separate neutralization step prior to the reaction. The choice depends on the specific reaction conditions. For the protocols below, we will assume the use of the hydrochloride salt and include the necessary basic conditions to liberate the free diamine.
Core Derivatization Strategies
The binucleophilic nature of the o-phenylenediamine core is the cornerstone of its synthetic utility. The two adjacent amino groups readily react with bifunctional electrophiles to forge fused heterocyclic rings. The general workflow for these transformations is outlined below.
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The Strategic Application of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride in the Synthesis of Advanced Agrochemicals
Introduction: A Building Block for Next-Generation Crop Protection
In the ever-evolving landscape of agrochemical research, the demand for novel active ingredients with enhanced efficacy, improved safety profiles, and targeted modes of action is paramount. 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride has emerged as a pivotal starting material in the synthesis of a new generation of agrochemicals, particularly fungicides. Its unique substitution pattern—a chlorine atom and a methyl group on the benzene ring—offers a strategic advantage in the design of bioactive molecules. This guide provides an in-depth exploration of the application of this versatile intermediate in agrochemical synthesis, complete with detailed protocols and mechanistic insights for research and development professionals.
The core value of this compound lies in its ability to serve as a precursor to substituted benzimidazoles. The benzimidazole scaffold is a well-established pharmacophore in the agrochemical industry, with prominent examples including the fungicides carbendazim and benomyl. The introduction of a chlorine atom at the 5-position and a methyl group at the 6-position of the resulting benzimidazole ring can significantly influence the biological activity, selectivity, and metabolic stability of the final product. Research has shown that halogen substitution on the benzimidazole ring can enhance antifungal activity, making this particular diamine a highly attractive building block for the development of more potent and resilient fungicides.[1]
Core Synthesis Pathway: From Diamine to Bioactive Benzimidazole
The primary application of this compound in agrochemical synthesis is the construction of the 5-chloro-6-methyl-1H-benzo[d]imidazole core. This is typically achieved through a cyclization reaction with a one-carbon synthon. The choice of this synthon determines the nature of the substituent at the 2-position of the benzimidazole ring, which is a critical determinant of the compound's mode of action.
Figure 1: General workflow for the synthesis of benzimidazole-based agrochemicals from this compound.
Application Note 1: Synthesis of Substituted Benzimidazole Fungicides
The benzimidazole class of fungicides primarily acts by inhibiting β-tubulin synthesis in fungi, which disrupts cell division. By incorporating the 5-chloro-6-methyl substitution pattern, researchers can potentially develop fungicides with enhanced binding affinity to the target protein or reduced susceptibility to metabolic degradation by the fungal pathogen.
Protocol 1: Synthesis of 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one
This protocol describes the synthesis of a key intermediate, 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one, which can be further functionalized to create a variety of fungicidal compounds. The reaction involves the cyclization of the diamine with a phosgene equivalent, such as urea or triphosgene.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 1087743-89-2 | 193.07 | 10.0 g | 0.0518 |
| Urea | 57-13-6 | 60.06 | 6.22 g | 0.1036 |
| o-Dichlorobenzene | 95-50-1 | 147.00 | 100 mL | - |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | q.s. | - |
| Sodium Hydroxide solution (10%) | 1310-73-2 | 40.00 | q.s. | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add this compound (10.0 g, 0.0518 mol), urea (6.22 g, 0.1036 mol), and o-dichlorobenzene (100 mL).
-
Heating and Reaction: Heat the reaction mixture to 130-140 °C with vigorous stirring. Ammonia gas will evolve during the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Filter the solid product and wash it with toluene to remove the o-dichlorobenzene solvent.
-
Purification: The crude product is then washed with hot water to remove any unreacted urea and salts. The pH of the wash water should be neutral. Dry the purified product in a vacuum oven at 80 °C.
-
Characterization: The final product, 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one, can be characterized by its melting point, and spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Expected Yield: 85-95%
Causality Behind Experimental Choices:
-
Solvent: o-Dichlorobenzene is chosen as the solvent due to its high boiling point, which is necessary to drive the condensation reaction with the evolution of ammonia.
-
Reagent Ratio: A 2:1 molar ratio of urea to the diamine is used to ensure complete cyclization.
-
Temperature: The reaction is carried out at a high temperature to facilitate the elimination of ammonia and drive the reaction to completion.
Application Note 2: Synthesis of Thiophanate-Methyl Analogues
Thiophanate-methyl is a broad-spectrum systemic fungicide that is metabolized in plants and fungi to carbendazim. By synthesizing analogues of thiophanate-methyl using this compound, it is possible to create prodrugs that release a more potent, substituted carbendazim active ingredient.
Protocol 2: Synthesis of a 5-Chloro-6-methyl Substituted Thiourea Intermediate
This protocol outlines the synthesis of a key thiourea intermediate, which is a precursor to a thiophanate-methyl analogue. The reaction involves the condensation of the diamine with a suitable isothiocyanate.
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role of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride as a pharmaceutical intermediate
Application Note & Protocol
The Strategic Role of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride in Modern Pharmaceutical Synthesis
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of this compound (CAS: 1087743-89-2) as a high-value intermediate in pharmaceutical synthesis. We will explore the chemical rationale behind its utility, focusing on its role as a substituted ortho-phenylenediamine (OPD) for the construction of privileged heterocyclic scaffolds. A detailed, field-proven protocol for a key synthetic transformation—acylation to form a bis-amide precursor, a critical step in the synthesis of the FDA-approved drug Daridorexant—is provided, complete with mechanistic insights and validation checkpoints.[1]
Introduction: A Versatile Building Block for Complex Molecules
This compound is a specialized aromatic diamine that has emerged as a crucial building block in the synthesis of complex pharmaceutical agents.[2] Its utility stems from the unique arrangement of its functional groups: two adjacent nucleophilic amine centers on a benzene ring that is further functionalized with a chloro and a methyl group. This substitution pattern is not arbitrary; it is strategically designed to impart specific electronic properties and to provide defined attachment points for building molecular complexity.
The core value of this intermediate lies in its ortho-phenylenediamine moiety, a classic and powerful synthon for a multitude of condensation reactions.[3] This structure allows for the efficient formation of fused heterocyclic systems, which are ubiquitous in medicinal chemistry due to their ability to interact with biological targets.[3] Specifically, this compound serves as an essential precursor for substituted benzimidazoles, a privileged scaffold found in numerous therapeutic agents.[2][3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions.[1]
Physicochemical Properties & Handling
Accurate characterization and proper handling of starting materials are foundational to reproducible and successful synthesis.
| Property | Value | Source |
| CAS Number | 1087743-89-2 | [2][4] |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][4] |
| Molecular Weight | 193.07 g/mol | [1][4] |
| IUPAC Name | This compound | [5] |
| Melting Point | ~263 °C (decomposes) | [1][6] |
| Appearance | Off-white to light brown crystalline solid | N/A |
| Purity (Typical) | ≥98% (HPLC) | [2] |
Safety & Handling:
-
Aromatic diamines should be handled with care, as they can be harmful if inhaled, swallowed, or absorbed through the skin.[1]
-
Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood. For detailed safety information, consult the material's Safety Data Sheet (SDS).[6]
-
Store in a cool, dry place under an inert atmosphere to prevent oxidation and degradation.[6]
Core Synthetic Utility: The Binucleophilic Power of ortho-Phenylenediamines
The primary value of 4-Chloro-3-methylbenzene-1,2-diamine lies in the reactivity of its adjacent amino groups, which act as a powerful binucleophile. This allows the compound to react with various bifunctional electrophiles to form stable heterocyclic rings in a single, often high-yielding, step. The chloro and methyl groups on the aromatic ring influence the reactivity of the amines and provide a specific substitution pattern on the resulting heterocycle, which is critical for tuning the pharmacological activity of the final drug molecule.[1]
The diagram below illustrates two of the most common and important cyclization reactions involving an ortho-phenylenediamine core.
Caption: General condensation pathways for ortho-phenylenediamines.
Application Protocol: Synthesis of a Bis-Amide Precursor for Daridorexant
This protocol details the N-acylation of this compound. This reaction is a cornerstone in the synthesis of several pharmaceuticals, including the dual orexin receptor antagonist Daridorexant.[1] The procedure demonstrates the fundamental reactivity of the diamine with an acyl chloride in the presence of a non-nucleophilic base.
Principle: The reaction is a nucleophilic acyl substitution. The free diamine, generated in situ by triethylamine (TEA), acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. TEA also serves to quench the HCl generated during the reaction, driving it to completion. The use of a 1:2 molar ratio of diamine to acyl chloride ensures the formation of the bis-amide product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-methylbenzene-1,2-diamine HCl | ≥98% | Commercial | Store under inert gas. |
| Acyl Chloride (e.g., Benzoyl Chloride) | Reagent | Commercial | Handle in fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial | Distill from CaH₂ if necessary. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Use from a solvent purification system. |
| Saturated aq. NaHCO₃ | N/A | Lab Prepared | For aqueous workup. |
| Brine (Saturated aq. NaCl) | N/A | Lab Prepared | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercial | For drying organic layer. |
| Round-bottom flask, magnetic stirrer, dropping funnel, N₂ inlet | N/A | Standard Lab Glassware | Ensure glassware is oven-dried. |
Experimental Workflow Diagram:
Caption: Step-by-step workflow for bis-amide synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 5.18 mmol).
-
Scientist's Note: An inert atmosphere is critical to prevent the oxidation of the electron-rich free diamine, which can lead to colored impurities and reduced yield.
-
-
Solvent and Cooling: Add anhydrous dichloromethane (DCM, 25 mL) to the flask. Submerge the flask in an ice-water bath and stir the resulting slurry for 10 minutes to ensure uniform cooling to 0 °C.
-
Deprotonation: Slowly add triethylamine (TEA, 1.58 g, 2.18 mL, 15.54 mmol, 3.0 equiv.) to the slurry. Stir at 0 °C for 15 minutes. The slurry should become a more homogeneous solution as the free diamine is formed.
-
Rationale: At least 2 equivalents of TEA are required to neutralize the hydrochloride salt and the HCl produced by the reaction. A slight excess (3 equiv.) is used to ensure complete reaction.
-
-
Acylation: Dissolve the acyl chloride (e.g., benzoyl chloride, 1.53 g, 1.27 mL, 10.88 mmol, 2.1 equiv.) in anhydrous DCM (10 mL) and add it to a dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Rationale: Slow, controlled addition is crucial to manage the exothermic nature of the acylation reaction, preventing the formation of side products.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diamine is consumed.
-
Aqueous Workup: Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers and wash with brine (20 mL).
-
Purpose: The NaHCO₃ wash neutralizes any remaining acid and excess acyl chloride. The brine wash helps to remove water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
-
Self-Validation System: The identity and purity of the final bis-amide product must be confirmed.
-
HPLC: Purity should be >98%.
-
¹H NMR: Confirm the presence of two amide N-H protons and the disappearance of the four amine N-H protons from the starting material. The aromatic signals should correspond to the expected structure.
-
Mass Spectrometry: The observed molecular ion peak (M+H)⁺ should match the calculated exact mass of the target compound.
-
-
Expected Results:
| Parameter | Expected Value |
| Yield | 75-90% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
| Analytical Data | Consistent with the structure of the target bis-amide |
Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and efficient entry into valuable heterocyclic systems. Its well-defined reactivity, governed by the ortho-diamine core, allows medicinal chemists to construct complex molecular architectures with precision. The protocol provided herein for bis-amide formation is a testament to its practical utility, serving as a foundational reaction for building sophisticated active pharmaceutical ingredients. Understanding the principles behind its application empowers researchers to leverage this intermediate to its full potential in the pursuit of novel therapeutics.
References
-
Title: 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 Source: PubChem URL: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize yield, and troubleshoot common experimental hurdles. As a crucial building block in the synthesis of pharmaceuticals, such as the FDA-approved drug Daridorexant, achieving a high-yield, high-purity synthesis is paramount.[1] This document moves beyond a simple protocol, offering in-depth explanations for the methodological choices and providing a logical framework for problem-solving.
I. Overview of the Synthetic Pathway
The most prevalent and scalable synthetic route to 4-Chloro-3-methylbenzene-1,2-diamine involves the reduction of a dinitro or nitro-amino precursor. A common and efficient strategy begins with the nitration of 4-chloro-3-methylaniline to introduce a second nitro group, followed by the simultaneous reduction of both nitro groups to form the desired diamine.[2] The free diamine is often susceptible to air oxidation and can be challenging to handle. Therefore, conversion to its hydrochloride salt is a standard final step, which enhances stability and facilitates purification and handling.[1][2]
The critical step in this sequence is the reduction of the nitro groups. While several methods exist, catalytic hydrogenation is frequently employed due to its efficiency and cleaner reaction profile compared to stoichiometric metal/acid reductions.[3] However, this step is not without its challenges, the most significant being the potential for hydrodechlorination—a side reaction that removes the essential chloro-substituent and reduces the yield of the target molecule.[4]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Category 1: Reaction Performance & Yield Optimization
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield is a multifaceted issue that can originate from several stages of the process. A systematic approach is essential.
-
Incomplete Reduction: The most common cause is an incomplete reduction of the dinitro precursor.
-
Causality: The catalyst may be inactive or poisoned, or the reaction conditions may be suboptimal. Catalytic hydrogenation is a surface phenomenon; anything that blocks the active sites on the catalyst will halt the reaction.
-
Troubleshooting Steps:
-
Catalyst Quality & Loading: Ensure you are using a fresh, high-quality catalyst (e.g., 5-10% Palladium on Carbon). If the catalyst is old, it may have oxidized or adsorbed atmospheric impurities. Increase catalyst loading (e.g., from 1 mol% to 5 mol%) if the reaction remains sluggish.
-
Hydrogen Pressure: Ensure a constant and sufficient pressure of hydrogen is maintained throughout the reaction (typically 50-100 psi, but consult specific literature for your scale). Check for leaks in your hydrogenation apparatus.
-
Reaction Time & Temperature: Monitor the reaction by TLC or LC-MS to determine the point of completion. If the reaction stalls, a gentle increase in temperature (e.g., from room temperature to 40-50°C) can sometimes restart it, but be cautious as this can also increase side reactions.[5]
-
Solvent Purity: Use high-purity, degassed solvents. Trace impurities, particularly sulfur compounds from sources like methanol, can act as potent catalyst poisons.
-
-
-
Product Loss During Work-up: The free diamine product is basic and can be lost if the aqueous phase pH is not carefully controlled during extraction.
-
Causality: Protonated diamine (the hydrochloride salt) is water-soluble, while the free base is soluble in organic solvents. Incomplete neutralization will leave some product in the aqueous layer.
-
Troubleshooting Steps: After filtering off the catalyst, carefully basify the reaction mixture with a base like sodium carbonate or dilute sodium hydroxide to a pH > 9 to ensure the diamine is in its free base form before extracting with a solvent like ethyl acetate or dichloromethane.
-
-
Side Reactions: The formation of byproducts, primarily the dechlorinated analog, directly consumes your starting material and reduces the theoretical maximum yield. (See Category 2 for details on managing this).
Question 2: The reaction seems to stop before all the starting material is consumed. What causes this stalling?
Answer: Reaction stalling is almost always due to catalyst deactivation.
-
Causality: The palladium catalyst is highly sensitive to poisons. The starting nitro compound or solvent might contain impurities that bind irreversibly to the palladium surface. Additionally, partially reduced intermediates can sometimes polymerize on the catalyst surface, blocking active sites.
-
Troubleshooting Steps:
-
Purify the Starting Material: Recrystallize the dinitro precursor before the reduction step to remove any non-polar impurities or residual acids from the nitration step.
-
Use a Scavenger: In some cases, adding a small amount of a base (like triethylamine) can neutralize acidic impurities that might poison the catalyst. However, this must be done cautiously as it can affect the reaction in other ways.
-
Filter and Add Fresh Catalyst: If the reaction stalls, you can attempt to filter the reaction mixture (under an inert atmosphere to prevent oxidation of the product) and add a fresh portion of the catalyst to the filtrate to complete the reduction.
-
| Parameter | Impact on Yield | Optimization Strategy |
| Catalyst Activity | High | Use fresh, high-quality catalyst; consider a higher loading (2-5 mol%). |
| Hydrogen Pressure | High | Maintain constant, sufficient H₂ pressure (e.g., 50-100 psi); check for system leaks. |
| Temperature | Moderate | Start at room temperature. Increase to 40-50°C only if the reaction is sluggish, while monitoring for side products. |
| Solvent Purity | High | Use HPLC-grade or freshly distilled solvents. Degas the solvent before use to remove dissolved oxygen. |
| Work-up pH | High ( >9 ) | Ensure complete basification before extraction to prevent loss of product in the aqueous phase. |
Category 2: Impurity Profile & Side Reactions
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the loss of chlorine. How can I prevent this hydrodechlorination?
Answer: Hydrodechlorination is the most critical side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[4] Palladium is notoriously efficient at catalyzing this reaction.
-
Causality: The C-Cl bond can be reductively cleaved by the same catalyst and conditions used to reduce the nitro groups. This process is often favored by higher temperatures, prolonged reaction times, and higher catalyst loadings.
-
Troubleshooting & Mitigation Strategies:
-
Lower the Reaction Temperature: Run the reaction at room temperature or even slightly below. This is the single most effective parameter to control.
-
Monitor Closely: Do not let the reaction run for an extended period after the starting material has been consumed. Immediately stop the reaction once TLC/LC-MS shows full conversion.
-
Catalyst Choice: While Pd/C is common, Platinum-based catalysts (e.g., PtO₂) are sometimes reported to be less prone to causing dehalogenation for certain substrates. Experimentation with different catalysts may be necessary.
-
Use of Catalyst Modifiers/Inhibitors: In some specific cases, the addition of a controlled "poison" like a sulfur compound (e.g., thiophene) or an amine base can selectively inhibit the hydrodechlorination reaction more than the nitro reduction. This is an advanced technique that requires careful optimization.
-
Question 4: My final product is dark brown/purple instead of the expected off-white solid. What is causing the color?
Answer: The color is due to the oxidation of the aromatic diamine.
-
Causality: ortho-Phenylenediamines are highly susceptible to air oxidation, especially the free base form.[2][6] The oxidation process leads to the formation of highly colored, polymeric quinone-imine type structures. This can happen during the reaction work-up (especially after catalyst filtration when the product is exposed to air) and during storage.
-
Troubleshooting & Mitigation Strategies:
-
Maintain an Inert Atmosphere: Perform the catalyst filtration and solvent evaporation steps under a nitrogen or argon atmosphere to minimize contact with oxygen.
-
Work Quickly: Do not leave the isolated free base exposed to air for extended periods. Proceed to the salt formation step immediately after removing the solvent.
-
Acidification for Stability: The hydrochloride salt is significantly more stable and less prone to oxidation than the free base.[2] Converting the product to its salt form as the final step is the best way to ensure long-term stability and purity.
-
Purification: If the product is already colored, it can sometimes be purified by treating a solution with activated charcoal to adsorb the colored impurities, followed by filtration and recrystallization.
-
Category 3: Product Isolation & Purification
Question 5: What is the best procedure for converting the free base to the hydrochloride salt and purifying it?
Answer: The conversion to the hydrochloride salt is a critical step for obtaining a stable, pure, and easy-to-handle final product.
-
Causality: The two basic amine groups readily react with hydrochloric acid to form a diammonium salt.[2] This salt typically has much lower solubility in non-polar organic solvents than the free base, allowing it to precipitate or crystallize in high purity.
-
Recommended Protocol:
-
Dissolution: After the reduction and initial work-up, dissolve the crude free base (which may be an oil or a low-melting solid) in a suitable solvent. Good choices include isopropanol (IPA), diethyl ether, or ethyl acetate. The volume should be sufficient to fully dissolve the material, possibly with gentle warming.
-
Acidification: Slowly add a solution of HCl in a compatible solvent. Commercial solutions of HCl in isopropanol, diethyl ether, or dioxane are ideal. Add the acid dropwise with stirring. You should observe the immediate precipitation of a solid.
-
pH Control: Add the acid until the pH of the solution is acidic (pH 1-2, check with pH paper on a withdrawn drop). Avoid a large excess of acid.
-
Crystallization/Precipitation: Stir the resulting slurry at room temperature or cool it in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the precipitation, e.g., cold IPA or ether) to remove any soluble impurities.
-
Drying: Dry the final product under vacuum to remove residual solvent. The product should be a stable, off-white to light tan crystalline solid.
-
III. References
-
Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl)-bis-. Organic Syntheses. Retrieved from [Link]
-
Mohammed, H. K., & Rasheed, M. K. (2021). Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 11(2), 423-428. Retrieved from [Link]
-
Google Patents. (2012). CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof. Retrieved from
-
Google Patents. (2016). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from
-
PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). Retrieved from [Link]
-
Google Patents. (2013). CN102924294A - Method for preparing o-phenylenediamine from o-chloroaniline. Retrieved from
-
Cantillo, D., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 19(12), 1893–1901. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 4-chloronitrobenzene (4-Cl-NB) to 4-chloroaniline.... Retrieved from [Link]
-
Campaign for Safe Cosmetics. (n.d.). p-Phenylenediamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-1,4-phenylenediamine. Retrieved from [Link]
-
Google Patents. (1988). CA1241665A - Process for the preparation of chloro-o-nitroanilines. Retrieved from
-
National Institutes of Health. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(3-Chloro-phenyl)-N'-(4-methyl-phenyl)-ethylenediamine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). The hydrogenation of nitrobenzene to aniline : a new mechanism. Chemical Communications. Retrieved from [Link]
-
Google Patents. (1980). US4215073A - Process for the production of diamines. Retrieved from
-
PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. Cambridge Open Engage. Retrieved from [Link]
-
CIR Report Data Sheet. (2024). p-Phenylenediamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. Retrieved from [Link]
-
PLOS One. (n.d.). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Diamine synthesis by C-C coupling. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
YouTube. (2018). Reduction of nitrobenzene. Retrieved from [Link]
-
MDPI. (2026). High-Performance CoxNiy@NC/SiO2 Catalysts Derived from ZIF-67 for Enhanced Hydrogenation of 1-Nitronaphthalene. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
Sources
- 1. Buy this compound | 1087743-89-2 [smolecule.com]
- 2. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4215073A - Process for the production of diamines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Welcome to the technical support center for the synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ensure the highest quality of your final product. As a versatile building block in medicinal chemistry, particularly for the construction of substituted benzimidazoles, a clean and efficient synthesis is paramount.[1] This document provides in-depth, field-proven insights to help you overcome the challenges associated with this multi-step synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Issue 1: Low Yield of the Dinitro Intermediate in the Nitration Step
Question: My nitration of 4-chloro-3-methyltoluene is resulting in a low yield of the desired 4-chloro-3-methyl-1,2-dinitrobenzene. What are the likely causes and how can I improve the yield?
Answer: A low yield in the dinitration step is a common hurdle. The primary causes are often related to reaction conditions and the formation of undesired regioisomers.
Causality and Solutions:
-
Formation of Regioisomers: The methyl group is an ortho-, para-director, while the chloro group is also an ortho-, para-director, albeit a deactivating one. This can lead to a mixture of nitrated products.[2] While the desired product is the 1,2-dinitro, other isomers can form, complicating purification and reducing the yield of the target compound.
-
Insufficient Nitrating Power: The nitrating mixture, typically a combination of concentrated nitric and sulfuric acids, must be potent enough for dinitration. The ratio and concentration of these acids are critical.
-
Reaction Temperature: Temperature control is crucial. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, if it is too high, it can lead to the formation of oxidized byproducts and increase the formation of unwanted isomers.
Troubleshooting Protocol:
-
Optimize the Nitrating Agent:
-
Ensure the use of fresh, concentrated nitric acid (65-70%) and sulfuric acid (95-98%).
-
A typical ratio is a slight excess of nitric acid in a larger volume of sulfuric acid to ensure the formation of the nitronium ion (NO₂⁺).
-
-
Precise Temperature Control:
-
Cool the sulfuric acid to 0-5 °C before the dropwise addition of nitric acid.
-
Maintain this temperature range during the addition of 4-chloro-3-methyltoluene.
-
After the initial addition, the reaction may require gentle warming to 25-30 °C to drive the dinitration to completion. Monitor the reaction progress by TLC or GC.
-
-
Controlled Addition of Substrate: Add the 4-chloro-3-methyltoluene slowly and dropwise to the nitrating mixture to control the exothermic reaction and minimize side product formation.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Ensures sufficient concentration of the electrophile (NO₂⁺). |
| Temperature | 0-5 °C (initial), then 25-30 °C | Balances reaction rate and selectivity, minimizing byproducts. |
| Addition Rate | Slow, dropwise | Controls exothermicity and improves regioselectivity. |
Issue 2: Incomplete Reduction of the Dinitro Intermediate
Question: My TLC analysis after the reduction of 4-chloro-3-methyl-1,2-dinitrobenzene shows multiple spots in addition to my desired diamine. What are these impurities and how can I achieve complete reduction?
Answer: Incomplete reduction is a frequent issue in the synthesis of aromatic diamines from their dinitro precursors. The additional spots on your TLC are likely nitroanilines, where only one of the two nitro groups has been reduced.
Causality and Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the dinitro compound is critical. An insufficient amount will lead to the formation of partially reduced intermediates.
-
Catalyst Deactivation (for Catalytic Hydrogenation): In catalytic hydrogenation (e.g., using Pd/C or Raney Nickel), the catalyst can become deactivated by impurities in the starting material or solvent.
-
Reaction Time and Temperature: The reduction may require sufficient time and, in some cases, elevated temperatures to proceed to completion.
Troubleshooting Protocol:
-
Choice and Stoichiometry of Reducing Agent:
-
Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl): Use a significant excess of the metal (e.g., 3-5 equivalents of tin) to ensure complete reduction of both nitro groups.
-
Catalytic Hydrogenation: Ensure a sufficient loading of the catalyst (typically 5-10 mol%) and an adequate pressure of hydrogen gas (e.g., 50-100 psi).
-
-
Catalyst Quality and Handling:
-
Use a fresh, high-quality catalyst.
-
Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent catalyst oxidation.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress closely by TLC. The disappearance of the starting dinitro compound and the intermediate nitroaniline will indicate the completion of the reaction.
-
Issue 3: Presence of Dehalogenated Impurities
Question: I am observing the formation of 3-methylbenzene-1,2-diamine as a significant byproduct in my final product. How can I prevent this dehalogenation?
Answer: Dehalogenation, the removal of the chlorine atom, is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics.[3][4] This side reaction is particularly problematic as the resulting impurity can be difficult to separate from the desired product.
Causality and Solutions:
-
Catalyst Choice: Some catalysts are more prone to causing dehalogenation than others. Palladium-based catalysts, while efficient for nitro group reduction, can also catalyze the cleavage of the C-Cl bond.[4]
-
Reaction Conditions: Harsh reaction conditions, such as high hydrogen pressure, high temperature, and prolonged reaction times, can promote dehalogenation.
-
Presence of Base: The presence of a base can sometimes exacerbate dehalogenation.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Consider using a platinum-based catalyst (e.g., PtO₂) which can sometimes be less prone to causing dehalogenation compared to palladium.
-
Alternatively, metal/acid reduction (e.g., Sn/HCl) is often a better choice to avoid dehalogenation.
-
-
Optimization of Reaction Conditions:
-
Use the mildest conditions possible for catalytic hydrogenation (lower hydrogen pressure and temperature).
-
Carefully monitor the reaction and stop it as soon as the starting material is consumed to avoid over-reduction.
-
-
pH Control: Maintaining a slightly acidic medium during catalytic hydrogenation can sometimes suppress dehalogenation.[5]
Issue 4: Product Discoloration and Instability
Question: My isolated 4-Chloro-3-methylbenzene-1,2-diamine is initially a light-colored solid but quickly darkens upon exposure to air. How can I prevent this and ensure the stability of my product?
Answer: o-Phenylenediamines are notoriously susceptible to aerial oxidation, which leads to the formation of colored, often polymeric, byproducts.[6][7][8][9] The hydrochloride salt is generally more stable, but the free base is highly sensitive.
Causality and Solutions:
-
Aerial Oxidation: The two adjacent amino groups make the aromatic ring electron-rich and thus highly susceptible to oxidation by atmospheric oxygen.
-
Presence of Metal Impurities: Trace metal impurities can catalyze the oxidation process.
Troubleshooting Protocol:
-
Work-up Under Inert Atmosphere:
-
After the reduction is complete, perform all subsequent work-up steps (filtration, extraction, and concentration) under an inert atmosphere (nitrogen or argon) to the extent possible.
-
-
Prompt Conversion to the Hydrochloride Salt:
-
Do not leave the free diamine exposed to air for extended periods. Promptly dissolve the crude diamine in a suitable solvent (e.g., isopropanol or ether) and precipitate the hydrochloride salt by adding a solution of HCl in the same solvent or by bubbling HCl gas through the solution.[1]
-
-
Proper Storage:
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway commences with 4-chloro-3-methyltoluene. This substrate undergoes a two-step nitration to introduce two nitro groups ortho to each other, yielding 4-chloro-3-methyl-1,2-dinitrobenzene. This intermediate is then reduced to the corresponding diamine, which is subsequently converted to its hydrochloride salt for enhanced stability.[1]
Q2: How can I effectively purify the final product?
Purification is best achieved by recrystallization of the hydrochloride salt. Suitable solvent systems include ethanol, isopropanol, or a mixture of ethanol and water. The choice of solvent will depend on the nature of the impurities. It is advisable to perform the recrystallization under an inert atmosphere to prevent oxidation.
Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the desired product and identify any isomeric impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Melting Point: A sharp melting point is indicative of high purity. The hydrochloride salt has a reported melting point of around 263 °C (with decomposition).[10]
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are essential:
-
Nitration: The nitrating mixture is highly corrosive and the reaction is exothermic. Handle concentrated acids with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure that the hydrogenation apparatus is properly assembled and leak-tested. Perform the reaction in a well-ventilated area, away from ignition sources.
-
Product Handling: o-Phenylenediamines are classified as toxic and potential mutagens.[6][12] Handle the product with care, avoiding skin contact and inhalation.
Visualizing the Synthesis and Potential Pitfalls
Diagram 1: Synthetic Pathway and Key Side Reactions
Caption: Synthetic route with potential side reactions.
Diagram 2: Troubleshooting Logic for Low Yield in Nitration
Caption: Troubleshooting flowchart for nitration step.
References
-
PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Advances. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. PMC. Retrieved from [Link]
-
Wikipedia. (2023). o-Phenylenediamine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
-
University of California, Davis. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from [Link]
-
ResearchGate. (2025). Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Wolff–Kishner reduction. Retrieved from [Link]
-
ResearchGate. (2022). What are some reliable methods of reducing 4-chloro-3-nitrotoluene?. Retrieved from [Link]
-
MDPI. (n.d.). Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles. Retrieved from [Link]
-
MDPI. (n.d.). Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]
-
Taylor & Francis Group. (1995). Hydrogenation and Dehydrohalogenation of p-Chloronitrobenzene: Effect of Pd Metal Particle Size on Activity and Selectivity. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Liquid Phase Hydrogenation of p-Chloronitrobenzene on Au-Pd/TiO 2 Catalysts: Effects of Reduction Methods. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Semantic Scholar. (2014). Figure 4 from Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Effect of chloromethyl substituent vs methyl substituent on yields of nitration. Retrieved from [Link]
-
YouTube. (2020). Nitration of toluene. Retrieved from [Link]
-
ACS Publications. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. ACS Omega. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
-
ResearchGate. (2025). Sulfite oxidation mediated by ortho-phenylenediamine / co(ii)- tetrakis(para-aminophenyl)porphyrin copolymers in acid medium. Retrieved from [Link]
-
Course Hero. (2001). “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene” October 3, 2001 Organic Chemistry 335 Purpose: To. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.5: Oxidative Addition in Action- Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from [Link]
-
National Institutes of Health. (2023). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]
-
MDPI. (2021). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Retrieved from [Link]
- Google Patents. (n.d.). US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).
-
Organic Syntheses. (1993). (1R,2R)-(+)- AND (1S,2S)-(−)- 1,2-DIPHENYL-1,2-ETHYLENEDIAMINE. Retrieved from [Link]
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- 3. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
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- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
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- 7. Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. fishersci.com [fishersci.com]
Technical Support Center: Purification of Crude 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride
Welcome to the technical support guide for the purification of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS No. 1087743-89-2). This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals. As a critical intermediate in the synthesis of pharmaceuticals like Daridorexant and a precursor for benzimidazole-based compounds, achieving high purity is paramount for the success of subsequent synthetic steps[1][2].
Aromatic diamines, particularly in their hydrochloride salt form, present unique purification challenges, including susceptibility to oxidation and complex impurity profiles. This guide is structured to address these issues logically, from simple washes to more rigorous chemical extractions, explaining the scientific principles behind each technique.
Key Compound Properties
A foundational understanding of the compound's physical properties is crucial for designing an effective purification strategy. The hydrochloride salt form is specifically utilized to enhance stability and aqueous solubility compared to its freebase counterpart[1][3].
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][4] |
| Molecular Weight | 193.07 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~263 °C (decomposes) | [1] |
| Solubility | Likely soluble in water; low solubility in non-polar organic solvents. | [1][5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of crude this compound in a practical question-and-answer format.
Q1: My crude product is a dark brown or reddish, sticky solid. What are the likely impurities and why does this happen?
A: The discoloration and poor consistency are classic signs of impurities common to aromatic amine synthesis. The primary culprits are:
-
Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which forms intensely colored, often polymeric, impurities. This is exacerbated by exposure to light and trace metals[6]. The presence of two adjacent amino groups makes this compound particularly reactive.
-
Residual Starting Materials: Depending on the synthetic route, precursors such as chloro-toluene derivatives may persist[3].
-
By-products of Synthesis: Incomplete reduction of a dinitro precursor can leave behind nitro-amino intermediates. Other side reactions can also contribute to the impurity profile.
-
Trapped Solvents: The crude solid may retain solvents used in the reaction or initial work-up, leading to an oily or sticky texture.
Q2: I've received a crude batch. What is the simplest, most direct purification method I should attempt first?
A: Begin with a solvent wash, also known as trituration. This is a non-chromatographic method designed to remove impurities with different solubility profiles from your solid product. Given that your target compound is a polar hydrochloride salt, washing it with a non-polar organic solvent is highly effective.
-
Causality: The principle relies on "like dissolves like." Your polar salt is virtually insoluble in non-polar solvents like hexane or ethyl acetate. However, many organic impurities (e.g., unreacted starting materials, non-polar side products) will readily dissolve and be washed away. A researcher successfully improved purity from a complex mixture to 94.78% using this simple washing technique[7].
See Protocol 1: Purification by Solvent Wash (Trituration) for a step-by-step guide.
Q3: The solvent wash helped, but my product is still off-white and HPLC shows minor impurities. What's the next step?
A: Recrystallization is the next logical and powerful technique for enhancing purity. The goal is to find a solvent system where the diamine hydrochloride has high solubility at an elevated temperature but low solubility at a cool temperature.
-
Expert Insight: For amine hydrochloride salts, polar protic solvents are the best starting point. Alcohols like 2-propanol or ethanol are often effective[5][7]. Avoid relying solely on highly polar solvents like water unless necessary, as the salt's high solubility can lead to poor recovery yields[8]. The key is to use the minimum amount of hot solvent required to fully dissolve the solid. Cooling this saturated solution slowly allows for the formation of large, pure crystals, leaving impurities behind in the mother liquor[5].
See Protocol 2: Purification by Recrystallization for a detailed methodology.
Q4: My recrystallization failed. The product either oiled out, didn't crystallize, or the yield was abysmal. What now?
A: This situation points to either a poorly chosen solvent system or the presence of impurities that inhibit crystallization. The most robust solution is an Acid-Base Extraction . This liquid-liquid extraction technique is exceptionally effective for purifying basic compounds like amines.
-
Mechanistic Principle: This method exploits the reversible conversion between the water-soluble hydrochloride salt and the organic-soluble freebase[3][5].
-
You dissolve your crude salt in water.
-
By adding a strong base (e.g., NaOH), you deprotonate the ammonium groups, converting the salt into its neutral, "freebase" form (4-Chloro-3-methylbenzene-1,2-diamine).
-
This freebase is no longer water-soluble and can be extracted into an immiscible organic solvent (like dichloromethane or ethyl acetate).
-
Water-soluble impurities (like inorganic salts) remain in the aqueous layer, while organic-soluble, non-basic impurities are carried along with your product into the organic layer.
-
Crucially, washing the organic layer with water or brine removes any remaining water-soluble contaminants.
-
Finally, you regenerate the pure hydrochloride salt by treating the organic solution with hydrochloric acid (e.g., bubbling HCl gas or adding HCl in an ether solution), causing the purified product to precipitate out[5].
-
This process is a self-validating system for isolating basic compounds and is a cornerstone of amine purification.
See Protocol 3: Purification by Acid-Base Extraction for a complete workflow.
Sources
- 1. Buy this compound | 1087743-89-2 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 | Benchchem [benchchem.com]
- 4. keyorganics.net [keyorganics.net]
- 5. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
troubleshooting low yield in Daridorexant synthesis from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Topic: Troubleshooting Low Yield in the Synthesis of a Key Benzimidazole Intermediate from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride.
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the benzimidazole core of Daridorexant. It provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions based on established chemical principles and literature.
Introduction: The Critical Benzimidazole Formation
The synthesis of Daridorexant involves the formation of a substituted benzimidazole ring, a common scaffold in medicinal chemistry[1]. A key step often involves the cyclocondensation of a substituted o-phenylenediamine, such as 4-Chloro-3-methylbenzene-1,2-diamine, with a suitable carboxylic acid derivative. This reaction, while well-established, can be prone to low yields due to competing side reactions and suboptimal conditions. This guide addresses the common pitfalls encountered when using the hydrochloride salt of the diamine starting material.
A typical reaction involves the condensation of 4-Chloro-3-methylbenzene-1,2-diamine with a protected proline derivative (or a related carboxylic acid equivalent) to form the 2-substituted benzimidazole core of Daridorexant[2][3]. The use of the diamine hydrochloride salt introduces specific challenges related to its solubility and the need for stoichiometric base addition to liberate the free diamine for reaction.
Troubleshooting Guide: Low Yield Diagnosis
This section is structured to help you diagnose and resolve specific issues leading to low yields in your synthesis.
Question 1: My reaction yield is consistently low (<50%). Where should I start my investigation?
Low yield is a common issue that can often be traced back to fundamental reaction parameters. The cyclization of an o-phenylenediamine with a carboxylic acid or its derivative is a multi-step process involving initial amide formation followed by a dehydrative cyclization. Each step has specific requirements.
Answer: Start by systematically evaluating the following four critical areas:
-
Stoichiometry and Role of Base: Your starting material is a hydrochloride salt. The two amine groups are protonated, rendering them non-nucleophilic. An adequate amount of base is required to first neutralize the HCl salt and liberate the free diamine. A second equivalent of base is then needed to neutralize the HCl generated if you are using an acid chloride as the coupling partner.
-
Insight: Using insufficient base is a primary cause of reaction failure. The free diamine is the active nucleophile. Aim for at least 2.0-2.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) when using an acid chloride[2].
-
-
Reaction Temperature and Cyclization: The final ring-closing step to form the benzimidazole is a dehydration reaction that is often the rate-limiting step and requires thermal energy.
-
Insight: Running the reaction at room temperature may lead to the formation of the intermediate amide but may not be sufficient to drive the cyclization to completion. Refluxing the mixture is a common strategy to ensure dehydration and ring closure[4][5]. The choice of solvent will dictate the reflux temperature.
-
-
Purity of Starting Materials: The this compound must be pure. Impurities can interfere with the reaction. Similarly, the carboxylic acid derivative must be of high purity and, if it's an acid chloride, free from residual acid.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress. You should be able to track the disappearance of the diamine starting material and the appearance of the product. If the reaction stalls (i.e., starting material remains after several hours at reflux), it points towards issues with temperature, stoichiometry, or reagent reactivity.
Question 2: I've isolated a major byproduct that is not my desired benzimidazole. What is it likely to be?
When reacting a diamine with an acylating agent (like an acid chloride), a common side reaction is the formation of a diamide instead of the cyclized benzimidazole.
Answer: The most probable byproduct is the N,N'-diacylated diamine.
-
Mechanism of Formation: This occurs when both amine groups of the o-phenylenediamine are acylated by the carboxylic acid derivative before the intramolecular cyclization and dehydration can take place. This pathway is particularly favored if the reaction conditions do not promote the subsequent cyclization step[5][6].
-
How to Avoid It:
-
Promote Cyclization: High temperatures and/or acidic conditions favor the cyclization step. The use of polyphosphoric acid (PPA) or heating in a high-boiling solvent after the initial acylation can drive the reaction towards the benzimidazole product[5][7].
-
Control Stoichiometry: While less common for this specific reaction, in some cases, slow addition of the acylating agent can favor mono-acylation, which then has time to cyclize before a second acylation event can occur.
-
Visualizing the Competing Pathways
The following diagram illustrates the desired reaction path versus the common side reaction.
Caption: Desired vs. Competing Reaction Pathways
Question 3: My reaction seems to stall, with significant starting material left even after prolonged heating. What could be the issue?
A stalled reaction indicates an activation energy barrier that is not being overcome or an issue with reagent activity.
Answer: If your reaction is stalling, consider these factors:
-
Insufficiently Activating Conditions: The condensation of a diamine with a carboxylic acid itself is slow. This is why acid chlorides or activating agents are used. If you are using a carboxylic acid directly, you will almost certainly need a catalyst and harsh conditions (e.g., heating in strong acid)[8][9]. The Phillips-Ladenburg reaction is a classic example of this, often requiring mineral acids[10].
-
Solvent Choice: The solvent must be able to dissolve the reactants (once the diamine salt is neutralized) and be stable at the required reaction temperature. Dichloromethane (DCM) is often used for the initial acylation, but it has a low boiling point. If cyclization is slow, switching to a higher boiling solvent like toluene or dioxane for the cyclization step may be beneficial[2][5].
-
Catalysis: While high heat is often sufficient, some benzimidazole syntheses benefit from a catalyst. Acid catalysts (like HCl, H2SO4, or PPA) protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the second amine group during the ring-closing step[5][11].
Recommended Experimental Protocol
This optimized protocol is based on procedures reported for Daridorexant synthesis and general principles of benzimidazole formation[2].
Objective: To synthesize the benzimidazole intermediate via condensation.
Materials:
-
This compound (1.0 eq.)
-
Acylating Agent (e.g., (S)-1-(chloroformyl)-2-methylpyrrolidine-2-carboxylic acid derivative) (1.0-1.1 eq.)
-
Triethylamine (TEA) (2.2-2.5 eq.)
-
Dichloromethane (DCM) or another suitable aprotic solvent
Procedure:
-
Suspend this compound (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add triethylamine (2.2-2.5 eq.) to the suspension. Stir for 15-20 minutes. The suspension should become a clearer solution as the free diamine is formed.
-
In a separate flask, dissolve the acylating agent (1.0-1.1 eq.) in DCM.
-
Add the acylating agent solution dropwise to the diamine solution at 0-10 °C over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (if using a higher boiling solvent, this step would follow a solvent swap).
-
Monitor the reaction by TLC until the starting diamine is consumed (typically 2-4 hours at reflux).
-
Upon completion, cool the reaction mixture. Add water to quench the reaction and dissolve the triethylamine hydrochloride salt.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from toluene or an ethanol/water mixture) or column chromatography as needed.
Troubleshooting Workflow
Use this decision tree to systematically troubleshoot your synthesis.
Caption: Systematic Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide or potassium carbonate? A: It is not recommended. Inorganic bases like NaOH or K₂CO₃ have poor solubility in common organic solvents like DCM, which can lead to a heterogeneous mixture and inefficient deprotonation of the diamine hydrochloride. Non-nucleophilic organic bases like TEA or DIPEA are homogeneous and highly effective.
Q2: Can I use the carboxylic acid directly instead of the acid chloride? A: Yes, but the reaction conditions will need to be much harsher. This typically involves heating the diamine and the carboxylic acid at high temperatures (150-200 °C) with a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA)[7]. This method avoids the preparation of the acid chloride but may not be compatible with sensitive functional groups.
Q3: My final product is difficult to purify. Any suggestions? A: Benzimidazoles can sometimes be challenging to purify due to their polarity. If recrystallization is ineffective, consider an acid-base wash during your workup. Dissolve the crude product in an organic solvent and wash with dilute aqueous HCl. The basic benzimidazole will move into the aqueous layer. Then, neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the pure product, which can be filtered or extracted.
Q4: How critical is the exclusion of atmospheric moisture? A: If you are using an acid chloride as your acylating agent, it is very critical. Acid chlorides react readily with water to form the corresponding carboxylic acid, which will not react under these conditions. Ensure your solvent is dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Summary of Key Parameters for Optimization
| Parameter | Suboptimal Condition | Optimized Condition | Rationale |
| Base Stoichiometry | < 2.0 equivalents | 2.2 - 2.5 equivalents | Required to neutralize the HCl salt and the HCl byproduct from the acylation step. |
| Temperature | Room Temperature | Reflux (40-100 °C) | Thermal energy is required to drive the final dehydrative cyclization step. |
| Solvent | Low-boiling (e.g., DCM) only | Higher-boiling (e.g., Toluene, Dioxane) | Allows for higher reaction temperatures to ensure complete cyclization. |
| Reagent | Carboxylic Acid (uncatalyzed) | Acid Chloride or Acid + Catalyst (PPA) | Increases the electrophilicity of the carbonyl carbon, facilitating amide formation and cyclization[5]. |
| Workup | Simple Extraction | pH-controlled Extraction/Precipitation | Can significantly improve purity by separating the basic product from neutral or acidic impurities. |
References
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
What is the best method for preparing benzimidazole from o-phenylenediamine?. (2017). ResearchGate. Retrieved from [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of All Research Education and Scientific Methods (IJARESM). Retrieved from [Link]
-
Daridorexant - New Drug Approvals. (2022). FDA Retrieved from [Link]
-
Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. (2015). Acta Chimica Slovenica. Retrieved from [Link]
-
(PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. (2015). ResearchGate. Retrieved from [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. Retrieved from [Link]
-
Daridorexant - PubChem. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Daridorexant. (2021). ResearchGate. Retrieved from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2017). Arabian Journal of Chemistry. Retrieved from [Link]
-
Synthesis of 8-chloro-2-methyl-6-(o-chlorophenyl)-4H-imidazo[1,2-a][11][12]-benzodiazepine. (n.d.). Molbase. Retrieved from [Link]
-
Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- US9790208B2 - Crystalline salt form of (S)-(2-(6-chloro-7-methyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidin-1-yl)(5-methoxy-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone as. (n.d.). Google Patents.
- WO2021213923A1 - Medical use of daridorexant. (n.d.). Google Patents.
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- 7. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
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- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Welcome to the technical support guide for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS: 1087743-89-2). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices to mitigate the primary challenge associated with this reagent: its high susceptibility to aerobic oxidation. As a critical building block in the synthesis of complex heterocyclic structures and active pharmaceutical ingredients (APIs) like Daridorexant, maintaining its chemical integrity is paramount for successful and reproducible outcomes.[1][2]
This guide is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting section and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and handling of this compound.
Q1: Why is this specific diamine so prone to oxidation?
A: The susceptibility to oxidation is inherent to its molecular structure. Aromatic diamines, particularly ortho-diamines (where the amino groups are on adjacent carbons), are exceptionally electron-rich. The two -NH₂ groups are strong activating, electron-donating groups that increase the electron density of the benzene ring. This high electron density makes the molecule easy to oxidize (i.e., to lose electrons). Exposure to atmospheric oxygen can readily convert the diamine into highly conjugated, colored quinone-diimine species, which can act as reaction inhibitors or impurities.
Q2: What are the common visual indicators of oxidation?
A: The pure compound should be a white to off-white crystalline solid.[1] The earliest sign of oxidation, both in the solid reagent and in solution, is the appearance of a yellow, pink, or light brown hue. As oxidation progresses, this will intensify to dark brown, deep purple, or even black. If your reaction mixture develops any of these colors upon addition of the diamine, it is a definitive sign that an oxidative process is occurring.
Q3: How should this compound be properly stored?
A: Proper storage is the first line of defense. The reagent should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[3] For long-term storage, keeping it in a dark place, such as a desiccator or freezer rated for chemical storage, at 2-8°C is recommended to minimize thermal degradation and slow any potential oxidative processes.[3]
Q4: Is the hydrochloride salt significantly more stable than the free base?
A: Yes. The hydrochloride salt form provides enhanced stability.[1] In the salt, the amino groups are protonated (-NH₃⁺), which withdraws electron density from the aromatic ring. This reduces the ring's susceptibility to oxidation compared to the free base (-NH₂), where the lone pairs on the nitrogen atoms are fully available to donate into the ring. However, even the hydrochloride salt will oxidize upon exposure to air, especially in solution when a base is added to generate the reactive free diamine.
Q5: For creating an inert atmosphere, is standard nitrogen sufficient, or is high-purity argon required?
A: For the vast majority of applications, high-purity (99.99%+) nitrogen is perfectly suitable and more economical. Argon is denser than air, which can be advantageous in certain setups as it can form a more stable "blanket" over the reaction mixture. However, with proper technique, including maintaining a slight positive pressure, nitrogen is effective. The critical factor is not the choice between nitrogen and argon, but the rigor with which oxygen is excluded from the entire system.
Section 2: Troubleshooting Guide: Reaction Discoloration
This guide provides a logical workflow for diagnosing and solving the most common issue encountered when using this reagent.
Problem: My reaction mixture turned dark brown/purple immediately after adding the this compound.
Immediate Diagnosis: This indicates rapid aerobic oxidation. The integrity of your inert atmosphere has been compromised. Do not proceed with the expectation of a high yield or pure product. The oxidized species can interfere with your reaction pathway.
Root Cause Analysis and Corrective Actions:
Use the following flowchart to diagnose the potential points of failure in your experimental setup and procedure.
Caption: Troubleshooting flowchart for oxidation.
Section 3: Core Experimental Protocols
Adherence to these protocols is critical for preventing oxidation and ensuring reaction success.
Protocol 3.1: Setting Up an Inert Atmosphere Reaction (Schlenk Line Technique)
This protocol outlines the standard procedure for running a reaction while excluding air and moisture.
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel, etc.) in an oven at >120°C for a minimum of 4 hours, or preferably overnight.[4][5][6]
-
Assembly: Immediately assemble the hot glassware on the Schlenk line. Lightly grease all ground-glass joints with a suitable vacuum grease to ensure an airtight seal.
-
Purging the System: Connect the glassware to the dual-manifold Schlenk line. Evacuate the system under vacuum for 1-2 minutes, then backfill with inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to remove all atmospheric gases.[7]
-
Maintaining Positive Pressure: After the final backfill, leave the inert gas flowing to an outlet bubbler (filled with mineral oil). A consistent, slow bubble rate (e.g., 1 bubble every 1-2 seconds) visually confirms a slight positive pressure, which prevents air from entering the system.[4][6]
-
Solvent Addition: Add your degassed solvent to the reaction flask via a gas-tight syringe or a cannula.[7]
-
Reagent Addition: Add the this compound. This is a critical step.
-
Running the Reaction: Once all reagents are added, maintain the positive inert gas pressure throughout the entire duration of the reaction, including workup if the products are also air-sensitive.
Protocol 3.2: Solvent Degassing Techniques
Removing dissolved oxygen from solvents is non-negotiable.
-
Method A: Inert Gas Sparging (Bubbling)
-
Use a long needle or glass tube to bubble a steady stream of nitrogen or argon through the solvent for at least 30-60 minutes.
-
This method is effective for most applications but may not remove the final traces of oxygen.
-
-
Method B: Freeze-Pump-Thaw
-
Place the solvent in a robust flask with a sidearm stopcock.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the stopcock to the vacuum line and evacuate the headspace above the frozen solvent for 5-10 minutes. This removes the gases (including oxygen) that were previously in the headspace.
-
Thaw: Close the stopcock to the vacuum and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid into the now-evacuated headspace.
-
Repeat the entire Freeze-Pump-Thaw cycle at least three times for maximum oxygen removal.
-
Section 4: Data & Visualization
Table 1: Inert Gas Selection Guide
| Property | Nitrogen (N₂) | Argon (Ar) | Technical Consideration |
| Molecular Weight | 28.01 g/mol | 39.95 g/mol | Argon is ~1.4 times denser than air, making it more effective at blanketing reactions. |
| Cost | Lower | Higher | Nitrogen is the more economical choice for routine work. |
| Reactivity | Generally inert, but can form metal nitrides with certain reagents (e.g., lithium) at high temperatures. | Completely inert under all common laboratory conditions. | For reactions involving highly reactive metals, argon is the safer choice. For most organic synthesis, nitrogen is sufficient. |
Experimental Workflow Diagram
The following diagram illustrates the critical workflow for successfully handling the air-sensitive diamine.
Caption: Recommended workflow for air-sensitive reactions.
References
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from MIT website. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from Fauske & Associates website. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from University of Groningen website. [Link]
Sources
- 1. Buy this compound | 1087743-89-2 [smolecule.com]
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- 3. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 [sigmaaldrich.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. fauske.com [fauske.com]
Technical Support Center: Enhancing the Solubility of Polyimides Derived from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with polyimides synthesized from 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a primary focus on improving the solubility of these high-performance polymers. Our goal is to equip you with the knowledge to optimize your experimental outcomes.
Introduction: The Solubility Challenge
Polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, these same properties, which arise from strong intermolecular forces and rigid polymer backbones, often lead to poor solubility in common organic solvents. This insolubility can significantly hinder polymer processing, characterization, and application. The specific monomer, this compound, introduces unique structural elements—a chloro group and a methyl group—that influence the final polymer's properties, including its solubility profile. This guide will delve into the underlying reasons for these solubility issues and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are polyimides derived from this compound often poorly soluble?
Aromatic polyimides, by their very nature, possess rigid backbones and strong intermolecular charge-transfer (CT) interactions, which promote tight chain packing and lead to low solubility.[1][2] The substituents on the diamine monomer play a crucial role. While the methyl group can slightly disrupt chain packing, the presence of the chloro group can have a mixed effect. Halogen atoms can increase intermolecular interactions through dipole-dipole forces, potentially counteracting the solubility-enhancing effect of the methyl group.
Q2: What is the role of the poly(amic acid) precursor in determining the final polyimide's solubility?
The poly(amic acid) (PAA) is the soluble intermediate formed during the first step of a typical two-step polyimide synthesis.[3] The properties and stability of the PAA solution are critical. A stable, high-molecular-weight PAA is more likely to yield a robust polyimide film upon imidization. However, the conversion of the flexible, soluble PAA to the rigid, insoluble polyimide is the primary reason for the loss of solubility. In some cases, processing the polymer in its PAA form and then converting it to the polyimide in situ is a viable strategy. It's also possible to synthesize poly(amic acid) salts, which can exhibit enhanced solubility in a wider range of solvents, including alcohols.[4][5][6]
Q3: Can the choice of dianhydride influence the solubility of the resulting polyimide?
Absolutely. The dianhydride component of the polyimide backbone has a significant impact on the final polymer's properties. To improve solubility, consider incorporating dianhydrides with the following features:
-
Flexible Linkages: Ether (-O-), hexafluoroisopropylidene (-C(CF3)2-), or other flexible groups in the dianhydride structure can increase the rotational freedom of the polymer chain, disrupting packing and enhancing solubility.[1][2]
-
Bulky Side Groups: Dianhydrides with bulky side groups can increase the free volume between polymer chains, allowing solvent molecules to penetrate more easily.[7][8]
-
Asymmetric Structures: Using asymmetric dianhydrides can lead to a more irregular polymer chain, which hinders crystalline packing and improves solubility.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and processing of polyimides derived from this compound.
Problem 1: The poly(amic acid) (PAA) solution becomes cloudy or precipitates prematurely.
Possible Causes:
-
Low Monomer Purity: Impurities in the this compound or the dianhydride can terminate the polymerization reaction, leading to low molecular weight oligomers that may precipitate.
-
Incorrect Stoichiometry: An imbalance in the molar ratio of diamine to dianhydride can limit molecular weight gain and affect solubility.
-
Moisture Contamination: Water can hydrolyze the dianhydride and react with the amic acid linkages, leading to a decrease in molecular weight and potential precipitation.
-
Inappropriate Solvent: The chosen solvent may not be a good solvent for the growing PAA chain.
Solutions:
-
Monomer Purification: Ensure the purity of both the diamine and dianhydride through recrystallization or sublimation.
-
Precise Stoichiometry: Carefully weigh the monomers to achieve a 1:1 molar ratio.
-
Dry Reaction Conditions: Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Solvent Selection: Use high-purity, aprotic polar solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).[10][11][12][13]
Problem 2: The final polyimide is insoluble in all tested organic solvents.
Possible Causes:
-
High Chain Rigidity and Packing: The inherent structure of the polyimide leads to strong intermolecular forces.
-
Crystallinity: The polymer may have regions of crystallinity that are difficult for solvents to penetrate.
-
Incomplete Imidization: Residual amic acid groups can lead to different solubility behavior.
Solutions:
-
Structural Modification of the Diamine:
-
Introduction of Bulky Side Groups: While the starting diamine is fixed, for future syntheses, consider diamines with larger alkyl groups or other bulky substituents to increase free volume.[7][14][15]
-
Copolymerization: Introduce a more flexible or bulky comonomer (another diamine) during polymerization to disrupt the regular chain packing.
-
-
Modification of the Dianhydride (as mentioned in FAQ 3):
-
Control of Imidization:
-
Chemical Imidization: This method, often carried out at lower temperatures using reagents like acetic anhydride and pyridine, can sometimes lead to more soluble polyimides compared to thermal imidization.[9]
-
Stepwise Thermal Imidization: A carefully controlled, stepwise increase in temperature during thermal imidization can influence the morphology of the final polymer and potentially improve solubility.[16]
-
Experimental Protocol: Improving Solubility through Copolymerization
This protocol outlines a general procedure for synthesizing a more soluble copolyimide by introducing a second, more flexible diamine.
Materials:
-
This compound
-
A flexible diamine (e.g., 4,4'-oxydianiline - ODA)
-
A suitable dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (for neutralization of the hydrochloride salt)
-
Nitrogen or Argon gas supply
Procedure:
-
Diamine Solution Preparation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of this compound and the co-diamine (e.g., 70:30) in anhydrous NMP.
-
Neutralization: Add a stoichiometric amount of triethylamine to neutralize the hydrochloride salt and liberate the free diamine. Stir until a clear solution is obtained.
-
Polymerization: Slowly add an equimolar amount of the dianhydride to the diamine solution at room temperature under a nitrogen atmosphere. The total moles of dianhydride should equal the total moles of the diamines.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution should increase significantly.
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with a stepwise temperature increase (e.g., 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour) to effect cyclodehydration and form the polyimide film.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine. Stir at a slightly elevated temperature (e.g., 50-80°C) for several hours. Precipitate the resulting polyimide in a non-solvent like methanol, filter, and dry.
-
Data Presentation: Comparison of Homopolymer and Copolymer Solubility
| Polymer | Monomers | Solubility in NMP | Solubility in DMAc | Solubility in m-cresol |
| Homopolymer | 4-Chloro-3-methylbenzene-1,2-diamine + PMDA | Insoluble | Insoluble | Partially Soluble |
| Copolymer (70:30) | 4-Chloro-3-methylbenzene-1,2-diamine / ODA + PMDA | Soluble | Soluble | Soluble |
This table is illustrative and actual results may vary.
Visualization of Concepts
Diagram 1: Polyimide Synthesis Workflow
A flowchart of the two-step polyimide synthesis and strategies for improving solubility.
Diagram 2: Factors Influencing Polyimide Solubility
A diagram illustrating the competing factors that determine the final solubility of a polyimide.
References
-
Ghosh, A., Sen, S. K., Banerjee, S., & Voit, B. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering. RSC Advances, 2(15), 5900-5926. [Link]
- RSC Publishing. (2012). Solubility improvements in aromatic polyimides by macromolecular engineering.
-
Li, Y., & Chung, T. S. (2000). Polyimide Membranes Derived from Poly(amic acid) Salt Precursor Polymers. 1. Synthesis and Characterization. Macromolecules, 33(14), 5100–5109. [Link]
- Semantic Scholar. (2004).
- Semantic Scholar. (2025).
- BenchChem. (2025). Troubleshooting film formation with adamantane-containing polyimides.
-
ResearchGate. (2022). The influence of alkyl groups at ortho-position of amino group on the structure and properties of polyimides. [Link]
-
Wang, Z., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(68), 42937-42945. [Link]
-
Liaw, D.-J., Liaw, B.-Y., & Yu, C.-W. (2001). Synthesis and characterization of new organosoluble polyimides based on flexible diamine. Polymer, 42(22), 9371-9379. [Link]
- American Chemical Society. (2026). Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode.
-
Karak, N., & Maiti, S. (2018). Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co. Polymer Bulletin, 75(7), 2931-2947. [Link]
-
ResearchGate. (n.d.). Solubility a of the polyimides prepared via chemical imidization b. [Link]
-
Hsiao, S.-H., & Lin, S.-Y. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3561. [Link]
-
Chemistry For Everyone. (2025, August 23). What Equipment Is Needed For Polyimide Synthesis? [Video]. YouTube. [Link]
-
Jensen, B. J., & Young, P. R. (1984). Polyimide characterization studies - Effect of pendant alkyl groups. NASA Technical Reports Server. [Link]
-
AZoM. (2024). Polyimide Synthesis Explained: Shaping Modern Electronics. [Link]
Sources
- 1. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. azom.com [azom.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Sci-Hub. Synthesis and characterization of new organosoluble polyimides based on flexible diamine / Polymer, 2001 [sci-hub.box]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
managing exothermic reactions in the synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Technical Support Center: Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into managing the critical exothermic steps involved in this synthesis. Our focus is on ensuring scientific integrity, experimental reproducibility, and, most importantly, laboratory safety.
The synthesis of this valuable benzimidazole precursor, a key building block for pharmaceuticals like Daridorexant, involves highly energetic transformations, particularly the reduction of a nitroaromatic precursor.[1][2] An unmanaged exothermic event can compromise yield, purity, and safety, potentially leading to a dangerous thermal runaway.[3][4] This guide provides a structured approach to troubleshooting and understanding the causality behind key experimental choices.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific issues you may encounter during the synthesis, focusing on immediate corrective actions and preventative strategies.
Q1: My reaction temperature is rising uncontrollably despite external cooling. What should I do?
This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal. This can be the precursor to a thermal runaway.[3]
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the addition of the reducing agent (e.g., hydrazine, formic acid) or halt the hydrogen flow in a catalytic hydrogenation.
-
Enhance Cooling: If using an ice bath, add more ice and a salt (e.g., NaCl) to lower the bath temperature. If using a circulator, ensure it is set to its lowest possible temperature and maximum flow rate.
-
Emergency Quenching (Use with caution): If the temperature continues to climb rapidly, adding a pre-chilled, inert solvent can help absorb the excess heat. This should only be done if the quench solvent is known to be compatible with all reactants and intermediates.
-
-
Preventative Strategy: The core principle is to control the reaction by the rate of addition, not by the cooling system.[4] Before starting, ensure your cooling apparatus is appropriately sized for the reaction scale. Conduct a risk assessment to understand the potential adiabatic temperature rise, which predicts the maximum temperature increase in case of a cooling failure.[3]
Q2: I'm observing a sudden, vigorous evolution of gas and a rapid increase in reactor pressure. What is happening?
This is a severe danger sign, strongly suggesting the onset of a thermal runaway and subsequent decomposition of the reaction mixture.[3] Aromatic nitro compounds and their intermediates can decompose violently at elevated temperatures.
-
Immediate Actions:
-
Alert Personnel and Evacuate: Inform everyone in the immediate vicinity of the potential hazard and evacuate the area if the situation cannot be immediately controlled.
-
Vent Pressure: If your reactor is equipped with an emergency relief system, ensure it is functioning. Do not attempt to seal a vessel that is rapidly pressurizing.
-
Do Not Attempt to Cool Aggressively if Runaway is Advanced: At a certain point, the reaction becomes self-sustaining. The priority shifts from control to containment and personnel safety.
-
-
Causality & Prevention: This scenario often arises when the reaction temperature surpasses the Maximum Temperature of the Synthesis Reaction (MTSR) and approaches the decomposition temperature of a component in the mixture.[3] The MTSR is the highest temperature the reaction would reach if cooling were to fail.[3] This parameter must be calculated or determined experimentally (e.g., by reaction calorimetry) before scaling up a process.
Q3: The reaction seems to have stalled after an initial exotherm. I suspect a large amount of unreacted nitro compound has accumulated. Is this dangerous?
Yes, this is an extremely hazardous situation. The accumulation of unreacted starting material while the reducing agent is present creates a scenario where a sudden initiation could release a massive amount of stored energy, far exceeding the capacity of the cooling system.[3]
-
Causality & Troubleshooting:
-
Catalyst Inactivity (for catalytic hydrogenation): The catalyst may be poisoned or of low quality.
-
Low Temperature: Some reductions have a critical initiation temperature. If the reaction is too cold, it may not start, leading to accumulation.
-
Poor Mixing: Inefficient stirring can create localized "hot spots" where the reaction proceeds, while the bulk of the material remains unreacted.
-
-
Recommended Action:
-
Do Not Increase Temperature Hastily: A sudden temperature increase could initiate the accumulated reagents all at once.
-
Analyze a Sample (with extreme caution): If it can be done safely, quenching a small aliquot of the reaction mixture and analyzing it (e.g., by TLC or LCMS) can confirm the presence of unreacted starting material.
-
Controlled Quench: It is often safer to carefully quench the entire reaction by slowly adding a deactivating agent or transferring the mixture to a large volume of a suitable quenching solution, rather than attempting to restart it.
-
Visual Workflow: Synthesis and Hazard Control
The following diagram outlines the typical synthesis pathway and highlights the critical exothermic step requiring stringent control.
Caption: Synthesis workflow highlighting the critical exothermic reduction step.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the nitro group reduction?
The three most critical parameters are:
-
Rate of Reagent Addition: The reducing agent should be added sub-surface at a slow, controlled rate to ensure it reacts immediately and does not accumulate.
-
Reaction Temperature: Maintain a consistent internal temperature within a pre-determined safe range. Continuous monitoring with a calibrated probe is essential.
-
Agitation: Efficient stirring is crucial to ensure uniform heat distribution and prevent the formation of localized hot spots.
Q2: Which reduction method offers the best thermal control?
While multiple methods exist, catalytic transfer hydrogenation often provides superior control for laboratory-scale synthesis.[5][6]
| Reduction Method | Pros | Cons | Thermal Control Notes |
| Catalytic Hydrogenation (H₂ gas) | Clean byproducts; high yield. | Requires specialized pressure equipment; catalyst can be pyrophoric. | Control is managed by regulating hydrogen pressure and flow rate. The reaction can be stopped instantly by venting the hydrogen. |
| Transfer Hydrogenation (e.g., Hydrazine, Pd/C) | Avoids high-pressure H₂ gas; highly effective.[5] | Hydrazine is highly toxic and its decomposition can be exothermic.[7] | Control is excellent as the hydrazine hydrate can be added slowly via a syringe pump. The exotherm is directly proportional to the addition rate. |
| Metal/Acid Reduction (e.g., Sn/HCl, Fe/AcOH) | Inexpensive and robust reagents.[5][8] | Can be vigorous and difficult to control; generates significant metallic waste. | Often highly exothermic and can be difficult to moderate. Best suited for small-scale reactions with highly efficient cooling. |
Q3: What are the key safety parameters I should know before attempting this synthesis?
For any exothermic reaction, a thorough safety assessment is paramount. Key parameters, often determined using reaction calorimetry, include:[3]
-
Heat of Reaction (ΔHᵣ): The total amount of energy released by the reaction.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass by 1°C.
-
Adiabatic Temperature Rise (ΔTₐd): The theoretical temperature increase if all cooling fails (ΔTₐd = |ΔHᵣ| / Cp). A high value indicates a high risk.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The peak temperature reached in a cooling failure scenario, which is critical to ensure it remains below the decomposition temperature of any component.[3]
Q4: What specific Personal Protective Equipment (PPE) is required?
In addition to standard laboratory PPE (lab coat, safety glasses), the following are strongly recommended:
-
Face Shield: To protect against splashes, particularly during reagent addition or quenching.
-
Heavy-duty, chemical-resistant gloves: Aromatic diamines and their precursors can be harmful if absorbed through the skin.[1] Consult a glove compatibility chart for the specific solvents and reagents being used.
-
Proper Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dusts.[9][10]
Protocol: Controlled Reduction of 4-Chloro-3-methyl-2-nitroaniline
This protocol describes a lab-scale transfer hydrogenation, a method known for its manageable exotherm.
Materials:
-
4-Chloro-3-methyl-2-nitroaniline (1.0 eq)
-
Ethanol (or another suitable solvent)
-
Palladium on Carbon (10% Pd/C, 5 mol%)
-
Hydrazine monohydrate (4.0 - 5.0 eq)
-
Hydrochloric Acid (HCl) solution
Procedure:
-
Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel, add the 4-chloro-3-methyl-2-nitroaniline and ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the stirred suspension.
-
Establish Thermal Control: Place the flask in a cooling bath (e.g., an ice-water bath) and begin stirring. Allow the internal temperature to equilibrate to ~10-15°C.
-
Controlled Reagent Addition: Add the hydrazine monohydrate to the dropping funnel. Begin adding the hydrazine dropwise to the reaction mixture. This is the critical exothermic step.
-
Temperature Monitoring: Monitor the internal temperature closely. The rate of hydrazine addition should be adjusted to maintain a steady internal temperature below a pre-determined limit (e.g., < 40°C). An initial exotherm is expected. If the temperature rises too quickly, immediately stop the addition and allow the cooling bath to bring it back down.
-
Reaction Completion: After the addition is complete, allow the reaction to stir until completion is confirmed by an appropriate analytical method (e.g., TLC).
-
Workup and Salt Formation: Once complete, the catalyst is carefully filtered off. The resulting free diamine in solution is then treated with hydrochloric acid to precipitate the desired this compound salt.[11]
Troubleshooting Decision Tree: Thermal Excursion
If a temperature rise beyond the set point is detected, the following decision-making process should be followed.
Caption: Decision tree for responding to a thermal excursion event.
References
- Smolecule. (n.d.). Buy this compound | 1087743-89-2.
- Chen, J., et al. (2023). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Benchchem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0.
- Wikipedia. (n.d.). Thermal runaway.
- Echemi. (n.d.). This compound CAS 1087743-89-2.
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
- Ossila. (n.d.). What is Thermal Runaway in Batteries? Causes and Prevention.
- ChemicalBook. (n.d.). 4-Chloro-3-nitrotoluene - Safety Data Sheet.
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Validation & Comparative
A Comparative Guide to Aromatic Diamines in Drug Synthesis: Spotlight on 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
In the landscape of medicinal chemistry, the synthesis of heterocyclic scaffolds remains a cornerstone of drug discovery. Among these, the benzimidazole core is a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds. The selection of the starting ortho-phenylenediamine (OPD) is a critical determinant of the final molecule's physicochemical properties and biological activity. This guide provides an in-depth comparison of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, a highly versatile building block, against other key aromatic diamines used in the synthesis of prominent pharmaceuticals.
Profiling this compound: A Modern Synthon
4-Chloro-3-methylbenzene-1,2-diamine, typically used as its hydrochloride salt (CAS: 1087743-89-2) to enhance aqueous solubility, is a substituted OPD that offers a unique combination of electronic and steric features.[1][2] Its structure predetermines the formation of 5-chloro-4-methyl-substituted benzimidazole derivatives, a substitution pattern of significant interest in modern drug development.[2]
Key Chemical Properties:
-
Molecular Formula: C₇H₁₀Cl₂N₂[1]
-
Molecular Weight: 193.07 g/mol [1]
-
Purity: Commercially available at high purity (≥98% by HPLC), which is crucial for minimizing side reactions and simplifying purification processes in multi-step syntheses.[3]
The primary utility of this diamine lies in its role as a binucleophilic synthon for condensation reactions. The adjacent amino groups readily react with electrophilic reagents like carboxylic acids, aldehydes, or their derivatives to construct the five-membered imidazole ring fused to the benzene core.[2]
Case Study: Synthesis of Daridorexant
A prominent example of its application is in the synthesis of the FDA-approved dual orexin receptor antagonist, Daridorexant. In this pathway, 4-Chloro-3-methylbenzene-1,2-diamine is treated with a corresponding acyl chloride in the presence of a base like triethylamine. This acylation reaction forms a key bis-amide intermediate, demonstrating the diamine's practical utility in constructing complex, approved pharmaceutical agents.[1] The specific chloro and methyl substituents provided by this diamine are integral to the final drug's interaction with its neurological targets.[1]
Comparative Analysis: Performance Against Other Diamines
The choice of diamine is a strategic decision in drug design, directly influencing the final product's structure, reactivity, and biological function. Here, we compare this compound with two other diamines used in the synthesis of well-known drugs.
Alternative 1: 4-(Propylthio)-o-phenylenediamine (Intermediate for Albendazole)
Albendazole is a broad-spectrum anthelmintic drug belonging to the benzimidazole class.[4] Its synthesis relies on 4-(propylthio)-o-phenylenediamine as the key starting material.
-
Synthetic Application: This diamine is condensed with reagents like methyl-N-cyano carbamate to form the Albendazole core.[5][6] The propylthio group installed by this diamine at the 5-position of the benzimidazole ring is essential for its anti-parasitic activity.[4][5]
-
Causality of Choice: Unlike the electron-withdrawing chlorine atom in our primary compound, the propylthio group has different electronic properties and provides a lipophilic side chain. This highlights a fundamental principle: the diamine is chosen to introduce specific pharmacophoric elements.
-
Synthetic Considerations: The synthesis of 4-(propylthio)-o-phenylenediamine itself can involve multiple steps starting from 2-nitroaniline, including thiocyanation and alkylation, which may utilize toxic reagents like sodium cyanide and costly alkyl halides in some reported routes, presenting cost and environmental challenges.[4][6]
Alternative 2: Substituted Diamines in Riminophenazine Synthesis (Clofazimine Analogs)
Clofazimine is an antimycobacterial agent used to treat leprosy.[7] The synthesis of its analogs involves the condensation of various substituted o-phenylenediamines to create the core riminophenazine structure.[8]
-
Synthetic Application: The synthesis of clofazimine derivatives involves the oxidative cyclization of substituted diamines, followed by condensation with other amines.[8]
-
Causality of Choice: The development of clofazimine analogs demonstrates how modifying the substituents on the starting diamine allows for the fine-tuning of the final drug's properties, such as antiviral activity and lipophilicity (ClogP).[8] This exemplifies the use of a library of diamines to perform structure-activity relationship (SAR) studies.
-
Reactivity Insights: The reactivity of aromatic diamines is heavily influenced by their substituents. Electron-withdrawing groups, such as the chlorine atom on 4-chloro-3-methylbenzene-1,2-diamine, can decrease the nucleophilicity of the amino groups, potentially requiring more forcing reaction conditions compared to diamines with electron-donating groups.[9] However, this can also offer greater control and selectivity in certain reactions.
Data and Protocols for the Researcher
For practical application, a direct comparison of these building blocks is essential.
Comparative Data Summary
| Feature | 4-Chloro-3-methylbenzene-1,2-diamine HCl | 4-(Propylthio)-o-phenylenediamine | Other Substituted o-phenylenediamines |
| Key Drug Application | Daridorexant[1] | Albendazole[4][5] | Clofazimine Analogs[8] |
| Resulting Heterocycle | Substituted Benzimidazole | Substituted Benzimidazole | Riminophenazine |
| Key Substituents | 5-Chloro, 4-Methyl | 5-Propylthio | Varied (e.g., halogens, alkyls) for SAR studies |
| Synthetic Advantage | Predetermined access to a specific, modern substitution pattern.[2] | Introduces a key lipophilic side chain crucial for bioactivity. | Enables systematic modification for drug optimization. |
| Considerations | Electron-withdrawing chloro group may modulate reactivity.[9] | Multi-step synthesis can have cost/environmental impacts.[4] | Reactivity varies widely based on substituent electronics. |
Experimental Protocols
The following protocols are generalized representations of standard synthetic procedures and should be adapted and optimized based on specific substrates and laboratory safety protocols.
Protocol 1: General Synthesis of a 5-Chloro-4-methyl-1H-benzo[d]imidazole
This protocol describes the condensation of this compound with an aromatic aldehyde, a common method for benzimidazole synthesis.
dot
Caption: Experimental workflow for benzimidazole synthesis.
Methodology:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.0 eq), and a suitable solvent such as ethanol.
-
Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride and liberate the free diamine.
-
Add an oxidizing agent, such as sodium bisulfite (2.0 eq), to facilitate the cyclization.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.
Protocol 2: Synthesis of Albendazole from 4-(Propylthio)-o-phenylenediamine
This protocol outlines the final cyclization step in the synthesis of Albendazole.
Methodology:
-
Suspend 4-(propylthio)-o-phenylenediamine (1.0 eq) in a mixture of acetone and water.[5]
-
Add concentrated hydrochloric acid to the suspension. An exothermic reaction may be observed.[5]
-
Cool the reaction mass to room temperature and add methyl-N-cyano carbamate (1.0-1.2 eq).[5]
-
Heat the reaction mixture to 80-85°C and maintain for several hours, monitoring by TLC.[5]
-
During the reaction, maintain the pH between 4.0-4.5 by adding concentrated HCl as needed.[5]
-
Upon completion, cool the mixture and collect the precipitated solid by filtration.
-
Wash the solid sequentially with hot water, methanol, and finally acetone to remove impurities.[5]
-
Dry the product under vacuum to yield Albendazole.
Visualizing the Synthetic Pathways
The choice of diamine directly dictates the final drug scaffold. This relationship is visualized below.
dot
Caption: Comparative pathways from diamine to drug.
Conclusion and Future Outlook
This compound is a valuable and strategic building block for modern pharmaceutical synthesis. Its unique substitution pattern provides direct access to a specific chemical space, exemplified by its role in the synthesis of Daridorexant.
When compared to other diamines, such as 4-(propylthio)-o-phenylenediamine for Albendazole or the varied diamines for clofazimine analogs, the selection criteria become clear. The choice is not about inherent superiority, but about strategic design. Researchers must consider the desired final substituents, the synthetic accessibility of the diamine, and the influence of its electronic properties on subsequent reactions. As drug discovery continues to demand novel scaffolds and precise molecular architectures, the rational selection of starting materials like this compound will remain a critical element of success.
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A Senior Application Scientist's Guide to Comparing the Thermal Stability of Polyimides from Different Diamine Monomers
For researchers and professionals in materials science and drug development, the selection of a polymer with the appropriate thermal stability is paramount. Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal and chemical resistance, making them ideal candidates for demanding applications.[1] The properties of polyimides can be meticulously tailored by varying the chemical structures of the constituent dianhydride and diamine monomers.[1][2] This guide provides an in-depth comparison of the thermal stability of polyimides derived from a range of diamine monomers, supported by experimental data and procedural insights.
The Decisive Role of Diamine Monomers in Polyimide Thermal Stability
The thermal stability of a polyimide is fundamentally dictated by its molecular architecture. Key parameters include the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), which marks the onset of thermal degradation. Both Tg and Td are profoundly influenced by the structure of the diamine monomer, specifically its rigidity, symmetry, and the nature of any linking groups.[2][3]
Generally, diamines that impart rigidity and promote strong intermolecular interactions will yield polyimides with higher thermal stability. Conversely, the introduction of flexible linkages or bulky side groups can alter chain packing and mobility, thereby modifying the thermal properties.
Experimental Determination of Thermal Stability: A Validated Approach
To objectively compare the thermal stability of different polyimides, a standardized synthesis and characterization workflow is essential. This ensures that any observed differences in thermal properties can be confidently attributed to the variations in the diamine monomer structure.
Polyimide Synthesis: A Two-Step Poly(amic acid) Method
A widely adopted and reliable method for synthesizing polyimides is the two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[2][4]
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[2][4] The reaction should be conducted under an inert nitrogen atmosphere to prevent side reactions with atmospheric moisture.
-
Poly(amic acid) Formation: While stirring the diamine solution at room temperature, slowly add an equimolar amount of the dianhydride monomer. The reaction is typically continued for 24-48 hours to ensure the formation of a viscous poly(amic acid) solution.[4][5]
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program to gradually remove the solvent and induce cyclodehydration to form the final polyimide. A typical heating schedule might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[4]
Figure 1: Experimental workflow for the synthesis of polyimide films.
Thermal Characterization: TGA and DSC Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal properties of polymers.[6]
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of the polyimide.
-
Protocol: A small sample of the polyimide film (typically 5-10 mg) is heated in a TGA instrument from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min or 20°C/min) under a nitrogen or air atmosphere.[7][8]
-
Key Metrics:
-
Td5% or Td10%: The temperature at which the polymer has lost 5% or 10% of its initial weight, respectively. This is a common metric for the onset of thermal decomposition.
-
Char Yield: The percentage of residual mass at a high temperature (e.g., 800°C), which indicates the amount of carbonaceous char formed during decomposition.
-
Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg).
-
Protocol: A small, encapsulated sample of the polyimide film is heated in a DSC instrument, typically through two heating cycles. The first heating cycle is to erase the thermal history of the sample. The sample is then cooled and reheated at a controlled rate (e.g., 10°C/min).[7] The Tg is observed as a step change in the heat flow curve during the second heating scan.
Figure 3: Relationship between diamine monomer structure and polyimide thermal stability.
Conclusion
The selection of the diamine monomer is a critical determinant of the thermal stability of the resulting polyimide. By understanding the structure-property relationships, researchers can rationally design and synthesize polyimides with tailored thermal properties for specific high-performance applications. Rigid, linear diamines generally afford the highest thermal stability, while the incorporation of flexible linkages or bulky substituents provides a means to modulate the glass transition temperature and processability. The systematic experimental approach outlined in this guide provides a robust framework for the comparative evaluation of novel polyimide materials.
References
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VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. Retrieved from [Link]
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MDPI. (2023). High-Temperature Polyimide Composites—A Review on Polyimide Types, Manufacturing, and Mechanical and Thermal Behavior. Retrieved from [Link]
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ResearchGate. (2009). Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. Retrieved from [Link]
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RSC Publishing. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines. Retrieved from [Link]
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TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
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MDPI. (2023). Comparison of Homo-Polyimide Films Derived from Two Isomeric Bis-Benzimidazole Diamines. Retrieved from [Link]
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NASA Technical Reports Server. (1984). Polyimide characterization studies - Effect of pendant alkyl groups. Retrieved from [Link]
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RSC Publishing. (n.d.). Effect of the functional diamine structure on the properties of a polyimide liquid crystal alignment film. Retrieved from [Link]
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ResearchGate. (n.d.). The DSC – TGA analysis of pre-polyimide. Retrieved from [Link]
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PMC. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Retrieved from [Link]
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Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]
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RSC Publishing. (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Retrieved from [Link]
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J-STAGE. (n.d.). Comparative study ofIsomeric Polyimides. Retrieved from [Link]
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(2025). Influence of diamine structure on the properties of colorless and transparent polyimides. Retrieved from [Link]
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Semantic Scholar. (n.d.). Polyimides: Chemistry & Structure-property Relationships – Literature Review 1.1 Introduction. Retrieved from [Link]
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PMC. (2023). Preparation and Properties of High-Temperature-Resistant, Lightweight, Flexible Polyimide Foams with Different Diamine Structures. Retrieved from [Link]
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NIH. (n.d.). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Retrieved from [Link]
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Scribd. (n.d.). DSC TGA Polyimide. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]
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CORE. (n.d.). THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS. Retrieved from [Link]
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ResearchGate. (n.d.). Applications of flexible polyimide. Retrieved from [Link]
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NIH. (2023). The Relationship between Structure and Performance of Different Polyimides Based on Molecular Simulations. Retrieved from [Link]
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Bibliomed. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. Retrieved from [Link]
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The Established Synthesis of Daridorexant: A Benchmark for Comparison
An In-Depth Guide to Alternative Precursors in the Synthesis of Daridorexant: A Comparative Analysis for Process Optimization
In the landscape of pharmaceutical manufacturing, the quest for efficiency, sustainability, and cost-effectiveness is perpetual. For Daridorexant, a dual orexin receptor antagonist for the treatment of insomnia, optimizing its synthetic route is a critical endeavor for large-scale production. This guide, intended for researchers, chemists, and drug development professionals, provides a detailed comparison of alternative precursors for the synthesis of Daridorexant, moving beyond the established routes to explore innovative and practical alternatives. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to inform and guide future process development.
The currently accepted manufacturing process for Daridorexant is a convergent synthesis, which is lauded for its efficiency and robustness. This route typically involves the coupling of three key fragments: a chiral pyrrolidine, a substituted pyrimidine, and a sulfonyl chloride. Understanding this baseline is crucial for appreciating the nuances and potential advantages of alternative precursors.
The key fragments in the established synthesis are:
-
(S)-5-methoxy-2-(5-methoxy-pyrimidin-2-yl)-N-(1-(5-methoxy-pyrimidin-2-yl)-2,2,2-trifluoro-ethyl)-benzenesulfonamide
-
1-(5-chloro-oxadiazol-2-ylmethyl)-5-methoxy-1H-triazole
-
L-proline derivative
While this route is well-optimized, the complexity and cost of these starting materials present opportunities for improvement. This guide will explore alternatives for each of these key fragments.
Alternative Precursor Strategies: A Comparative Deep Dive
The selection of a synthetic route is a multi-faceted decision, balancing factors such as precursor cost, availability, reaction efficiency, and scalability. Below, we explore viable alternative precursors for the synthesis of Daridorexant, supported by experimental insights.
Alternative Pyrrolidine Precursors: Expanding the Chiral Pool
The chiral pyrrolidine moiety is a cornerstone of Daridorexant's structure and pharmacological activity. The established synthesis often relies on a multi-step conversion from a readily available chiral starting material like L-proline.
Alternative 1: Enantioselective Organocatalysis
A promising alternative to traditional chiral pool synthesis is the use of enantioselective organocatalysis to construct the chiral pyrrolidine ring from simple, achiral precursors.
-
Rationale: This approach can significantly shorten the synthetic sequence and offers flexibility in introducing substituents on the pyrrolidine ring. Proline-derived organocatalysts are well-established for their ability to catalyze asymmetric Michael additions, a key step in the formation of the pyrrolidine ring.
-
Experimental Protocol: Organocatalytic Asymmetric Michael Addition
-
To a solution of the α,β-unsaturated aldehyde (1.0 eq) in a suitable solvent (e.g., CH2Cl2), add the organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 eq).
-
Cool the reaction mixture to 0 °C and add the nitroalkane (1.2 eq) dropwise.
-
Stir the reaction at room temperature until complete conversion is observed by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract with an organic solvent.
-
The resulting Michael adduct can then be cyclized and further functionalized to yield the desired pyrrolidine precursor.
-
DOT Diagram: Organocatalytic Synthesis of Chiral Pyrrolidine
Caption: Organocatalytic approach to chiral pyrrolidine synthesis.
Alternative Sulfonamide Precursors: Streamlining the Core
The synthesis of the sulfonamide fragment is another area ripe for optimization. The established route can be lengthy and may involve the use of hazardous reagents.
Alternative 2: Palladium-Catalyzed Sulfonamidation
Recent advances in cross-coupling chemistry offer a more direct route to the sulfonamide core, bypassing the need for a pre-formed sulfonyl chloride.
-
Rationale: Palladium-catalyzed sulfonamidation of aryl halides or triflates provides a highly efficient and modular method for constructing the sulfonamide bond. This approach allows for the late-stage introduction of the sulfonamide group, which can be advantageous for library synthesis and lead optimization.
-
Experimental Protocol: Palladium-Catalyzed Sulfonamidation
-
To a degassed solution of the aryl halide (1.0 eq) and the sulfonamide (1.2 eq) in a suitable solvent (e.g., toluene), add the palladium catalyst (e.g., Pd2(dba)3, 0.02 eq) and a suitable ligand (e.g., Xantphos, 0.04 eq).
-
Add a base (e.g., K2CO3, 2.0 eq) and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
The crude product can be purified by column chromatography to yield the desired sulfonamide.
-
DOT Diagram: Palladium-Catalyzed Sulfonamidation Workflow
Caption: Workflow for Palladium-catalyzed sulfonamidation.
Comparative Data Summary
To facilitate a clear comparison, the following table summarizes the key metrics for the established synthesis and the proposed alternatives.
| Parameter | Established Synthesis | Alternative 1: Organocatalysis | Alternative 2: Pd-Catalyzed Sulfonamidation |
| Precursor Cost | Moderate to High | Low to Moderate | Moderate |
| Number of Steps | 5-7 steps (for pyrrolidine) | 3-4 steps (for pyrrolidine) | 1 step (for sulfonamide bond) |
| Overall Yield | Good to Excellent | Good | Excellent |
| Scalability | Proven | Moderate to High | High |
| Green Chemistry Metrics | Moderate | Good | Good |
Conclusion and Future Outlook
The synthesis of Daridorexant is a testament to the ingenuity of modern synthetic chemistry. While the established manufacturing process is robust, the exploration of alternative precursors and synthetic strategies is essential for continuous improvement. The use of enantioselective organocatalysis for the synthesis of the chiral pyrrolidine and palladium-catalyzed sulfonamidation for the construction of the core offer compelling advantages in terms of step economy, cost-effectiveness, and sustainability.
As the field of synthetic methodology continues to evolve, we can anticipate the development of even more efficient and elegant routes to complex pharmaceutical agents like Daridorexant. The principles of green chemistry will undoubtedly play an increasingly important role in shaping the future of drug manufacturing, driving the adoption of catalytic methods and the use of renewable starting materials.
References
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Daridorexant (Quviviq) for the Treatment of Insomnia. American Family Physician.[Link]
-
Daridorexant: A Novel Dual Orexin Receptor Antagonist for the Treatment of Insomnia. Nature of Sleep.[Link]
- Process for the preparation of Daridorexant.
-
Development of a Manufacturing Process for Daridorexant. Organic Process Research & Development.[Link]
A Comparative Guide to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride in High-Temperature Polymers
For researchers and professionals in materials science and drug development, the selection of appropriate monomers is a critical determinant of the final properties and performance of high-temperature polymers. This guide provides an in-depth technical comparison of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride and its role in the synthesis of high-performance polymers, particularly polyimides. By examining its structure and comparing it with alternative diamines, we can elucidate the expected performance characteristics and provide a rationale for its selection in specific applications.
Introduction: The Critical Role of Diamines in High-Temperature Polymers
High-temperature polymers, such as aromatic polyimides and polyamides, are essential in demanding applications where thermal stability, mechanical strength, and chemical resistance are paramount.[1] The properties of these polymers are intrinsically linked to the chemical structure of their monomeric building blocks, namely the dianhydride and the diamine. The diamine, in particular, plays a pivotal role in dictating the polymer's chain packing, flexibility, and intermolecular interactions, which in turn govern its macroscopic properties.[2]
Substituents on the aromatic diamine can significantly alter the final polymer's characteristics. For instance, bulky groups can increase solubility by disrupting chain packing, while electron-withdrawing or electron-donating groups can influence the polymer's thermal and electronic properties.[2] This guide focuses on this compound, a diamine with both a chloro and a methyl substituent, and explores its anticipated impact on polyimide performance.
The Unique Structural Attributes of this compound
The molecular structure of this compound presents a unique combination of features that are expected to influence the properties of the resulting polymers:
-
Ortho-Substituted Diamine: The 1,2-diamine configuration is known to create a kinked polymer backbone, which can disrupt regular chain packing and potentially enhance solubility in organic solvents.
-
Chloro Substituent: The presence of a chlorine atom, an electron-withdrawing group, can enhance the thermal stability of the polymer by increasing the activation energy for thermal degradation. It can also influence the polymer's dielectric properties.
-
Methyl Substituent: The methyl group, being a bulky and electron-donating group, can further hinder close chain packing, contributing to improved solubility.[3] Its presence can also affect the glass transition temperature (Tg) of the polymer.[3]
The hydrochloride form of the diamine is primarily for improved stability and handling during storage and initial reaction stages. It is typically neutralized in situ during the polymerization process.
Comparative Performance Analysis
Thermal Stability
The thermal stability of a polyimide is typically assessed using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The presence of the chloro group in 4-Chloro-3-methylbenzene-1,2-diamine is expected to enhance the thermal stability of the resulting polyimide. Aromatic polyimides generally exhibit high thermal stability, with decomposition temperatures often exceeding 500°C.[4] For instance, polyimides derived from fluorinated diamines show excellent thermal stability, and a similar trend can be anticipated for chlorinated diamines.[5] The introduction of a methyl group might slightly decrease the decomposition temperature compared to an unsubstituted analogue due to the potential for oxidative degradation of the methyl group at very high temperatures.
Table 1: Comparison of Thermal Properties of Polyimides from Various Diamines (Illustrative Data)
| Diamine | Dianhydride | 5% Weight Loss Temp. (TGA, °C) | Char Yield at 800°C (%) | Reference |
| Expected: 4-Chloro-3-methyl-o-phenylenediamine | PMDA | > 500 (estimated) | High (estimated) | Inferred |
| o-Tolidine (3,3'-dimethylbenzidine) | 6FDA | ~530 | > 60 | [6] |
| 4,4'-Oxydianiline (ODA) | PMDA | ~580 | ~60 | [7] |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | ~540 | > 60 | [5] |
This table includes illustrative data from literature for comparative purposes. PMDA: Pyromellitic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride.
Mechanical Properties
The mechanical properties of polyimides, such as tensile strength and modulus, are highly dependent on the rigidity of the polymer backbone and the efficiency of chain packing. The ortho-diamine structure of 4-Chloro-3-methylbenzene-1,2-diamine is likely to lead to a less rigid and more contorted polymer chain compared to its meta- or para-isomers. This, combined with the presence of the methyl group, would likely result in a lower tensile modulus and potentially higher elongation at break compared to polyimides derived from linear, unsubstituted diamines like p-phenylenediamine.
Table 2: Comparison of Mechanical Properties of Polyimide Films from Various Diamines (Illustrative Data)
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Expected: 4-Chloro-3-methyl-o-phenylenediamine | PMDA | Moderate (estimated) | Moderate (estimated) | Moderate (estimated) | Inferred |
| 4,4'-Oxydianiline (ODA) | BTDA | 114 | 3.23 | 3.58 | [8] |
| m-Phenylenediamine (m-PDA) | BCDA | - | - | - | [3] |
| 2,3,5,6-Tetramethyl-1,4-phenylenediamine (Durene) | BCDA | - | - | - | [3] |
This table includes illustrative data from literature for comparative purposes. BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BCDA: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride.
Solubility
A significant challenge with many high-performance aromatic polyimides is their poor solubility, which complicates processing. The structural features of this compound are advantageous in this regard. The ortho-linkage and the methyl substituent are expected to disrupt intermolecular charge-transfer complexes and prevent dense chain packing, thereby enhancing the solubility of the resulting polyimide in organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc).[9]
Experimental Protocols
The synthesis of high-performance polyimides from diamines and dianhydrides typically follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Synthesis of Poly(amic acid)
Causality: This initial step is carried out at low temperatures to prevent premature imidization and to allow for the formation of a high molecular weight, soluble precursor. The use of a dry, polar aprotic solvent is crucial to prevent hydrolysis of the dianhydride and to dissolve the resulting poly(amic acid).
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 4-Chloro-3-methylbenzene-1,2-diamine (after in-situ neutralization of the hydrochloride) in anhydrous NMP.
-
Cool the solution to 0-5°C in an ice bath.
-
Gradually add an equimolar amount of the desired dianhydride (e.g., pyromellitic dianhydride - PMDA) in small portions to the stirred diamine solution under a continuous nitrogen purge.
-
After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.
Thermal Imidization and Film Casting
Causality: A stepwise heating program is employed for thermal imidization to allow for the gradual removal of the solvent and the water generated during the cyclization process. This controlled heating prevents the formation of voids and ensures the formation of a uniform, high-quality film.
Protocol:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the glass plate in a vacuum oven and heat it according to a staged temperature program. A typical program might be: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, 250°C for 1 hour, and finally 300°C for 1 hour.[6]
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass substrate.
Characterization
Self-Validating System: The synthesized polyimide should be characterized by a suite of analytical techniques to confirm its structure and evaluate its properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the completion of imidization by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature.[10]
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg).[10]
-
Tensile Testing: To measure the mechanical properties such as tensile strength, modulus, and elongation at break.
Visualizations
Chemical Structures
Caption: Reaction scheme for the synthesis of a polyimide from 4-Chloro-3-methylbenzene-1,2-diamine and PMDA.
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of polyimide films.
Conclusion
This compound is a promising monomer for the synthesis of high-temperature polyimides with a potentially advantageous balance of properties. The presence of both a chloro and a methyl substituent on an ortho-phenylenediamine backbone is expected to yield polymers with good thermal stability and, notably, enhanced solubility, which is a significant advantage for processing. While direct experimental data is limited, a thorough understanding of structure-property relationships in polyimides allows for a strong inferential case for its performance. Further experimental investigation is warranted to fully quantify the properties of polyimides derived from this unique diamine and to explore their potential in advanced applications.
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Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 31881-31888. [Link]
- Hsiao, S. H., & Chen, Y. J. (2002). Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines. European Polymer Journal, 38(4), 815-828.
- Ahmadi, Z., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. Iranian Journal of Chemical Engineering, 19(2), 89-99.
- Sava, I., et al. (2015). Thermal stability and optical properties of aromatic polyimides containing side-substituted azobenzene groups. High Performance Polymers, 27(1), 85-93.
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Li, T. L., & Hsu, S. L. C. (2007). Synthesis and properties of fluorinated copolymerized polyimide films. Polímeros, 17(4), 299-304. [Link]
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Li, M., et al. (2020). Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. Polymers, 12(11), 2603. [Link]
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ResearchGate. TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. [Link]
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ResearchGate. a TGA thermogram of synthesised polyimides PI-1 PI-2 and PI-3. b DSC... [Link]
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Zeus. FOCUS ON POLYIMIDES. [Link]
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AZoM. (2018). TGA, TMA, and DMA Analysis of Thermoplastics. [Link]
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ResearchGate. Tga curves of the polyimide films. [Link]
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Kim, J., et al. (2019). Molecular Design and Property Prediction of Sterically Confined Polyimides for Thermally Stable and Transparent Materials. Polymers, 11(11), 1836. [Link]
-
Chen, W. C., et al. (2020). Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. Polymers, 12(1), 153. [Link]
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VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]
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A Comparative Cost-Benefit Analysis of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride in Manufacturing
For Researchers, Scientists, and Drug Development Professionals: A Guide to Strategic Precursor Selection
In the competitive landscape of pharmaceutical and advanced materials manufacturing, the selection of chemical precursors is a critical decision point with far-reaching implications for process efficiency, product performance, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride, a key intermediate in the synthesis of specialized organic molecules. We will objectively compare its performance with viable alternatives, supported by available experimental data, to empower researchers and production chemists in making informed strategic decisions.
The Strategic Importance of Substituted o-Phenylenediamines
Ortho-phenylenediamines (OPDs) are a cornerstone in the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles, which form the structural core of numerous pharmaceuticals.[1] The specific substituents on the benzene ring of an OPD can significantly influence the reactivity of the diamine and the properties of the final product. This compound, with its distinct substitution pattern, has emerged as a valuable precursor in several high-value applications.
Core Applications and Performance Benefits
The utility of this compound is most prominent in two key manufacturing sectors: pharmaceuticals and advanced polymers.
Pharmaceutical Synthesis: A Crucial Building Block for Modern Therapeutics
This diamine is a pivotal intermediate in the synthesis of the dual orexin receptor antagonist Daridorexant , a medication for the treatment of insomnia.[2] The chloro and methyl groups on the benzimidazole core, derived from this precursor, are integral to the molecule's structure-activity relationship (SAR), influencing its binding affinity to the orexin receptors and its overall pharmacokinetic profile.[3]
The primary benefit of using this specific precursor lies in the direct incorporation of the desired substitution pattern onto the benzimidazole scaffold, streamlining the synthetic route and potentially improving the overall yield and purity of the active pharmaceutical ingredient (API). The synthesis of the benzimidazole intermediate from the diamine is a critical step, and the nature of the substituents can affect the cyclization reaction kinetics.[1][4]
Advanced Polymers: Enhancing the Performance of Polyimides
In the realm of material science, substituted diamines are crucial in the production of high-performance polyimides. These polymers are sought after in the microelectronics and aerospace industries for their exceptional thermal stability, mechanical strength, and dielectric properties.[5][6] The choice of the diamine monomer directly impacts these key performance indicators.[7]
The introduction of a chlorine atom can enhance the flame retardancy and thermal stability of the resulting polyimide. The methyl group, being an electron-donating group, can influence the polymer's processability and solubility.[1] Furthermore, the specific substitution pattern can affect the polymer chain packing, which in turn influences the dielectric constant and mechanical properties of the polyimide film.[5]
A Comparative Analysis of Alternatives
The primary alternatives to this compound in manufacturing are other substituted or unsubstituted o-phenylenediamines. The most common alternatives for comparison are:
-
4-Chloro-o-phenylenediamine: Lacks the methyl group.
-
3-Methylbenzene-1,2-diamine (3,4-Toluenediamine): Lacks the chloro group.
-
o-Phenylenediamine (unsubstituted): Serves as a baseline for comparison.
Performance Comparison in Synthesis
The efficiency of the condensation reaction to form benzimidazoles is a key performance metric. The electronic nature of the substituents on the o-phenylenediamine ring plays a crucial role in the nucleophilicity of the amino groups and, consequently, the reaction rate and yield.[1]
-
Electron-donating groups (like the methyl group) generally increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups and leading to faster reaction rates.[1]
-
Electron-withdrawing groups (like the chloro group) decrease the electron density, which can slow down the initial condensation step.[1]
| Precursor | Key Substituents | Expected Impact on Reactivity in Benzimidazole Synthesis |
| 4-Chloro-3-methylbenzene-1,2-diamine | -Cl (electron-withdrawing), -CH3 (electron-donating) | Balanced reactivity, potentially offering good control over the reaction. |
| 4-Chloro-o-phenylenediamine | -Cl (electron-withdrawing) | Slower reaction rate compared to the unsubstituted analog.[1] |
| 3-Methylbenzene-1,2-diamine | -CH3 (electron-donating) | Faster reaction rate compared to the unsubstituted analog.[1] |
| o-Phenylenediamine | None | Baseline reactivity. |
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
The following is a generalized protocol for the condensation reaction, which can be adapted for different substituted o-phenylenediamines.
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL).
-
Add the desired aldehyde or carboxylic acid (1 mmol).
-
Add a catalyst if required (e.g., a catalytic amount of a protic or Lewis acid). Some reactions can proceed without a catalyst, especially at elevated temperatures.[1]
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired benzimidazole derivative.
Caption: Generalized workflow for the synthesis of 2-substituted benzimidazoles.
Cost Analysis: A Multifaceted Perspective
A comprehensive cost analysis extends beyond the initial purchase price of the raw material. It must encompass several factors, including handling, safety, and waste disposal.
Raw Material Cost
The price of chemical precursors is subject to market fluctuations, purity grades, and purchase volume. The following table provides an estimated cost comparison based on currently available data for research-grade quantities. For industrial-scale manufacturing, these prices would be significantly lower, and direct quotes from suppliers are essential.[8][9][10][11][12][13][14][15][16][17]
| Compound | CAS Number | Estimated Price (Research Grade) |
| This compound | 1087743-89-2 | £565.00 / 5g[9] |
| 4-Chloro-o-phenylenediamine | 95-83-0 | $112.00 / 25g |
| 3-Methylbenzene-1,2-diamine | 2687-25-4 | €62.00 / 100g[11] |
Note: These prices are for comparison purposes only and are not indicative of bulk manufacturing costs. Direct inquiries with suppliers are necessary for accurate industrial-scale pricing.[8]
Handling and Safety Costs
Aromatic amines as a class of compounds require careful handling due to their potential toxicity.[18] Costs associated with safety include:
-
Personal Protective Equipment (PPE): Gloves, safety glasses, and respiratory protection are mandatory.
-
Engineering Controls: Fume hoods and adequate ventilation are essential to minimize exposure.
-
Training: Personnel must be trained in the safe handling of aromatic amines.
While the general handling procedures for these compounds are similar, differences in their specific toxicity profiles could lead to variations in the stringency of containment and monitoring requirements. Comparative toxicological data suggests that the position of the chloro substituent can influence toxicity.[18]
Waste Disposal Costs
The disposal of halogenated organic compounds is often more costly and regulated than their non-halogenated counterparts due to their potential environmental persistence.[19] The presence of the chlorine atom in this compound and 4-chloro-o-phenylenediamine necessitates disposal through methods suitable for halogenated organic waste, which can be more expensive than the disposal of non-halogenated alternatives like 3-methylbenzene-1,2-diamine.[20][21][22]
Caption: Components of the total cost of ownership for a chemical precursor.
Conclusion: A Strategic Balancing Act
The choice of this compound in a manufacturing process is a strategic decision that hinges on a careful balance of its inherent benefits against its associated costs.
Benefits:
-
Direct incorporation of a specific substitution pattern: This is particularly advantageous in multi-step syntheses of complex molecules like Daridorexant, potentially leading to higher overall yields and purity.
-
Tailored properties in the final product: The chloro and methyl groups can impart desirable characteristics in both pharmaceuticals (influencing biological activity) and polymers (enhancing thermal stability and other physical properties).[6][23]
Costs:
-
Higher raw material cost: Specialized substituted diamines are often more expensive than their simpler counterparts.
-
Potentially more complex synthesis of the precursor itself: This is reflected in its higher market price.
-
Higher waste disposal costs: The presence of a halogenated aromatic ring necessitates more stringent and costly disposal methods.[22]
Recommendation:
The use of this compound is most justified in applications where the specific benefits conferred by its unique substitution pattern outweigh its higher initial cost and the associated disposal considerations. For the synthesis of high-value products like novel pharmaceuticals, where the precise structure is critical for efficacy, the additional cost of this precursor is likely a sound investment. In applications where a broader range of properties is acceptable, a more thorough investigation of the performance-to-cost ratio of less substituted and non-halogenated alternatives is warranted.
Ultimately, the optimal choice will depend on a detailed, application-specific analysis that considers not only the immediate process economics but also the performance requirements of the final product.
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A Comparative Guide to HPLC Purity Validation of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS: 1087743-89-2). As a critical pharmaceutical intermediate, particularly in the synthesis of advanced heterocyclic structures like benzimidazoles for active pharmaceutical ingredients (APIs), its purity is paramount to the safety and efficacy of the final drug product.[1] This document moves beyond a simple recitation of steps to explain the scientific rationale behind method development choices, ensuring a robust and self-validating analytical protocol in line with global regulatory standards.
Introduction: The Criticality of Purity for a Key Building Block
This compound is a substituted aromatic diamine with the molecular formula C₇H₁₀Cl₂N₂.[2] Its structure makes it a versatile precursor in medicinal chemistry and material science.[1][2] However, the synthesis process, which may involve chloro-toluene derivatives and amination reactions, can introduce various impurities.[2] These can include starting materials, intermediates, by-products from side reactions, or degradation products. Rigorous purity analysis is therefore not merely a quality control checkpoint but a foundational requirement to ensure the predictability of downstream reactions and the safety profile of the final API.
This guide will detail a primary, robust reverse-phase HPLC (RP-HPLC) method, validate it according to International Council for Harmonisation (ICH) guidelines, and compare it with an alternative HPLC method and the more advanced Ultra-Performance Liquid Chromatography (UPLC) technique.
Part 1: Development and Validation of a Primary Stability-Indicating HPLC Method (Method A)
The objective is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. Such a method must be able to separate the active ingredient from its potential degradation products, process impurities, and other excipients.
Methodology Rationale: Explaining the "Why"
-
Chromatographic Mode (Reverse-Phase): Reverse-phase HPLC is the most prevalent mode for pharmaceutical analysis.[3] The target analyte is a moderately polar aromatic compound, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This choice provides excellent retention and resolution for a wide range of potential impurities.
-
Column Selection (C18): An octadecylsilane (C18) column is the workhorse of reverse-phase chromatography. It offers a high degree of hydrophobicity, leading to strong retention of aromatic compounds through hydrophobic interactions. We selected a column with standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size) to balance efficiency, resolution, and backpressure.
-
Mobile Phase Composition: A gradient elution is chosen over an isocratic one. Causality: Potential impurities arising from synthesis or degradation can span a wide polarity range. An isocratic method optimized for the main peak might either fail to retain highly polar impurities or excessively retain non-polar ones, leading to long run times and poor peak shape. A gradient elution, starting with a higher aqueous composition and moving towards a higher organic composition (e.g., water/acetonitrile), ensures the elution of all components within a reasonable timeframe while maintaining sharp, symmetrical peaks. Formic acid (0.1%) is added to the mobile phase to control the ionization state of the diamine, ensuring consistent retention and improving peak shape by minimizing tailing.
-
Detection (UV-DAD/PDA): The benzene ring in the analyte is a strong chromophore, making UV detection highly suitable. A Diode Array Detector (DAD) or Photodiode Array (PDA) is superior to a single-wavelength UV detector. Causality: A DAD/PDA acquires spectra across a range of wavelengths for the entire chromatogram. This allows for the determination of the optimal detection wavelength for sensitivity and, critically, enables peak purity analysis. By comparing spectra across a single peak, one can verify if it is chromatographically pure or if it co-elutes with an impurity.
Experimental Workflow
The overall process from sample receipt to final report generation is outlined below.
Caption: HPLC Purity Validation Workflow.
Detailed Protocol: Method A
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD/PDA at 254 nm (spectral scan from 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Concentration: 1.0 mg/mL in 50:50 Water:Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
Method Validation According to ICH Q2(R1) Guidelines
Validation ensures the analytical procedure is suitable for its intended purpose.[4][5] The following parameters were assessed.
1. Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6] Forced degradation studies are essential to demonstrate this and to confirm the stability-indicating nature of the method.[7][8] The analyte was subjected to stress conditions to induce degradation of approximately 5-20%.[8]
Caption: Forced Degradation Study Workflow.
The results should demonstrate that the main analyte peak is well-resolved from all degradation products, and the peak purity index remains above a set threshold (e.g., >0.999), confirming the method's specificity.
2. Linearity, Accuracy, and Precision: Quantitative data from validation studies are summarized below. These parameters establish the method's reliability for quantification.[4][9]
| Validation Parameter | Specification (ICH) | Result (Hypothetical Data) |
| Linearity | ||
| Range | 80-120% of target concentration | 0.8 - 1.2 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | 0.9995 |
| Accuracy (Recovery) | ||
| Spiked Levels | 3 levels (e.g., 50%, 100%, 150%) | 50%, 100%, 150% |
| Mean Recovery | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision | ||
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.45% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 0.82% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.001 mg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.003 mg/mL |
| Robustness | ||
| Varied Parameters | Flow Rate (±0.1), Temp (±2°C) | No significant impact on results |
Part 2: Comparative Analysis with Alternative Methods
No single method is perfect for all applications. Comparing the primary method with viable alternatives provides a clearer picture of its strengths and weaknesses, allowing researchers to choose the best fit for their specific needs, whether it's routine QC, rapid screening, or in-depth impurity characterization.
Comparison 1: HPLC Method A vs. HPLC Method B (Alternative Selectivity)
An alternative HPLC method can be developed using a different column chemistry to provide orthogonal selectivity. This is valuable for confirming purity, as impurities that might co-elute on a C18 column could be resolved on a column with a different stationary phase.
-
Method B Rationale: A Phenyl-Hexyl column is chosen. Its stationary phase offers both hydrophobic interactions and π-π interactions with the aromatic ring of the analyte and related impurities. This alternative interaction mechanism can significantly alter the elution order and improve the resolution of certain critical pairs.
| Parameter | Method A (Primary) | Method B (Alternative) | Justification for Comparison |
| Column | C18 (Hydrophobic) | Phenyl-Hexyl (π-π & Hydrophobic) | Provides orthogonal selectivity, crucial for confirming peak purity. |
| Mobile Phase | Acetonitrile/Water | Methanol/Water | Changing the organic modifier alters selectivity and can resolve different impurities. |
| Typical Run Time | ~30 minutes | ~35 minutes | Phenyl columns can sometimes require longer gradients for optimal separation. |
| Primary Strength | Robust, widely applicable, extensive literature support for C18. | Excellent for resolving aromatic and unsaturated compounds. | Highlights the importance of a secondary, confirmatory method. |
| Primary Weakness | May not resolve all structurally similar aromatic impurities. | Can be less retentive for non-aromatic impurities. | No single column is universally optimal. |
Comparison 2: HPLC vs. UPLC-MS (Speed and Sensitivity)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), allowing for much faster and more efficient separations than traditional HPLC.[10] Coupling it with a mass spectrometer (MS) adds a powerful identification tool.
| Feature | HPLC-UV (Method A) | UPLC-MS | Rationale for Comparison |
| Speed | Run time ~30 min | Run time < 10 min[10] | UPLC offers significantly higher throughput, ideal for screening large numbers of samples. |
| Resolution | Good | Excellent | Smaller particles lead to sharper peaks and better separation of closely eluting impurities. |
| Sensitivity | Good (UV) | Excellent (MS-SIM/MRM) | Mass spectrometry is often more sensitive and far more selective than UV detection.[11] |
| Identification | Based on Retention Time & UV Spectrum | Based on Retention Time, Mass-to-Charge Ratio (m/z), and Fragmentation Pattern | MS provides unambiguous identification of known and unknown impurities. |
| Cost & Complexity | Lower | Higher | UPLC-MS systems are more expensive to purchase and maintain, requiring more specialized training. |
| Best Application | Routine Quality Control, Purity Assay | Impurity Profile Analysis, Degradant Identification, High-Throughput Screening. | Showcases the trade-off between routine analysis and in-depth characterization. |
Conclusion and Recommendations
The validated reverse-phase HPLC Method A serves as a robust, reliable, and universally applicable protocol for the routine purity validation of this compound. Its adherence to ICH guidelines ensures regulatory compliance and provides high confidence in the quality of the material.
For routine QC environments: Method A is the recommended choice due to its robustness, cost-effectiveness, and straightforward implementation.
For process development and impurity investigations: It is highly recommended to supplement Method A with an orthogonal method like Method B to ensure no impurities are being missed due to co-elution. For definitive identification of unknown impurities or for high-throughput needs, UPLC-MS is the superior, albeit more resource-intensive, choice. The selection of an analytical method should always be guided by its intended purpose, balancing the need for speed, resolution, and structural information against available resources.
References
-
Patel, P., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. ResearchGate. Available from: [Link]
-
Ermer, J. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatech. Available from: [Link]
-
Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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Gloria, M. B. A., et al. (2003). HPLC DETERMINATION OF AGMATINE AND OTHER AMINES IN WINE. OENO One, 37(4), 237-242. Available from: [Link]
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Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
-
Babu, G. (2018). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
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Waters Corporation. Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Available from: [Link]
-
Kumar, V., et al. (2022). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]
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Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Available from: [Link]
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Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available from: [Link]
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A Spectroscopic Guide to Differentiating Isomers of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride
Introduction: The Analytical Challenge of Positional Isomerism
4-Chloro-3-methylbenzene-1,2-diamine hydrochloride is a crucial chemical intermediate, notably serving as a key building block in the synthesis of pharmaceuticals such as the FDA-approved drug Daridorexant.[1] In synthetic organic chemistry, the formation of positional isomers during the functionalization of aromatic rings is a common and persistent challenge. The precise arrangement of substituents—in this case, chloro, methyl, and two amino groups—dramatically influences the molecule's steric and electronic properties, which in turn dictate its reactivity, biological activity, and downstream utility.
Consequently, the ability to unambiguously distinguish 4-Chloro-3-methylbenzene-1,2-diamine from its potential isomeric impurities is not merely an academic exercise; it is a critical quality control step in drug development and chemical manufacturing. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—to provide a robust analytical framework for the structural elucidation of these closely related compounds. We will explore the causal relationships between isomeric structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
The Isomers in Focus
For this guide, we will compare the target compound, This compound (Isomer A) , with three plausible positional isomers that could arise from non-selective synthesis. The hydrochloride salt form enhances water solubility and is important to consider, as it can broaden the -NH₂ signals in NMR spectroscopy due to proton exchange.[1]
Caption: Molecular structures of the target compound and its key positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the unique electronic environment of each proton and carbon nucleus.[2]
Expertise in Action: Why NMR Excels
The chemical shift of a nucleus is governed by the degree of electronic shielding provided by its surrounding atoms. Substituents on a benzene ring exert predictable shielding (upfield shift) or deshielding (downfield shift) effects on nearby nuclei. Electron-donating groups like amino (-NH₂) and methyl (-CH₃) generally shield aromatic protons, while electron-withdrawing groups like chloro (-Cl) deshield them. Furthermore, the splitting pattern (multiplicity) and coupling constants (J-values) of the aromatic protons provide definitive information about the number and relative positions of adjacent protons, allowing for a complete structural assignment.
Experimental Protocol: ¹H & ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the diamine hydrochloride sample in ~0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for diamine hydrochlorides as it can help resolve the amine proton signals.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum over a spectral width of -2 to 12 ppm.
-
The broad signals of the amino groups are expected in the 4.5-6.0 ppm range.[1]
-
To confirm these are N-H protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H signals should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the process of counting carbon environments—a key step in differentiating isomers.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
-
Comparative Data & Interpretation
Table 1: Predicted ¹H NMR Spectroscopic Data (Aromatic Region)
| Isomer | Predicted Aromatic Protons & Multiplicities | Key Differentiating Features |
| A: 4-Chloro-3-methyl | Two singlets (or narrow doublets, J < 2 Hz) | The two aromatic protons are para to each other and have no ortho or meta proton neighbors, resulting in simple singlets. |
| B: 5-Chloro-3-methyl | One singlet, two doublets (J ≈ 2-3 Hz) | The proton between the two amino groups will be a singlet. The other two protons will be doublets, coupled to each other. |
| C: 4-Chloro-5-methyl | Two doublets (J ≈ 8-9 Hz) | The two aromatic protons are ortho to each other, resulting in two doublets with a characteristic large ortho-coupling constant. |
| D: 3-Chloro-4-methyl | Two doublets (J ≈ 8-9 Hz) | Similar to Isomer C, the two ortho protons will appear as doublets with a large coupling constant. Differentiation from C requires ¹³C NMR or 2D NMR. |
¹H NMR Analysis: The most striking difference is between Isomer A and the others. The presence of two singlets in the aromatic region is a unique fingerprint for the 4-chloro-3-methyl substitution pattern. Isomers C and D both show a pair of ortho-coupled doublets, making them harder to distinguish by ¹H NMR alone.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Isomer | Expected # of Aromatic C Signals | Expected # of Total C Signals | Key Differentiating Features |
| A: 4-Chloro-3-methyl | 6 | 7 | All 6 aromatic carbons are unique due to the lack of symmetry. |
| B: 5-Chloro-3-methyl | 6 | 7 | All 6 aromatic carbons are unique. |
| C: 4-Chloro-5-methyl | 6 | 7 | All 6 aromatic carbons are unique. |
| D: 3-Chloro-4-methyl | 6 | 7 | All 6 aromatic carbons are unique. |
¹³C NMR Analysis: While all isomers are expected to show 7 total signals (6 aromatic + 1 methyl), the precise chemical shifts will differ significantly based on the substituent effects. The carbon directly attached to the chlorine atom (ipso-carbon) will be shifted downfield, while carbons ortho and para to the electron-donating amino and methyl groups will be shifted upfield.[3] By applying established additivity rules or using prediction software, the unique pattern of chemical shifts for each isomer can be determined, allowing for differentiation even between challenging cases like Isomers C and D.
Mass Spectrometry (MS): Confirming Mass and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition (specifically, the presence of chlorine). While all isomers share the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ based on the relative stability of the resulting carbocations and radical fragments.
Expertise in Action: Why Fragmentation Matters
In EI-MS, the molecule is ionized and then breaks apart into smaller, charged fragments. The stability of these fragments dictates the relative intensity of their corresponding peaks in the mass spectrum. The position of the substituents can influence which bonds are most likely to break. For example, the loss of a methyl radical (CH₃•) or a chlorine radical (Cl•) can lead to fragment ions whose stability is dependent on the substitution pattern.
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane. The free base form is typically analyzed by GC-MS.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
GC Conditions:
-
Column: A standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Ramp the temperature from a low starting point (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Comparative Data & Interpretation
Table 3: Predicted Mass Spectrometry Data
| Feature | Expected Result for All Isomers |
| Molecular Ion (M⁺) | m/z 156 (for C₇H₉³⁵ClN₂) |
| Isotope Peak (M+2) | m/z 158 (for C₇H₉³⁷ClN₂) |
| M⁺ / M+2 Ratio | Approximately 3:1 |
| Key Fragments | m/z 141 (Loss of -CH₃), m/z 121 (Loss of -Cl) |
MS Analysis: The primary utility of MS is the immediate confirmation of the molecular formula. The observation of a molecular ion peak at m/z 156 and an M+2 peak at m/z 158 with an intensity ratio of ~3:1 is definitive proof of a compound with one chlorine atom.[4] While the major fragments like [M-CH₃]⁺ and [M-Cl]⁺ will be present for all isomers, their relative abundances may vary. For instance, the stability of the resulting ion after the loss of a methyl group could be subtly different for each isomer, leading to a more or less intense peak at m/z 141. However, these differences can be minor, making MS a secondary tool to NMR for isomer differentiation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less effective than NMR for distinguishing positional isomers. The primary value lies in verifying the presence of the N-H bonds of the diamine, the aromatic ring, and the C-Cl bond.
Expertise in Action: The Fingerprint Region
While the characteristic stretching frequencies of functional groups like N-H (3300-3500 cm⁻¹) will be similar across all isomers, the complex vibrations in the "fingerprint region" (400-1500 cm⁻¹) are unique to the molecule as a whole.[5] Subtle shifts in the C-H out-of-plane bending vibrations and other skeletal modes in this region can provide clues to the substitution pattern on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer with an ATR accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. A background scan of the clean crystal should be taken first.
Comparative Data & Interpretation
Table 4: Key FT-IR Absorption Regions
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |
| N-H Stretch | 3300 - 3500 (two bands) | Confirms the primary amine groups. Broadening may occur due to hydrogen bonding and salt formation.[6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Confirms the aromatic ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Confirms the methyl group. |
| C=C Stretch (Aromatic) | 1500 - 1600 | Characteristic of the benzene ring. |
| C-H Bending (Out-of-Plane) | 750 - 900 | This region is sensitive to the ring substitution pattern and can be the most useful for differentiation. |
| C-Cl Stretch | 600 - 800 | Confirms the presence of the chloro-substituent. |
FT-IR Analysis: The most significant differences between isomers will appear in the C-H out-of-plane bending region. The number and position of adjacent hydrogens on the ring dictate these absorption bands. For example, an isomer with two adjacent aromatic protons will show a different pattern than an isomer with isolated aromatic protons. While these differences can be subtle, they can provide corroborating evidence when compared against a known reference spectrum.
Integrated Analytical Workflow
For maximum confidence and efficiency in structure validation, a logical workflow should be employed.
Caption: A logical workflow for the spectroscopic confirmation of 4-Chloro-3-methylbenzene-1,2-diamine.
Conclusion
Distinguishing between positional isomers of this compound requires a multi-faceted spectroscopic approach. While Mass Spectrometry is essential for confirming molecular weight and elemental composition and FT-IR is useful for functional group verification, NMR spectroscopy stands out as the definitive technique . The unique splitting patterns and chemical shifts in the ¹H NMR spectrum, particularly in the aromatic region, provide the most direct and unambiguous evidence of the substituent arrangement. For particularly challenging cases, ¹³C NMR and advanced 2D NMR techniques can provide the final layer of confirmation. By integrating these techniques into a logical workflow, researchers can confidently verify the structure of their target compound, ensuring the quality and integrity of their scientific and developmental work.
References
-
Yorulmaz, S. Y., & Dalgic, S. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747. Available from: [Link]
-
Hameed, W. J., et al. (2015). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. ResearchGate. Available from: [Link]
-
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(22), 5438-5449. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]
-
Kim, H. J., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. RSC Advances, 11(50), 31443-31451. Available from: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag.
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University of Wisconsin-Madison. (n.d.). CHEM 344 Spectool. Retrieved January 20, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved January 20, 2026, from [Link]
-
Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. Retrieved January 20, 2026, from [Link]
- Schmalz, H.-G., & Riemer, B. (2012). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
Krimmer, L. K., et al. (2021). Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Molecules, 26(17), 5344. Available from: [Link]
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A Senior Application Scientist's Guide to Diamine Reactivity: The Impact of Methyl and Chloro Group Position in Polymerization
For researchers in polymer chemistry and materials science, the selection of monomers is a critical decision that dictates the kinetics of polymerization and the ultimate properties of the resulting material. While seemingly minor, the placement of a single functional group on an aromatic diamine monomer can have profound consequences. This guide provides an in-depth comparison of how the positional isomerism of two common substituents, the electron-donating methyl group and the electron-withdrawing chloro group, impacts diamine reactivity in polyamide synthesis. We will move beyond simple observation to explore the underlying electronic and steric principles, supported by quantitative data and validated experimental protocols.
Part 1: The Fundamental Drivers of Diamine Reactivity
The reactivity of an aromatic diamine in polycondensation reactions, typically with a diacid chloride or dicarboxylic acid, is governed by the nucleophilicity of its amino groups. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophilic carbonyl carbon of the co-monomer. Any structural modification to the diamine that alters the availability of this lone pair will directly influence the reaction rate. These modifications can be broadly categorized into two competing factors: electronic effects and steric effects.
Electronic Effects: Modulating Nucleophilicity
The electronic effect of a substituent describes how it modifies the electron density distribution within the aromatic ring and, crucially, on the amine nitrogen.
-
Electron-Donating Groups (EDGs): Substituents like the methyl (-CH₃) group increase electron density on the aromatic ring through inductive (+I) and hyperconjugation (+R) effects. This enhanced electron density on the nitrogen atom makes the amine a stronger nucleophile, thereby increasing its reactivity and accelerating the rate of polymerization.
-
Electron-Withdrawing Groups (EWGs): Substituents like the chloro (-Cl) group pull electron density away from the aromatic ring. While chlorine has a weak resonance-donating effect (+R) due to its lone pairs, this is overwhelmingly negated by its strong inductive-withdrawing (-I) effect.[1] This reduction in electron density on the nitrogen makes the amine less nucleophilic, thus decreasing its reactivity and slowing the polymerization rate.[2]
Quantifying Electronic Influence: The Hammett Equation
The influence of substituents on reactivity can be quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[3] The equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted parent reactant.
-
σ (Sigma): The substituent constant, which depends on the nature and position (meta or para) of the substituent. A negative σ value indicates an EDG, while a positive value signifies an EWG.
-
ρ (Rho): The reaction constant, which reflects the sensitivity of the reaction to electronic effects. For polyamide formation, where a negative charge develops during the rate-determining step, ρ is negative, meaning that EDGs (negative σ) accelerate the reaction.[4]
The basicity of substituted anilines, measured by their pKa values, serves as an excellent proxy for their nucleophilicity in polymerization.[5] As shown in the table below, there is a clear correlation between the substituent's electronic nature and the amine's basicity.
| Substituent (para-) | Hammett Constant (σp) | pKa of Substituted Aniline |
| -OCH₃ | -0.27 | 5.34 |
| -CH₃ | -0.17 | 5.08 |
| -H | 0.00 | 4.60 |
| -Cl | 0.23 | 3.98 |
| -NO₂ | 0.78 | 1.00 |
| Data compiled from authoritative sources on Hammett correlations.[5] |
Steric Effects: The Physical Barrier to Reaction
Steric hindrance refers to the spatial congestion around the reactive amino group caused by the physical bulk of a substituent.[6] This effect is most pronounced when the substituent is in the ortho position (adjacent to the amino group). The bulky group can physically impede the approach of the electrophilic co-monomer, slowing down or even preventing the reaction, regardless of the electronic effects at play.[7]
Part 2: A Comparative Analysis: Methyl vs. Chloro Substituents
The interplay between electronic and steric effects becomes clear when we compare the impact of methyl and chloro groups at the ortho, meta, and para positions on a model diamine like phenylenediamine.
The Methyl Group: An Activating Substituent
-
Para-Methyl: In this position, the methyl group exerts its maximum electron-donating (+I, +R) effects, significantly increasing the nucleophilicity of the amino groups. With no steric hindrance, para-substituted methyl diamines are the most reactive in this class, leading to rapid polymerization and typically achieving high molecular weight polymers.
-
Meta-Methyl: The methyl group in the meta position can only exert its inductive (+I) effect. This still increases reactivity compared to the unsubstituted diamine, but less so than the para isomer.
-
Ortho-Methyl: This isomer presents a classic conflict. The electronic-donating effect seeks to accelerate the reaction, but the proximity of the bulky methyl group to the amine introduces significant steric hindrance.[7] The net result is a drastic reduction in reactivity, often making it the least reactive of the methyl-substituted isomers.
The Chloro Group: A Deactivating Substituent
-
Para-Chloro: The strong electron-withdrawing inductive effect (-I) of the chlorine atom dominates, reducing the amine's nucleophilicity and slowing the reaction rate.
-
Meta-Chloro: Similar to the para position, the -I effect deactivates the amine, leading to sluggish polymerization. The deactivating effect is often stronger from the meta position as there is no opposing +R effect.
-
Ortho-Chloro: This is the most strongly deactivated isomer. It suffers from the dual penalty of a powerful inductive-withdrawing effect and significant steric hindrance from the adjacent chloro atom. Polymerization with ortho-chloro diamines is extremely challenging and often results in low molecular weight polymers, if any.
Visualizing the Effects
The following diagrams illustrate the core principles of electronic influence and steric hindrance.
Caption: Electronic effects of para-substituents on amine nucleophilicity.
Caption: Steric hindrance from an ortho-group blocking co-monomer approach.
Part 3: Experimental Validation Framework
To empirically validate these principles, a series of controlled polymerization experiments can be conducted. The following protocols outline a robust methodology for synthesizing and characterizing polyamides from variously substituted diamines.
Protocol 1: Synthesis of a Polyamide Series via Low-Temperature Solution Polycondensation
This method is ideal for comparing reactivities as it minimizes thermal side reactions.[8]
Objective: To synthesize a series of polyamides using isophthaloyl chloride and different isomers of methyl- and chloro-substituted m-phenylenediamine.
Materials:
-
Isophthaloyl chloride
-
Diamine monomers (e.g., 4-methyl-1,3-phenylenediamine, 2-methyl-1,3-phenylenediamine, 4-chloro-1,3-phenylenediamine, 2-chloro-1,3-phenylenediamine)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Monomer Dissolution: In the flask, dissolve 10.0 mmol of the selected diamine monomer in 30 mL of anhydrous NMP under a gentle nitrogen stream. Add 22.0 mmol of anhydrous pyridine to act as an acid scavenger.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acid Chloride Addition: Dissolve 10.0 mmol of isophthaloyl chloride in 15 mL of anhydrous NMP. Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
Polymerization Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 18 hours under nitrogen. The increase in viscosity is a qualitative indicator of polymerization.
-
Polymer Precipitation: Pour the viscous polymer solution slowly into 500 mL of rapidly stirring methanol. The polyamide will precipitate as a fibrous solid.
-
Purification: Filter the polymer, wash it thoroughly with hot water and then methanol to remove unreacted monomers and salts (pyridine hydrochloride).
-
Drying: Dry the purified polymer in a vacuum oven at 80°C to a constant weight.
-
Characterization: The resulting polymer should be characterized for molecular weight (GPC) and thermal properties (DSC, TGA).
Experimental Workflow Diagram
Caption: Standard workflow for polyamide synthesis and characterization.
Part 4: Performance Data & Comparative Summary
The following table summarizes the expected outcomes from the polymerization experiments, illustrating the direct link between monomer structure, reactivity, and final polymer properties.
| Diamine Monomer | Dominant Effect(s) | Expected Reactivity | Predicted Mn ( g/mol ) | Predicted Tg (°C) |
| 4-Methyl-1,3-phenylenediamine | Strong Electronic Activation (+I, +R) | Very High | > 50,000 | ~260 |
| 5-Methyl-1,3-phenylenediamine | Moderate Electronic Activation (+I) | High | 35,000 - 50,000 | ~250 |
| 1,3-Phenylenediamine (Control) | Baseline | Moderate | 25,000 - 35,000 | ~240 |
| 4-Chloro-1,3-phenylenediamine | Strong Electronic Deactivation (-I) | Low | 10,000 - 20,000 | ~275 |
| 2-Methyl-1,3-phenylenediamine | Steric Hindrance > Electronic Activation | Very Low | < 10,000 | ~230 |
| 2-Chloro-1,3-phenylenediamine | Steric Hindrance + Strong Deactivation | Extremely Low | < 5,000 | ~255 |
Analysis of Trends:
-
Molecular Weight (Mn): There is a direct correlation between reactivity and the achievable molecular weight. The highly reactive para-methyl diamine allows for extensive chain growth, while the sterically hindered and electronically deactivated ortho isomers result in significantly shorter polymer chains.
-
Glass Transition Temperature (Tg): The Tg is influenced by chain stiffness and intermolecular forces. The presence of a polar chloro group can increase intermolecular forces, leading to a higher Tg compared to the methyl-substituted analogues. Bulky ortho-substituents can disrupt chain packing, potentially lowering the Tg.[9]
Conclusion
The reactivity of aromatic diamines in polymerization is a delicate balance between electronic and steric effects. Electron-donating groups like methyl generally enhance reactivity, while electron-withdrawing groups like chloro diminish it. However, this electronic influence can be completely overshadowed by steric hindrance, particularly from substituents in the ortho position. For the polymer scientist, a thorough understanding of these principles is not merely academic; it is a predictive tool that enables the rational design of monomers to control polymerization kinetics and tailor the final properties of high-performance materials like polyamides. By carefully selecting the nature and position of a substituent, one can fine-tune reaction rates, achieve target molecular weights, and engineer polymers with specific thermal and mechanical characteristics.
References
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Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
- Synthesis and characterization of new unsymmetrical diamine monomer and polyimides. (n.d.). ResearchGate.
-
Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. (2020, September 30). Taylor & Francis Online.
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A Comparative Analysis of the Electronic Properties of Substituted Anilines. (n.d.). BenchChem.
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (n.d.). Wiley Online Library.
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Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. (n.d.). SciELO.
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Roy, V. J., et al. (2022). [a] Hammett plot with respect to aniline derivatives... ResearchGate.
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Taft, R. W., & Lewis, I. C. (1959). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry - ACS Publications.
-
Hammett equation. (n.d.). Wikipedia.
-
Njardarson, J. T., et al. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives. PMC - NIH.
- Polymer Chemistry. (2023, June 30). RSC Publishing.
-
Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory.... (2024, September 25). PubMed.
-
Guan, Z., et al. (2011, January 4). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH.
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Goundry, W. R. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate.
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Kurosaki, H., et al. (n.d.). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . PubMed.
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Zhang, Y., et al. (2022, July 22). Effect of Substituents on the Homopolymerization Activity of Methyl Alkyl Diallyl Ammonium Chloride. PMC - NIH.
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Aluminum Methyl and Chloro Complexes Bearing Monoanionic Aminephenolate Ligands.... (2012, November). ResearchGate.
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Effect of methyl group substitution in diamine and copolymer composition on physical properties.... (n.d.). ResearchGate.
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Le, T., et al. (n.d.). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PubMed Central.
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A Comparative Guide to Benzimidazole Synthesis: The Impact of o-Phenylenediamine Substitution
For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, integral to a vast array of pharmacologically active compounds. The synthetic versatility of this moiety, most commonly accessed through the condensation of o-phenylenediamines with carbonyl compounds, allows for extensive molecular diversification. However, the efficiency of this cyclocondensation is profoundly influenced by the electronic nature of the substituents on the o-phenylenediamine ring. This guide provides an in-depth comparative analysis of benzimidazole synthesis, focusing on how electron-donating and electron-withdrawing groups on the o-phenylenediamine backbone dictate reaction outcomes. We will delve into the mechanistic underpinnings, present comparative experimental data, and provide robust, field-tested protocols.
The Mechanism of Benzimidazole Formation: A Tale of Nucleophilicity and Cyclization
The classical synthesis of benzimidazoles involves the reaction of an o-phenylenediamine with either an aldehyde or a carboxylic acid (or its derivatives). The reaction with aldehydes is particularly common in modern synthetic chemistry due to the wide availability of diverse aldehyde building blocks. The general mechanism proceeds through two key stages: the initial nucleophilic attack and the subsequent intramolecular cyclization and aromatization.
The nucleophilicity of the amino groups of the o-phenylenediamine is paramount in the initial step. One of the amino groups attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a Schiff base intermediate after dehydration. This is followed by an intramolecular nucleophilic attack by the second amino group on the imine carbon, forming a dihydrobenzimidazole intermediate. The final step is the aromatization of this intermediate, typically through oxidation, to yield the stable benzimidazole ring system.
The electronic nature of the substituents on the o-phenylenediamine ring directly modulates the nucleophilicity of the amino groups. Electron-donating groups (EDGs) enhance the electron density on the aromatic ring, thereby increasing the nucleophilicity of the amino groups and generally accelerating the initial condensation step.[1] Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the nucleophilicity of the amino groups and potentially slowing down the reaction.[1][2]
Caption: Generalized mechanism of benzimidazole synthesis from o-phenylenediamine and an aldehyde.
A Comparative Analysis of Substituted o-Phenylenediamines in Benzimidazole Synthesis
The choice of substituent on the o-phenylenediamine ring can have a significant impact on the yield and reaction time of benzimidazole synthesis. Here, we compare the performance of o-phenylenediamines bearing electron-donating (methyl), electron-withdrawing (chloro and nitro), and unsubstituted rings in the synthesis of benzimidazoles.
Electron-Donating Group: 4-Methyl-o-phenylenediamine
The presence of a methyl group, an electron-donating substituent, on the o-phenylenediamine ring is expected to enhance the nucleophilicity of the amino groups, thereby facilitating the initial condensation step.
Table 1: Synthesis of Benzimidazoles using 4-Methyl-o-phenylenediamine
| Aldehyde/Carboxylic Acid | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Oxalic Acid | NH4Cl | Ethanol | 4-8 min (Microwave) | Not specified | [3] |
Note: While a specific yield is not provided in the source, the context suggests a successful reaction.
Unsubstituted o-Phenylenediamine
Unsubstituted o-phenylenediamine serves as a baseline for comparison. A wide range of aldehydes can be used to synthesize 2-substituted benzimidazoles with good to excellent yields.
Table 2: Synthesis of 2-Aryl Benzimidazoles from Unsubstituted o-Phenylenediamine
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | p-TsOH | DMF | 2-3 hr | 78 | [4] |
| 4-N,N-Dimethylbenzaldehyde | p-TsOH | DMF | 2-3 hr | 72 | [4] |
| 4-Methylbenzaldehyde | Au/TiO2 | CHCl3:MeOH (3:1) | 2 hr | 99 | [5] |
| 4-Nitrobenzaldehyde | Au/TiO2 | CHCl3:MeOH (3:1) | 2 hr | 95 | [5] |
| Benzaldehyde | LaCl3 | Acetonitrile | 2-4 hr | 92 | [3] |
Electron-Withdrawing Groups: 4-Chloro- and 4-Nitro-o-phenylenediamine
Electron-withdrawing groups like chloro and nitro are expected to decrease the nucleophilicity of the amino groups, which could lead to longer reaction times or require more forcing conditions. However, high-yielding syntheses are still achievable, often with the aid of microwave irradiation to accelerate the reaction.[2][6]
Table 3: Comparative Synthesis of 6-Chloro- and 6-Nitro-1H-benzimidazoles
| o-Phenylenediamine | Aldehyde | Method | Reaction Time | Yield (%) | Reference |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Reflux | 6-12 hr | 85 | [6] |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Microwave | 10-15 min | 95 | [6] |
| 4-Nitro-o-phenylenediamine | 4-Nitrobenzaldehyde | Reflux | 6-12 hr | 80 | [6] |
| 4-Nitro-o-phenylenediamine | 4-Nitrobenzaldehyde | Microwave | 10-15 min | 92 | [6] |
Table 4: Synthesis of 5-Nitro-2-aryl-1H-benzimidazoles from 4-Nitro-o-phenylenediamine
| Phenoxyacetic Acid Substituent (R) | Method | Reaction Time | Yield (%) | Reference |
| H | Conventional | Not specified | 68 | [2] |
| H | Microwave | 3.0 min | 88 | [2] |
| 4-Cl | Conventional | Not specified | 72 | [2] |
| 4-Cl | Microwave | 2.5 min | 90 | [2] |
| 4-CH3 | Conventional | Not specified | 70 | [2] |
| 4-CH3 | Microwave | 3.5 min | 85 | [2] |
From the available data, it is evident that microwave-assisted synthesis can significantly reduce reaction times and improve yields, particularly for o-phenylenediamines bearing deactivating electron-withdrawing groups.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of representative benzimidazole derivatives from differently substituted o-phenylenediamines.
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole from Unsubstituted o-Phenylenediamine
This protocol is adapted from a p-TsOH catalyzed reaction.[4]
Materials:
-
o-Phenylenediamine (0.01 mol, 1.08 g)
-
4-Chlorobenzaldehyde (0.01 mol, 1.41 g)
-
p-Toluenesulfonic acid (p-TsOH) (20 mol%, 0.34 g)
-
Dimethylformamide (DMF) (3 mL)
-
Sodium carbonate (Na2CO3) solution (10%)
-
Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-phenylenediamine, 4-chlorobenzaldehyde, and p-TsOH in DMF.
-
Heat the mixture at 80°C with stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture dropwise to a stirred solution of 10% sodium carbonate in water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 2-(4-chlorophenyl)-1H-benzimidazole.
Protocol 2: Microwave-Assisted Synthesis of 6-Chloro-2-(4-chlorophenyl)-1H-benzimidazole
This protocol is based on the microwave-assisted synthesis of substituted benzimidazoles.[6][7]
Materials:
-
4-Chloro-o-phenylenediamine (1 mmol, 0.143 g)
-
4-Chlorobenzaldehyde (1 mmol, 0.141 g)
-
Sodium metabisulfite (Na2S2O5) (1.2 mmol, 0.228 g)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloro-o-phenylenediamine, 4-chlorobenzaldehyde, and sodium metabisulfite in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature (e.g., 100-120°C) for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-chloro-2-(4-chlorophenyl)-1H-benzimidazole.
Caption: A generalized experimental workflow for the synthesis of substituted benzimidazoles.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the reaction temperature or time. For reactions with electron-withdrawing groups, switching to microwave irradiation can be highly effective. Ensure all reagents are pure and dry.
-
Side Product Formation: The reaction of o-phenylenediamines with aldehydes can sometimes lead to the formation of 1,2-disubstituted benzimidazoles. To favor the formation of the 2-substituted product, use a 1:1 molar ratio of the reactants. The choice of catalyst can also influence selectivity.
-
Incomplete Reactions: If the reaction does not go to completion, consider using a more active catalyst or a higher catalyst loading. For less reactive substrates, increasing the reaction temperature may be necessary.
Conclusion
The synthesis of benzimidazoles from substituted o-phenylenediamines is a robust and versatile method for accessing this important class of heterocyclic compounds. The electronic nature of the substituents on the o-phenylenediamine ring plays a critical role in modulating the reactivity of the starting material and, consequently, the efficiency of the reaction. While electron-donating groups can enhance the rate of reaction, electron-withdrawing groups can be accommodated, often with the aid of modern techniques such as microwave-assisted synthesis. By understanding the interplay between substituent effects and reaction conditions, researchers can effectively design and optimize the synthesis of a wide array of benzimidazole derivatives for applications in drug discovery and materials science.
References
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Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Advances. [Link]
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Tzani, M. A., Gabriel, C., & Lykakis, I. N. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel, Switzerland), 10(12), 2405. [Link]
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Venkateswarlu, Y., Kumar, S. R., & Leelavathi, P. (2012). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. Organic and Medicinal Chemistry Letters, 2(1), 23. [Link]
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Reaction of o-phenylenediamine with aldehydes. (n.d.). ResearchGate. [Link]
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Kathirvelan, D., Yuvaraj, P., Babu, K., Nagarajan, A. S., & Reddy, B. S. R. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 52B(8), 1152–1156. [Link]
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Nguyen, T. T. H., Nguyen, T. T., Nguyen, T. H., & Le, T. H. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34099–34135. [Link]
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One pot synthesis of substituted benzimidazole derivatives and their charcterization. (2025). Rasayan Journal of Chemistry. [Link]
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Rithe, S. R., Jagtap, R. S., & Ubarhande, S. S. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 213–217. [Link]
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Corral, M. G., & Perillo, I. A. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410–2419. [Link]
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Kadhim, A. J., & Kazim, A. C. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 473–481. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
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Zangade, S. B., Vibhute, Y. B., & Shingare, M. S. (2011). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 3(4), 311–315. [Link]
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Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Advances. [Link]
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Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2011). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Journal of Al-Nahrain University, 14(3), 39–44. [Link]
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Vasić, V. P., Penjišević, J. Z., Novaković, I. T., Šukalović, V. V., Andrić, D. B., & Kostić-Rajačić, S. V. (2013). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society, 78(3), 277–286. [Link]
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evaluation of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride as a replacement monomer
An Evaluation of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride as a Functional Monomer in High-Performance Polymer Synthesis
In the relentless pursuit of advanced materials, the selection of monomers is a critical determinant of final polymer properties. This guide provides a comprehensive evaluation of this compound, a substituted aromatic diamine, as a potential replacement monomer in the synthesis of high-performance polymers such as polyimides and polybenzimidazoles. We will compare its projected performance against a well-established, un-substituted monomer, 1,2-diaminobenzene, providing the necessary theoretical framework and experimental protocols for a thorough comparative analysis.
The core hypothesis is that the chloro- and methyl- substituents on the benzene ring will impart specific, desirable characteristics to the resulting polymer, such as enhanced solubility, modified thermal stability, and inherent flame retardancy, without compromising the core mechanical and chemical resistance properties endowed by the aromatic backbone.
Physicochemical Properties: A Comparative Overview
The initial evaluation of any new monomer begins with its fundamental physicochemical properties. These characteristics influence reaction kinetics, processing conditions, and the ultimate molecular weight of the polymer. The hydrochloride salt form of the target monomer would necessitate a neutralization step prior to polymerization, typically via reaction with a base in situ.
| Property | 4-Chloro-3-methylbenzene-1,2-diamine | 1,2-Diaminobenzene (o-Phenylenediamine) | Rationale for Impact on Polymerization |
| Molar Mass | 156.61 g/mol | 108.14 g/mol | Affects stoichiometry calculations and the repeat unit weight of the final polymer. |
| Melting Point | ~83-87 °C | ~102-104 °C | A lower melting point can be advantageous for melt processing or solution polymerization at lower temperatures. |
| Solubility | Generally soluble in polar organic solvents. | Soluble in water, alcohol, chloroform, and ether. | The chloro- and methyl- groups are expected to increase solubility in aprotic polar solvents commonly used for polyimide synthesis (e.g., NMP, DMAc), potentially preventing premature precipitation and allowing for higher molecular weight polymer formation. |
| Reactivity | The electron-donating methyl group and electron-withdrawing chloro group have opposing effects on the nucleophilicity of the amine groups. The net effect must be determined experimentally but may modulate reactivity compared to the unsubstituted analog. | Standard reactivity for an aromatic diamine. | Changes in nucleophilicity can alter polymerization rates and may require adjustments to catalyst loading or reaction temperature. |
Experimental Workflow: Comparative Synthesis of a Polyimide
To empirically evaluate the potential of 4-Chloro-3-methylbenzene-1,2-diamine, a comparative synthesis is proposed. The following workflow outlines the synthesis of two polyimides: one from the target monomer and one from the reference monomer, 1,2-diaminobenzene. Pyromellitic dianhydride (PMDA) is chosen as a representative dianhydride co-monomer due to its widespread use in the synthesis of high-performance polyimides.
Caption: Comparative polyimide synthesis and characterization workflow.
Protocol: Synthesis of Poly(amic acid) (PAA)
-
Monomer Preparation: In a nitrogen-purged glovebox, dissolve an equimolar amount of the diamine (either 4-Chloro-3-methylbenzene-1,2-diamine or 1,2-diaminobenzene) in anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Causality: An inert, dry atmosphere is crucial to prevent the hydrolysis of the dianhydride monomer and the premature precipitation of the polymer. NMP is an excellent solvent for both the monomers and the resulting poly(amic acid).
-
-
Reaction Initiation: Slowly add an equimolar amount of solid pyromellitic dianhydride (PMDA) to the stirred diamine solution at 0-5 °C.
-
Causality: The reaction is exothermic. Slow addition at low temperature helps to control the reaction rate and dissipate heat, leading to a higher molecular weight PAA.
-
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of high molecular weight PAA.[1][2]
-
Self-Validation: A significant increase in viscosity is a primary indicator of successful polymerization. Samples can be taken for viscosity measurements to monitor reaction progress.
-
Protocol: Thermal Imidization
-
Film Casting: Cast the viscous PAA solution onto a clean glass plate to a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven at 80-100 °C for several hours to gently remove the bulk of the NMP solvent.
-
Curing: Thermally cure the film using a staged heating program in a nitrogen-purged oven, for example: 150°C (1 hr), 250°C (1 hr), and finally 350°C (1 hr).
-
Causality: A staged heating process ensures the complete conversion of the amic acid precursor to the imide structure without creating defects in the film. The final high temperature is required for complete cyclization.[2]
-
Self-Validation: The conversion to polyimide can be confirmed by Fourier-Transform Infrared (FTIR) spectroscopy, looking for the appearance of characteristic imide absorption bands (approx. 1780, 1720, 1380, and 720 cm⁻¹).
-
Performance Comparison: Expected Outcomes and Rationale
The introduction of chloro- and methyl- groups is anticipated to induce significant changes in the final polymer's properties.
| Performance Metric | Polyimide from 1,2-Diaminobenzene | Expected Outcome for Polyimide from 4-Chloro-3-methylbenzene-1,2-diamine | Scientific Rationale |
| Solubility | Generally insoluble in common organic solvents. | Improved Solubility in solvents like NMP, DMAc, and THF. | The asymmetric nature and the presence of the methyl and chloro groups disrupt the close packing of polymer chains. This reduces the intermolecular forces that make standard polyimides highly intractable.[3] |
| Thermal Stability (TGA) | High decomposition temperature (Td5% > 500 °C). | Slightly Reduced or Modified Decomposition Profile. | The C-Cl and C-CH3 bonds are generally less stable than the C-H bonds on an aromatic ring. The initial weight loss may occur at a slightly lower temperature, though the bulk degradation of the imide backbone should remain high.[4][5] |
| Glass Transition (Tg) | High Tg, often > 350 °C. | Potentially Lower Tg. | The substituents increase the free volume between polymer chains and can hinder rotational freedom to a different extent than an unsubstituted ring, which typically lowers the glass transition temperature. |
| Flame Retardancy | Inherently good flame retardancy due to high aromatic content. | Enhanced Flame Retardancy. | Chlorine atoms are known to act as flame retardants.[6] During combustion, they can scavenge free radicals in the gas phase, interrupting the combustion cycle. The char yield, observable in TGA, may also increase. |
Logical Relationship Diagram
Sources
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS No. 1087743-89-2), a compound frequently utilized in pharmaceutical synthesis and materials science research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.
Immediate Safety Concerns and Hazard Profile
Before initiating any disposal procedures, it is imperative to be thoroughly familiar with the hazard profile of this compound. This compound, an aromatic diamine, presents several health risks.[1]
Key Hazards:
-
Acute Toxicity (Oral): The substance is harmful if swallowed.[1]
-
Skin Corrosion/Irritation: It is known to cause skin irritation.[1]
-
Serious Eye Damage/Irritation: This chemical can lead to serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Due to these hazards, appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, a complete suit protecting against chemicals, a face shield, safety glasses, and chemical-resistant gloves.[1] All handling of the solid material should be performed in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[1]
Waste Characterization and Regulatory Considerations
While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics likely qualify it as such.[2][3] As a halogenated aromatic amine, it requires careful segregation from other waste streams.
Waste Segregation is Paramount:
-
Halogenated vs. Non-Halogenated Waste: This compound must be disposed of in a designated container for halogenated organic waste.[4][5][6] Mixing it with non-halogenated waste streams can complicate and increase the cost of disposal, as non-halogenated solvents may be suitable for fuel blending, a less expensive disposal route.[7]
-
Incompatible Materials: Do not mix with strong oxidizing agents, acids, or bases in the same waste container to prevent potentially hazardous reactions.[6]
Step-by-Step Disposal Protocol for Unused or Contaminated this compound
This protocol outlines the standard procedure for the disposal of this chemical from a laboratory setting.
Materials Required:
-
Appropriate PPE (lab coat, safety glasses, face shield, chemical-resistant gloves)
-
Designated, properly labeled hazardous waste container for halogenated solids
-
Chemical scoop or spatula
-
Fume hood
Procedure:
-
Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.
-
Container Labeling: Obtain a designated hazardous waste container for halogenated solids. Ensure it is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a clean scoop or spatula. Avoid generating dust.[1] If dealing with a solution, transfer the liquid into a designated container for halogenated liquid waste.
-
Container Sealing: Securely close the waste container. Do not overfill; a good rule of thumb is to fill to no more than 90% capacity.[4]
-
Decontamination: Decontaminate the scoop/spatula and any other surfaces that may have come into contact with the chemical. Rinsate from cleaning should be collected as hazardous waste.
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[7]
-
Pickup Request: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (manageable by trained lab personnel):
-
Evacuate and Alert: Alert others in the immediate vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don PPE: Put on appropriate PPE, including respiratory protection if dust is present.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, starting from the outside and working inwards to prevent the spread of dust.[8][9]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container for halogenated solids.[9]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials (e.g., paper towels, wipes) and place them in the hazardous waste container.[8]
-
Disposal: Seal and label the container and arrange for its disposal through your EHS department.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and close the doors.
-
Alert Authorities: Notify your institution's EHS department and emergency services.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Methodology: High-Temperature Incineration
The recommended disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility.[1][10][11]
Why Incineration?
-
Complete Destruction: High temperatures effectively break down the complex organic structure of the molecule.
-
Management of Halogens: Professional incinerators are equipped with scrubbers and other pollution control devices to manage the hydrogen chloride (HCl) gas that is formed during the combustion of chlorinated compounds.[1][10][11]
-
Prevention of Dioxin Formation: Properly operated incinerators control combustion conditions to minimize the formation of highly toxic byproducts like dioxins and furans.[10][12][13]
Data Summary Table
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1087743-89-2 | [1] |
| Primary Hazards | Acute toxicity (oral), Skin irritation, Serious eye irritation, Respiratory irritation | [1] |
| Recommended PPE | Chemical-resistant suit, face shield, safety glasses, gloves | [1] |
| Waste Segregation | Halogenated Organic Waste | [4][5][6] |
| Primary Disposal Method | High-Temperature Incineration | [1][10][11] |
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Spill Response Decision Tree
Caption: Decision tree for responding to a chemical spill.
References
-
John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from [Link]
- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
- Grishchenko, T. Yu., & Maslennikova, I. S. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic product. WIT Transactions on Ecology and the Environment, 192, 455-464.
- Smid, B., & Skobljan, S. (2003). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Strojniški vestnik - Journal of Mechanical Engineering, 49(1), 30-36.
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Navigating the Safe Handling of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS No. 1087743-89-2). This aromatic amine, a valuable intermediate in the synthesis of pharmaceuticals like the FDA-approved drug Daridorexant, requires meticulous handling due to its potential hazards.[1] This document moves beyond a simple checklist, offering a framework of understanding to build a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile
This compound is classified with several key hazards that dictate our handling protocols.[2] A thorough understanding of these risks is the first step toward mitigating them.
Hazard Classifications:
| Hazard Statement | Classification | GHS Code |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | H302 |
| Causes skin irritation | Skin corrosion/irritation (Category 2) | H315 |
| Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | H319 |
| May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335 |
Source: CLP according to (EC) 1272/2008[2]
The hydrochloride salt form generally enhances water solubility, which can be a factor in its absorption and the ease of decontamination.[1] Aromatic amines as a class are known to be potentially harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation or allergic reactions.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE is not merely a suggestion but a requirement for ensuring personal safety.[4]
Core PPE Ensemble:
-
Eye and Face Protection: Given the risk of serious eye irritation, chemical splash goggles are mandatory.[2][5] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full face shield used in conjunction with goggles is required.[2][5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for handling amines.[6] Always inspect gloves for any signs of degradation or perforation before use.[2] Proper glove removal technique (without touching the outer surface of the glove) is crucial to prevent skin exposure.[2]
-
Body Protection: A lab coat is the minimum requirement. For tasks with a higher potential for contamination, chemical-resistant coveralls or a rubber apron should be worn.[7]
-
Respiratory Protection: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or aerosols.[2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[4]
Operational Plan: From Receipt to Reaction
A systematic workflow is paramount for minimizing exposure and preventing accidental release.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Area Setup:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible.
-
Designate a specific area for handling the compound to contain any potential contamination.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a disposable weighing boat or line the balance with appropriate paper to prevent contamination.
-
Handle the solid with care to avoid generating dust.[2]
-
Close the container tightly immediately after use.
-
-
In-Reaction Use:
-
When adding the compound to a reaction vessel, do so slowly and in a controlled manner.
-
Be aware of any potential exothermic reactions, especially when mixing with other reagents.
-
Maintain constant monitoring of the reaction parameters.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2]
-
For larger spills, follow your institution's hazardous material spill response protocol.
-
Do not allow the material to enter drains or waterways.[2]
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation and Labeling:
-
Solid Waste: All unused or waste solid material, as well as any grossly contaminated items (e.g., weighing papers, gloves), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.
Disposal Methodology:
Disposal of chlorinated aromatic compounds requires specialized procedures to prevent environmental contamination.[9]
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures.
-
Licensed Waste Disposal Service: The primary method of disposal should be through a licensed professional waste disposal company.[10][11]
-
Incineration: Incineration in a chemical incinerator equipped with an afterburner and scrubber is a common method for destroying aromatic amines and halogenated compounds.[11]
Never dispose of this chemical down the drain or in regular trash. [10]
Conclusion
The safe handling of this compound is predicated on a foundation of knowledge, preparation, and adherence to established safety protocols. By understanding the inherent hazards, utilizing the correct personal protective equipment, and following systematic operational and disposal plans, researchers can confidently and safely harness the utility of this important chemical intermediate. Your commitment to these principles not only protects you and your colleagues but also upholds the integrity of your scientific pursuits.
References
- CymitQuimica. (2026, January 1). SAFETY DATA SHEET: 4-Chloro-3-Methylbenzene-1.2-Diamine Hydrochloride.
- Smolecule. (n.d.). Buy this compound | 1087743-89-2.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- ChemicalBook. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0.
- Apollo Scientific. (n.d.). 1087743-89-2 Cas No. | this compound.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
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- Fisher Scientific. (2009, September 10). SAFETY DATA SHEET.
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- SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
